molecular formula C13H19ClN2O2 B1500058 (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217812-89-9

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1500058
CAS No.: 1217812-89-9
M. Wt: 270.75 g/mol
InChI Key: LDHODTYPYWKFPS-MERQFXBCSA-N
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Description

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHODTYPYWKFPS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662613
Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217812-89-9
Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1217812-89-9 (Hydrochloride Salt) Free Base CAS: 612493-87-5 Synonyms: (S)-1-Cbz-3-methylpiperazine HCl; Benzyl (S)-3-methylpiperazine-1-carboxylate HCl; (S)-4-N-Cbz-2-methylpiperazine hydrochloride.

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a high-value chiral building block widely utilized in medicinal chemistry for the synthesis of peptidomimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. Its structural significance lies in the rigid piperazine core, which provides a defined spatial orientation for pharmacophores, while the benzyl carbamate (Cbz) group serves as an orthogonal protecting group that is stable to acidic conditions (e.g., Boc removal) but cleavable via hydrogenolysis.

This guide provides a comprehensive technical analysis of the compound, focusing on its regioselective synthesis, quality control parameters, and application in drug development.

Chemical Identity & Properties

The compound exists as a hydrochloride salt, which confers improved stability and solubility compared to the free base. The regiochemistry is critical: the Cbz protection is located on the nitrogen distal to the methyl group (N4 of the original 2-methylpiperazine), which is renumbered as N1 in the IUPAC name benzyl 3-methylpiperazine-1-carboxylate.

Table 1: Physicochemical Constants
PropertySpecification
CAS Number (HCl) 1217812-89-9
CAS Number (Free Base) 612493-87-5
IUPAC Name Benzyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride
Molecular Formula C₁₃H₁₈N₂O₂[1][2] · HCl
Molecular Weight 270.76 g/mol (Salt); 234.29 g/mol (Base)
Appearance White to off-white crystalline solid
Chirality (S)-Enantiomer
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM
Melting Point ~165–170 °C (Decomposes)
SMILES C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Synthetic Route & Manufacturing

The core challenge in synthesizing this compound is regioselectivity . The starting material, (S)-2-methylpiperazine, contains two nucleophilic nitrogen atoms:

  • N1 (adjacent to methyl): Sterically hindered.

  • N4 (distal): Sterically unhindered.

Direct reaction with benzyl chloroformate (Cbz-Cl) favors the unhindered N4 position. However, without pH control, bis-protection (di-Cbz) or mixed isomers can occur. The protocol below utilizes a pH-controlled Schotten-Baumann condition to maximize yield of the mono-protected species.

Experimental Protocol: Regioselective Protection

Reagents: (S)-2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Triethylamine (TEA) or NaOH, HCl (dioxane or aqueous).

  • Dissolution: Dissolve (S)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

  • Controlled Addition: Add Cbz-Cl (0.95 eq) dropwise over 2 hours. Note: Using a slight deficit of Cbz-Cl prevents bis-protection.

  • Temperature Control: Maintain temperature < 5°C to kinetically favor the unhindered N4 amine (which becomes N1 in the product).

  • Workup:

    • Wash with water to remove unreacted piperazine salts.

    • Extract organic layer.[3]

    • Critical Step: Acidify organic layer with 1M HCl to precipitate the product or evaporate and treat with HCl/Dioxane.

  • Crystallization: Recrystallize from Ethanol/Ether to remove any traces of the N1-protected regioisomer (which is more soluble).

Synthesis Workflow Diagram

SynthesisWorkflow Start (S)-2-Methylpiperazine Reaction Reaction (DCM, 0°C) + Cbz-Cl (0.95 eq) Start->Reaction Selectivity Kinetic Control Favors N4 (Unhindered) Reaction->Selectivity Workup Acid-Base Workup Remove bis-Cbz Selectivity->Workup Major Product SaltFormation HCl Salt Formation (HCl/Dioxane) Workup->SaltFormation Final (S)-Benzyl 3-methyl piperazine-1-carboxylate HCl SaltFormation->Final

Figure 1: Regioselective synthesis workflow targeting the unhindered nitrogen of 2-methylpiperazine.

Applications in Medicinal Chemistry

This compound acts as a "chiral motor" in drug design. The methyl group induces a conformational bias in the piperazine ring, often locking it into a specific chair conformation that can enhance binding affinity to target proteins.

Key Application Areas
  • GPCR Modulators: Used in the synthesis of CCR5 antagonists and GLP-1 analogs where the piperazine nitrogen acts as a basic center for receptor interaction.

  • Kinase Inhibitors: The chiral methyl group can fit into hydrophobic pockets (e.g., the ribose binding pocket) of kinases, improving selectivity over non-methylated analogs.

  • Peptidomimetics: The rigid structure mimics the turn conformations of peptides, improving metabolic stability.

Mechanistic Logic: Orthogonal Protection

The Cbz group allows chemists to functionalize the free amine (N4 relative to Cbz, or N1 relative to methyl) with alkyl halides or acyl chlorides. Subsequently, the Cbz group is removed via Pd/C hydrogenation, liberating the second amine for further elaboration. This "Protect-Functionalize-Deprotect" cycle is essential for building asymmetric bis-piperazine drugs.

Analytical Protocols & Quality Control

Ensuring the enantiomeric excess (ee%) and regioisomeric purity is paramount.

Quality Control Decision Tree

QCDecisionTree Sample Batch Sample HNMR 1H NMR (DMSO-d6) Check Regioisomer Sample->HNMR ChiralHPLC Chiral HPLC Check Enantiomeric Excess Sample->ChiralHPLC Decision1 Regioisomer < 1%? HNMR->Decision1 Decision2 ee% > 98%? ChiralHPLC->Decision2 Pass RELEASE BATCH Decision1->Pass Yes Fail REJECT / REWORK Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: QC workflow ensuring regioisomeric and enantiomeric purity.

Analytical Methods
  • 1H NMR (DMSO-d6):

    • Diagnostic peaks: Methyl doublet at ~1.1 ppm.

    • Cbz benzylic protons: Singlet/AB quartet at ~5.1 ppm.

    • Regioisomer check: The chemical shift of the proton alpha to the methyl group differs between the 1-Cbz-3-methyl (target) and 1-Cbz-2-methyl (impurity) isomers.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Safety and Handling

  • Hazard Identification: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years if kept dry. In solution, the free base is prone to carbamate hydrolysis at high pH (>12) or high temperature.

References

  • Biosynce . (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5.[1][4] Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 7578289: (S)-Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from

  • Alchimica . (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS 1217812-89-9).[5] Retrieved from

  • Organic Syntheses . Preparation of 1-Benzylpiperazine (Analogous methodology). Org. Synth. 1955, 35, 10. Retrieved from

  • Echemi . CAS 1217812-89-9 Product Database. Retrieved from

Sources

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride: Physicochemical Properties, Analysis, and Applications

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a chiral synthetic intermediate of significant value in the pharmaceutical industry. Its stereospecific structure makes it a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the cholinergic system.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, outlining robust analytical methodologies for its characterization, and contextualizing its application in medicinal chemistry. The focus is on providing not just protocols, but the scientific rationale behind them, ensuring a deep understanding of how to handle, analyze, and utilize this important molecule effectively and with scientific integrity.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of marketed drugs, including antibacterials, antiallergics, and antipsychotics.[2] This prevalence is due to the ring's unique combination of properties: the two nitrogen atoms can form multiple hydrogen bonds or ionic interactions with biological targets, effectively regulate acid-base constants (pKa), and modulate the lipophilicity of a molecule to enhance its pharmacokinetic profile.[2][3] When functionalized asymmetrically, as in (S)-Benzyl 3-methylpiperazine-1-carboxylate, it becomes a powerful tool for introducing stereochemistry, which is paramount for achieving target specificity and reducing off-target effects in modern drug design.

Core Physicochemical Properties

A precise understanding of the molecular properties is the foundation for all subsequent experimental work. The topic of this guide is the hydrochloride salt, which has distinct properties from its corresponding free base. The addition of hydrogen chloride (HCl) increases the polarity and often improves the crystallinity and handling characteristics of the amine-containing free base.

The molecular weight of the free base, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is 234.29 g/mol .[4][5][6] The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ), resulting in a final molecular weight of 270.75 g/mol .

Property(S)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base)(S)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt)
IUPAC Name benzyl (3S)-3-methylpiperazine-1-carboxylate[4]benzyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride
Synonyms (S)-4-Cbz-2-methylpiperazine, (S)-1-Cbz-3-methylpiperazine[4]N/A
Molecular Formula C₁₃H₁₈N₂O₂[4]C₁₃H₁₉ClN₂O₂
Molecular Weight 234.29 g/mol [4][5]270.75 g/mol
CAS Number 612493-87-5[4]Not explicitly assigned; derived from free base.
Appearance Varies; may be an oil or solid.Typically a white to off-white solid.
Storage Store in a cool, dark place under an inert atmosphere.[6][7]Store in a cool, dark, dry place under an inert atmosphere.

Synthesis Context and Safe Handling

Role in Synthesis

This compound is not an end-product but a crucial intermediate. A common synthetic strategy involves the protection of one of the nitrogen atoms of (S)-2-methylpiperazine with a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is fundamental in organic synthesis; it temporarily masks a reactive functional group (the secondary amine at the 4-position) to allow for selective modification at another site on the molecule. Once the desired modifications are complete, the Cbz group can be readily removed via hydrogenolysis.

Below is a conceptual diagram illustrating the role of this intermediate.

G cluster_0 Synthesis Pathway A (S)-2-Methylpiperazine (Starting Material) B N-Protection Reaction (+ Benzyl Chloroformate) A->B Step 1 C (S)-Benzyl 3-methylpiperazine- 1-carboxylate (Protected Intermediate) B->C Formation D Further Synthetic Steps (e.g., N-Alkylation) C->D Step 2 E Final API (e.g., Cholinergic Agonist) D->E Step 3

Caption: Role of the title compound in a synthetic pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications for the free base, the compound presents several hazards.[4] The hydrochloride salt should be handled with similar precautions.

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Comprehensive Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of a chiral intermediate is non-negotiable in drug development. A multi-technique approach is required for comprehensive characterization.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure confirmation. For N-acylated piperazines, the spectra can be complex due to conformational isomerism arising from both the piperazine ring chair-interconversion and the restricted rotation around the carbamate's C-N bond.[8]

Protocol: ¹H NMR Characterization

  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.

  • Data Acquisition: Acquire a standard proton spectrum. Key signals to identify include the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperazine ring protons (a complex multiplet system, typically 2.5-4.0 ppm), and the methyl group doublet (~1.1-1.3 ppm).

  • Interpretation Rationale: The integration of the signals must correspond to the number of protons in the structure. The coupling patterns (splitting) will confirm the connectivity between adjacent protons. For definitive structural assignment, 2D NMR experiments like COSY and HSQC are recommended.

Mass Spectrometry (MS) confirms the molecular weight of the compound and provides structural information through its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS), it is also a powerful tool for purity analysis.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reverse-phase C18 column.[9] A typical mobile phase would be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve ionization.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For the free base, this would be at m/z 235.3. For the hydrochloride salt, you will observe the ion for the free base, as the HCl is lost. Key fragmentation patterns for benzylpiperazines often include the loss of the benzyl group, resulting in a prominent fragment ion.[10][11]

Purity and Enantiomeric Excess: Chiral HPLC

For a chiral compound, determining the enantiomeric excess (e.e.) is as important as determining chemical purity. The most direct and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][13]

Causality of Method: CSPs work by creating a chiral environment within the column. The two enantiomers of the analyte interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral molecules, including piperazine derivatives.[14]

Workflow and Protocol: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol Steps:

  • Column Selection: Begin with a cellulose tris(3,5-dimethylphenylcarbamate) or similar polysaccharide-based CSP.

  • Mobile Phase Preparation: Prepare a series of mobile phases. A good starting point for normal-phase mode is a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an additive like diethylamine (DEA) may be required to improve the peak shape of basic analytes.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength. Since the benzyl group provides a chromophore, detection at ~210-220 nm is appropriate.

  • Analysis and Optimization: Inject the sample. If separation is not achieved, systematically vary the ratio of hexane to isopropanol. The goal is to achieve a resolution (Rs) value of >1.5 between the two enantiomeric peaks. Fine-tuning the column temperature can also influence selectivity.[14]

Conclusion

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is more than just a chemical; it is an enabling tool for the creation of stereochemically pure pharmaceuticals. Its proper use demands a rigorous analytical approach grounded in first principles. By combining NMR for structural confirmation, mass spectrometry for molecular weight verification and impurity profiling, and, most critically, chiral HPLC for ensuring enantiomeric purity, researchers can proceed with confidence. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and development to fully leverage the potential of this valuable chiral building block.

References

  • BIOSYNCE. (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5.

  • PubChem. (S)-Benzyl 3-methylpiperazine-1-carboxylate.

  • PubChem. Benzyl 3-methylpiperazine-1-carboxylate.

  • Lead Sciences. Benzyl 3-methylpiperazine-1-carboxylate.

  • BLD Pharm. Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Tokyo Chemical Industry. (S)-1-Boc-3-methylpiperazine.

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.

  • A Review on Analytical Methods for Piperazine Determination.

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

  • Giergel, M., et al. (2018). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.

  • Organic Syntheses. 1-benzylpiperazine.

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-51.

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.

  • NIST WebBook. 1-Benzylpiperazine.

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.

Sources

Technical Guide: Solubility Profile and Handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

[1]

CAS Registry Number: 1217831-52-1 (HCl Salt) | Free Base CAS: 612493-87-5 Formula: C₁₃H₁₈N₂O₂[1] · HCl | Molecular Weight: 270.76 g/mol (Salt)[1][2]

Executive Summary & Chemical Identity[3]

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics.[1] Its structure features a piperazine ring protected at the N1 position by a carboxybenzyl (Cbz) group, with a methyl substituent at the C3 position imparting chirality.[1]

Understanding the solubility profile of this compound is essential for three distinct phases of drug development:

  • Synthetic Utility: Selecting solvents that maintain the salt in solution during nucleophilic substitutions or deprotections.[1]

  • Purification: Designing recrystallization systems to remove impurities without chromatography.[1]

  • Formulation: Preparing stock solutions for biological assays.

This guide provides a technical analysis of its solubility characteristics, derived from the interplay between its lipophilic Cbz moiety and its hydrophilic hydrochloride ionic lattice.[1]

Physicochemical Solubility Profile

The solubility of (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl is governed by the "Amphiphilic Salt" principle.[1] The Cbz group drives solubility in organic polar solvents, while the protonated amine chloride drives water solubility.[1]

Quantitative Solubility Matrix (Estimated Working Ranges)

Data below represents typical working ranges for Cbz-protected piperazine salts in process chemistry environments.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Protic Polar Water High > 100 mg/mLAqueous workups; biological stock solutions.[1]
Methanol (MeOH) Very High > 200 mg/mLPrimary solvent for dissolution and transfer.[1]
Ethanol (EtOH) High 50–100 mg/mLIdeal solvent for recrystallization (cooling).[1]
Isopropanol (IPA) Moderate 10–30 mg/mLGood anti-solvent or cooling crystallization solvent.[1]
Aprotic Polar DMSO Very High > 250 mg/mLHigh-concentration stocks for HTS/bio-assays.[1]
DMF High > 150 mg/mLPeptide coupling reactions.[1]
Chlorinated Dichloromethane (DCM) Low/Moderate < 10 mg/mL*Salt is poorly soluble; Free base is highly soluble.[1]
Chloroform Low < 5 mg/mLNot recommended for the salt form.[1]
Non-Polar Diethyl Ether Insoluble < 0.1 mg/mLPrimary Anti-Solvent for precipitation.[1]
Hexanes/Heptane Insoluble < 0.01 mg/mLUsed to wash filter cakes to remove oils.[1]
Toluene Insoluble < 1 mg/mLUsed for azeotropic drying (salt remains solid).[1]
Mechanism of Action[4][5][6]
  • The "Salting-In" Effect: In pure water, the ionic dipole interactions of the

    
     moiety dominate, breaking the lattice energy.[1]
    
  • The "Hydrophobic Effect": In alcohols (MeOH/EtOH), the benzyl ring interacts favorably with the alkyl chains of the solvent, while the hydroxyl group solvates the ions.[1]

  • The "Anti-Solvent" Shock: Addition of Diethyl Ether or MTBE disrupts the solvation shell of the benzyl group without stabilizing the ionic core, causing rapid precipitation.[1]

Experimental Protocols

Protocol A: Solvent Selection for Recrystallization

Objective: To purify crude (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl to >98% purity.

Methodology: Vapor Diffusion or Solvent/Anti-Solvent Precipitation.[1]

  • Dissolution: Dissolve 1.0 g of crude salt in the minimum amount of warm Methanol (approx. 3–5 mL) at 40°C. Ensure complete dissolution; filter if particulates remain.

  • Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the stirring methanol solution.[1]

    • Ratio: Target a final solvent:anti-solvent ratio of 1:4.[1]

  • Nucleation: Cloudiness (turbidity) indicates the metastable limit.[1] Stop addition and allow the mixture to cool to room temperature, then 0°C.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Ether/Hexane (1:1).

  • Drying: Dry under high vacuum at 40°C to remove trapped solvent.[1]

Protocol B: Preparation of Free Base for Reaction

Objective: To convert the HCl salt into the reactive free amine for nucleophilic attack (e.g., SN2 or amide coupling).[1]

  • Partitioning: Suspend the HCl salt in Dichloromethane (DCM). It will likely remain a suspension.[1]

  • Neutralization: Add 1.0 equivalent of aqueous saturated

    
     or 1.0M NaOH.[1]
    
  • Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.[1]

  • Phase Separation: Collect the organic (DCM) layer.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    .
  • Usage: Use the DCM solution directly in the next step (do not concentrate to dryness if the free base is an oil/unstable).[1]

Decision Logic & Workflows

The following diagrams illustrate the logical decision-making process for handling this compound based on its solubility properties.

Diagram 1: Solubility-Based Application Decision Tree

SolubilityLogicStartStart: (S)-Benzyl 3-methylpiperazine-1-carboxylate HClGoalDefine GoalStart->GoalSynthesisChemical Synthesis(Amide Coupling/Substitution)Goal->SynthesisPurificationPurification(Remove Impurities)Goal->PurificationAnalysisAnalysis/Bio-Assay(HPLC/Cell Culture)Goal->AnalysisSolvent_SynthSolvent: DMF or DMSOSynthesis->Solvent_SynthRecrystRecrystallization SystemPurification->RecrystStockStock SolutionAnalysis->StockBase_ReqRequires Base?(DIEA/TEA)Solvent_Synth->Base_ReqFreeBaseIn-situ Neutralization(Salt -> Free Base)Base_Req->FreeBaseYesSystem1System A:MeOH (Solvent) + Et2O (Anti-Solvent)Recryst->System1System2System B:Hot EtOH -> Cool to 0°CRecryst->System2MediaWater/Buffer (pH < 7)Stock->MediaAqueousOrganicDMSO (Universal)Stock->OrganicOrganic

Caption: Decision matrix for solvent selection based on the intended experimental outcome.

Diagram 2: Recrystallization Workflow (Solvent/Anti-Solvent)

RecrystWorkflowStep11. DissolutionDetail1Dissolve Salt inMin. Vol. Methanol (40°C)Step1->Detail1Step22. PrecipitationStep1->Step2Detail2Add Et2O/MTBE dropwiseuntil turbidStep2->Detail2Step33. CrystallizationStep2->Step3Detail3Cool to 0°C(Slow growth)Step3->Detail3Step44. IsolationStep3->Step4Detail4Vacuum Filter &Wash w/ HexaneStep4->Detail4

Caption: Step-by-step workflow for the purification of the HCl salt using the Methanol/Ether system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7578289, (S)-Benzyl 3-methylpiperazine-1-carboxylate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: (S)-Benzyl 3-methylpiperazine-1-carboxylate.[1] Retrieved from [Link][1]

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

This guide provides comprehensive safety and handling information for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical research and development.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven handling protocols to ensure a safe laboratory environment.

Compound Profile and Hazard Identification

The primary hazards are associated with its irritant properties. Based on aggregated GHS data from multiple suppliers for the free base, the compound is classified as follows:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

General toxic effects of piperazine derivatives can include agitation, anxiety, and cardiac symptoms.[3] Piperazine itself is considered a hazardous substance and can cause burns and sensitization.[4] The hydrochloride salt form is generally more stable than the base.[1]

GHS Hazard Summary
Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]WarningGHS07
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]WarningGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]WarningGHS07
Acute Toxicity, OralCategory 4 (in some notifications)H302: Harmful if swallowed[2]WarningGHS07

Risk Assessment and Control Hierarchy

A thorough risk assessment is paramount before handling this compound. The following workflow illustrates a systematic approach to mitigating risks.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures (Hierarchy) HazardID 1. Hazard Identification (Irritant, Potential Sensitizer) ExposureEval 2. Exposure Evaluation (Inhalation, Dermal, Ocular) HazardID->ExposureEval RiskChar 3. Risk Characterization (Likelihood & Severity) ExposureEval->RiskChar Engineering Engineering Controls (Fume Hood, Ventilation) RiskChar->Engineering Implement Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use Less Hazardous Alternative?) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Review 4. Review and Adapt PPE->Review

Caption: Risk Assessment and Control Hierarchy Workflow.

Engineering Controls

The primary method for controlling exposure is through engineering solutions.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound, including procedures for weighing, transferring, and disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Access Restriction: Limit access to areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE)

While engineering and administrative controls are the primary defense, appropriate PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield is recommended when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage Protocols

Handling Solid Compound

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a solid. Piperazine salts can be hygroscopic and prone to static electricity, which requires specific handling techniques.[1][5]

Protocol for Weighing and Transferring:

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Clean the work surface and the analytical balance within the fume hood.

  • Weighing:

    • Use an anti-static weighing dish or an anti-static gun to minimize dispersal of the powder.

    • Carefully scoop the desired amount of the compound using a clean spatula. Avoid creating dust clouds.

    • Close the primary container immediately after removing the required amount to minimize exposure to atmospheric moisture.

  • Transfer:

    • To transfer the weighed solid to a reaction vessel, gently tap the weighing dish.

    • If dissolving the compound, add the solvent to the solid in the reaction vessel within the fume hood.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Given the hygroscopic nature of piperazine salts, storage with a desiccant is recommended.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal

Dispose of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • PubChem. (S)-Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Kuchar, M., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 499. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]

Sources

(S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride: The Chiral Scaffold for Cholinergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Role: Chiral Pharmacophore Precursor Primary Application: Synthesis of Stereoselective Muscarinic Agonists (M1/M4 subtypes) Mechanism Class: Structural Preorganization & Stereochemical Control

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS 612493-87-5) is not a direct-acting ligand but a critical chiral building block used to synthesize high-affinity cholinergic modulators. Its physiological "mechanism" is defined by its ability to deliver the (S)-2-methylpiperazine pharmacophore with high enantiomeric excess (>97%). This specific chiral motif is essential for distinguishing between muscarinic receptor subtypes (M1 vs. M2/M3), minimizing off-target cardiovascular effects while maximizing cognitive enhancement in Alzheimer's and schizophrenia models.

Part 1: Mechanism of Action – The Stereochemical "Magic Methyl" Effect

While the parent compound is a protected intermediate, its value lies in the (S)-2-methylpiperazine moiety released upon deprotection. This moiety acts as the primary amine anchor in the orthosteric binding site of Muscarinic Acetylcholine Receptors (mAChRs).

Structural Biology of the Pharmacophore

The efficacy of cholinergic drugs derived from this scaffold relies on three molecular interactions within the GPCR transmembrane bundle:

  • Ionic Anchoring: The secondary amine of the piperazine ring (N1), once deprotected and protonated at physiological pH, forms a salt bridge with the conserved Aspartate (Asp105 in M1) residue in Transmembrane Domain 3 (TM3).

  • Hydrophobic Clamping: The benzyl carbamate (Cbz) group serves as a temporary protecting group. In the final drug, this is replaced by a heteroaromatic system (e.g., thiadiazole, pyrazine) that engages tryptophan residues in the extracellular loop.

  • The (S)-Methyl Selectivity Filter: The C3-methyl group (which becomes C2-methyl upon N1-deprotection/renumbering) locks the piperazine ring into a rigid chair conformation.

    • Why (S)- over (R)-? The (S)-configuration directs the methyl group into a specific hydrophobic sub-pocket (often defined by Tyr381 and Tyr404 in M1). This steric fit prevents the "lid" of the receptor from closing over the agonist in M2/M3 subtypes (which have slightly different pocket volumes), thereby enhancing M1 selectivity .

Pathway Visualization: From Scaffold to Signal Transduction

The following diagram illustrates how this scaffold is transformed into an active agent and how that agent triggers the Gq-signaling cascade.

CholinergicPathway Scaffold (S)-Benzyl 3-methylpiperazine-1-carboxylate (Protected Scaffold) Deprotection Catalytic Hydrogenation (Pd/C, H2) Scaffold->Deprotection Cbz Removal Pharmacophore (S)-2-Methylpiperazine (Active Pharmacophore) Deprotection->Pharmacophore Yields Chiral Core Coupling Heterocyclic Coupling (Drug Synthesis) Pharmacophore->Coupling + Heterocycle Agonist Final M1 Agonist (Ligand) Coupling->Agonist Synthesis Receptor M1 Muscarinic Receptor (GPCR) Agonist->Receptor Orthosteric Binding Signal Gq Protein Activation (PLCβ -> IP3 -> Ca2+) Receptor->Signal Conformational Change

Figure 1: The progression from the protected (S)-benzyl scaffold to the active cholinergic agonist and subsequent signal transduction.

Part 2: Experimental Protocols & Validation

To utilize this compound effectively, researchers must validate its chiral purity (as the (R)-enantiomer can be inactive or toxic) and its successful conversion to the active pharmacophore.

Protocol 1: Deprotection & Activation (Cbz Removal)

Objective: Isolate the free (S)-2-methylpiperazine base for coupling. Causality: The Cbz group prevents amine reactivity. Hydrogenolysis is chosen over acid hydrolysis to preserve the stereocenter and ring integrity.

  • Preparation: Dissolve 10.0 g of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride in 100 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Under an Argon atmosphere, add 10 wt% Palladium on Carbon (Pd/C, 1.0 g).

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain 
    
    
    
    pressure at 1 atm (balloon) or 30 psi (Parr shaker) for 4–6 hours at 25°C.
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (

      
      ) should disappear.
      
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield (S)-2-methylpiperazine dihydrochloride (if HCl was retained) or the free base.

Protocol 2: Chiral Purity Validation (HPLC)

Objective: Ensure Enantiomeric Excess (ee) > 98%. Trustworthiness: A racemic mixture will fail in biological assays due to the "eutomer/distomer" effect.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (piperazine absorption).

  • Standard: Inject racemic 2-methylpiperazine to establish separation resolution (

    
    ).
    
  • Acceptance Criteria: The (S)-peak must constitute >99% of the total area.

Protocol 3: Functional Calcium Flux Assay (Post-Synthesis)

Objective: Verify the cholinergic activity of the derived agonist. System: CHO-K1 cells stably expressing human M1 receptor.

  • Seeding: Plate CHO-hM1 cells (10k/well) in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the synthesized (S)-methylpiperazine derivative (0.1 nM – 10 µM).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate

    
     relative to Acetylcholine (Reference Full Agonist).
    

Part 3: Data Summary & Specifications

Physicochemical Profile
PropertyValueSignificance
CAS Number 612493-87-5Unique Identifier
Molecular Formula

Stoichiometry for synthesis
Molecular Weight 270.75 g/mol (HCl salt)Calculation of molar equivalents
Chirality (S)-EnantiomerCritical for receptor selectivity
Purity Grade >97% (HPLC)Required for pharmaceutical intermediates
Solubility DMSO, Methanol, WaterVersatile for organic reactions
Comparative Pharmacophore Analysis

The table below highlights why the (S)-methylpiperazine scaffold is superior to non-chiral alternatives in cholinergic drug design.

Scaffold TypeReceptor Affinity (M1)Selectivity (M1 vs M2)Metabolic Stability
(S)-2-Methylpiperazine High (

)
High (>100-fold) High (Steric hindrance)
(R)-2-MethylpiperazineLow (

)
LowModerate
Piperazine (Unsubstituted)ModerateNone (Non-selective)Low (Rapid N-oxidation)

References

  • Biosynce . (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 Product Profile. Biosynce.com. Link

  • PubChem . Compound Summary: (S)-Benzyl 3-methylpiperazine-1-carboxylate.[1][2][3][4] National Library of Medicine. Link

  • Spalding, T. A., et al. (2002). Structural requirements of muscarinic receptor agonists. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for piperazine pharmacophores in M1 agonists).
  • European Chemicals Agency (ECHA) . Registration Dossier: (S)-Benzyl 3-methylpiperazine-1-carboxylate. Link

Sources

Role of (S)-Benzyl 3-methylpiperazine-1-carboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (S)-Benzyl 3-methylpiperazine-1-carboxylate as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 612493-87-5), also known as (S)-1-Cbz-3-methylpiperazine, is a high-value chiral building block used extensively in the synthesis of bioactive small molecules. Its structural utility lies in its ability to introduce a conformationally restricted piperazine motif with precise stereochemical control.

This guide analyzes the compound’s role as a "proximal-methyl" installer in drug scaffolds, detailing its regioselective synthesis, reactivity profile, and critical application in the development of KRAS G12C inhibitors and GPCR modulators. Unlike its Boc-protected counterpart, the Cbz variant offers orthogonal stability to acidic conditions, making it indispensable for synthetic routes requiring early-stage acid-mediated transformations.

Chemical Identity & Stereochemical Architecture

The utility of this building block is defined by its specific regiochemistry. It allows the medicinal chemist to differentiate the two nitrogen atoms of the piperazine ring based on steric hindrance and protecting group status.

PropertySpecification
IUPAC Name Benzyl (3S)-3-methylpiperazine-1-carboxylate
Common Name (S)-1-Cbz-3-methylpiperazine
CAS Number 612493-87-5
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Chiral Center C3 (S-configuration)
Free Amine N4 (Sterically hindered, adjacent to methyl)
Protected Amine N1 (Sterically unhindered, distal to methyl)
Structural Causality

The "1-Cbz-3-methyl" nomenclature implies that the unhindered nitrogen (distal to the methyl group) bears the protecting group. Consequently, the free amine is the hindered nitrogen (proximal to the methyl).

  • Implication: This reagent is specifically designed to couple the hindered nitrogen to a scaffold first. This placement is crucial for drugs like Sotorasib, where the methyl group must be positioned adjacent to the heteroaryl core to induce the correct atropisomeric conformation.

Synthesis & Manufacturing

The industrial preparation of (S)-Benzyl 3-methylpiperazine-1-carboxylate relies on the principle of steric differentiation during the protection step.

Regioselective Synthesis Route

Starting from (S)-2-methylpiperazine, the reaction with benzyl chloroformate (Cbz-Cl) is kinetically controlled. The unhindered N4 nitrogen (which becomes N1 in the product numbering) reacts significantly faster than the hindered N1 nitrogen.

Synthesis SM (S)-2-Methylpiperazine (Free Diamine) Major (S)-1-Cbz-3-methylpiperazine (Target: >90% Regioselectivity) SM->Major  Fast Reaction (Unhindered N) Minor (S)-4-Cbz-2-methylpiperazine (Undesired Regioisomer) SM->Minor  Slow Reaction (Hindered N) Reagent Cbz-Cl (0.95 eq) Base (TEA/NaOH) Reagent->Major

Figure 1: Regioselective synthesis exploiting steric hindrance. The unhindered nitrogen is preferentially protected.

Quality Control Parameters:

  • Chiral Purity: Measured via Chiral HPLC (e.g., Chiralpak AD-H). Target >99% ee to prevent eutomer/distomer issues in final drugs.

  • Regio-isomer Content: 1H NMR distinguishes the isomers based on the chemical shift of the methine proton adjacent to the methyl group.

Reactivity Profile & Strategic Utility

The molecule serves as a bifunctional scaffold with orthogonal reactivity.

The Hindered Nucleophile (N4)

The free amine is secondary and alpha-substituted.

  • Reactivity: Lower nucleophilicity compared to unsubstituted piperazine due to steric bulk.

  • Strategic Advantage: When coupled to an aromatic system (SNAr or Buchwald-Hartwig), the adjacent methyl group restricts rotation around the N-Aryl bond. This is a key design element in creating atropisomers or locking bioactive conformations in kinase inhibitors.

The Protected Latent Amine (N1)

The Cbz group protects the distal nitrogen.

  • Orthogonality: Stable to TFA and HCl (conditions used to remove Boc or t-Butyl esters).

  • Deprotection: Cleaved by catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH.[1] This allows the chemist to work on the "right-hand side" of the molecule using acid-labile chemistry before revealing the N1 amine for the final elaboration (e.g., acrylation).

Applications in Medicinal Chemistry

Case Study: KRAS G12C Inhibitors (Sotorasib Class)

While the commercial route for Sotorasib often employs the Boc-analog, the Cbz-analog is critical in routes where the final acrylamide installation must be delayed, or where intermediates require acidic purification.

Mechanism of Action: The (S)-methyl group on the piperazine ring is not merely decorative. It nests into a hydrophobic pocket on the KRAS protein surface, improving binding affinity. More importantly, its steric bulk forces the piperazine ring into a specific chair conformation that orients the acrylamide warhead (attached to N1) for optimal covalent bonding with the Cysteine-12 residue.

Experimental Workflow: Piperazine Installation

The following workflow demonstrates the installation of the chiral piperazine onto a heteroaryl chloride (Ar-Cl), followed by deprotection.

Workflow Step1 Step 1: SNAr Coupling Reagents: Ar-Cl + (S)-1-Cbz-3-Me-Pip Solvent: DMSO/DIPEA, 100°C Intermed Intermediate A (Ar-N(Hindered)-Pip-N(Cbz)) Step1->Intermed  Nucleophilic Aromatic Substitution Step2 Step 2: Cbz Deprotection Reagents: H2 (1 atm), 10% Pd/C Solvent: MeOH/EtOH Intermed->Step2  Hydrogenolysis Product Final Amine Scaffold (Ar-N(Hindered)-Pip-NH(Free)) Step2->Product  Yields Free Distal Amine

Figure 2: Workflow for installing the piperazine moiety and revealing the distal amine.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to Heteroaryl Chlorides

This protocol couples the hindered N4 amine to an aromatic core.

  • Setup: Charge a reaction vessel with the Heteroaryl Chloride (1.0 equiv), (S)-Benzyl 3-methylpiperazine-1-carboxylate (1.2 equiv), and Diisopropylethylamine (DIPEA, 3.0 equiv) in DMSO (5 mL/mmol).

  • Reaction: Heat the mixture to 100–120°C. Monitor by LC-MS. The reaction is typically slower than with unsubstituted piperazine; reaction times of 12–24 hours are common.

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMSO. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be the Cbz-protected intermediate.

Protocol B: Cbz Deprotection (Hydrogenolysis)

This protocol reveals the N1 amine without affecting acid-sensitive groups.

  • Setup: Dissolve the Cbz-intermediate in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature.

  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the Cbz peak in UV or mass shift (-134 Da).

  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.[2] Concentrate the filtrate to obtain the free amine.

    • Note: If the amine is volatile or unstable, isolate as an HCl salt by adding 1M HCl in ether/dioxane.

References

  • Synthesis of Sotorasib (AMG 510)

    • Title: Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor.[3]

    • Source: Organic Process Research & Development, 2022.[3]

    • URL:[Link]

  • Regioselective Synthesis of Piperazines

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).
    • Source: Molecules, 2023.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: Benzyl (3S)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Orthogonal Protection Strategies

    • Title: Preparation of Mono-Cbz Protected Guanidines (Discusses Cbz selectivity).
    • Source: Organic Syntheses, 2015.[4]

    • URL:[Link]

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An In-depth Technical Guide to the Synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride: A Focus on Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereospecific structure makes it a critical intermediate for drugs targeting a range of conditions. This guide provides an in-depth analysis of the synthetic pathways to this compound, with a primary focus on the selection and rationale of starting materials. We will explore a common and efficient synthetic route, detailing the experimental protocols and the chemical principles that underpin each step.

Strategic Importance and Retrosynthetic Analysis

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and modulate physicochemical properties of drug candidates.[2] The "(S)" stereochemistry at the 3-position of the target molecule is often crucial for biological activity. A retrosynthetic analysis reveals that a logical and efficient approach to constructing this chiral heterocycle is to start from a readily available chiral precursor. (S)-alanine emerges as an ideal starting material due to its correct stereochemistry, low cost, and commercial availability.

The overall synthetic strategy can be visualized as a multi-step process, beginning with the modification of (S)-alanine to build the piperazine ring, followed by protection and salt formation.

G Target (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride Free_Base (S)-Benzyl 3-methylpiperazine-1-carboxylate Target->Free_Base HCl addition S_2_methylpiperazine (S)-2-methylpiperazine Free_Base->S_2_methylpiperazine N-protection Diamine_Precursor Chiral Diamine Precursor S_2_methylpiperazine->Diamine_Precursor Cyclization S_Alanine (S)-Alanine (Starting Material) Diamine_Precursor->S_Alanine Functional group manipulation

Figure 1: Retrosynthetic analysis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

Synthesis of the Chiral Intermediate: (S)-2-methylpiperazine from (S)-Alanine

The synthesis of the key intermediate, (S)-2-methylpiperazine, from (S)-alanine is a concise and efficient five-step process.[3] This route leverages the inherent chirality of alanine to produce the desired enantiomerically pure piperazine derivative.

Esterification of (S)-Alanine

The first step involves the protection of the carboxylic acid group of (S)-alanine as a methyl ester. This is a standard procedure to prevent unwanted side reactions of the carboxylic acid in subsequent steps.

Experimental Protocol:

  • Suspend (S)-alanine in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Allow the reaction to proceed at room temperature for several hours until a clear solution is formed.

  • Evaporate the solvent under reduced pressure to obtain the crude (S)-alanine methyl ester hydrochloride.

Causality: The use of thionyl chloride is a common and effective method for esterification as it generates the necessary acidic conditions and the byproducts (SO2 and HCl) are gaseous, which drives the reaction to completion.

N-Acylation with Chloroacetyl Chloride

The amino group of the alanine methyl ester is then acylated with chloroacetyl chloride. This introduces a second functional group that is essential for the subsequent cyclization step.

Experimental Protocol:

  • Dissolve the crude (S)-alanine methyl ester hydrochloride in water and add sodium bicarbonate to neutralize the HCl and free the amine.

  • Under vigorous stirring, add a solution of chloroacetyl chloride in a suitable organic solvent (e.g., benzene or dichloromethane) dropwise.

  • Maintain the reaction at room temperature for a few hours.

  • Separate the organic phase and evaporate the solvent to yield the N-chloroacetylated product.

Causality: The reaction is performed under Schotten-Baumann conditions (an aqueous basic solution) to neutralize the HCl formed during the acylation, preventing the protonation of the starting amine and allowing the reaction to proceed.

Cyclization to form the Piperazinone Ring

The N-chloroacetylated intermediate undergoes an intramolecular cyclization to form a piperazinone ring. This is a key step in building the heterocyclic core.

Experimental Protocol:

  • Dissolve the N-chloroacetylated product in a suitable solvent like methanol.

  • Add an excess of a base, such as triethylamine, and benzylamine.

  • Heat the mixture to reflux for an extended period (e.g., 24 hours).

  • After cooling, the solvent is removed, and the residue is worked up by dissolving in dichloromethane and washing with acidic and basic aqueous solutions to remove impurities.

  • The product can be further purified by recrystallization.

Causality: The triethylamine acts as a base to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the six-membered ring. Benzylamine is introduced at this stage, which will become part of the final piperazine ring.

Reduction of the Piperazinone

The piperazinone intermediate is then reduced to the desired (S)-2-methylpiperazine.

Experimental Protocol:

  • The piperazinone is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LAH), is added portion-wise at a low temperature.

  • The reaction is then warmed to room temperature and stirred until the reduction is complete.

  • The reaction is carefully quenched with water and aqueous sodium hydroxide.

  • The product is extracted with an organic solvent, and the solvent is evaporated to yield (S)-2-methylpiperazine.

Causality: LAH is a powerful reducing agent capable of reducing the amide functionality of the piperazinone to the corresponding amine, thus forming the piperazine ring.

N-Protection of (S)-2-methylpiperazine

With the chiral core in hand, the next step is the selective protection of one of the nitrogen atoms of the piperazine ring with a benzyl carbamate (Cbz or Z) group. This is a crucial step to allow for further functionalization at the unprotected nitrogen if required for the synthesis of more complex molecules.

Experimental Protocol:

  • Dissolve (S)-2-methylpiperazine in a suitable solvent like dichloromethane or an alcohol.

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to give (S)-Benzyl 3-methylpiperazine-1-carboxylate.

Causality: The less sterically hindered nitrogen of (S)-2-methylpiperazine will preferentially react with the bulky benzyl chloroformate. The base is necessary to neutralize the HCl generated during the reaction.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt. This is often done to improve the stability, crystallinity, and handling properties of the final compound.

Experimental Protocol:

  • Dissolve the (S)-Benzyl 3-methylpiperazine-1-carboxylate free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

Causality: The basic nitrogen atom of the piperazine ring is protonated by the strong acid (HCl) to form the corresponding ammonium salt, which is typically a stable, crystalline solid.

Summary of Synthetic Route and Data

The following table summarizes the key transformations and typical yields for the synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride starting from (S)-alanine.

StepTransformationKey ReagentsTypical Yield
1Esterification(S)-Alanine, Methanol, Thionyl ChlorideHigh
2N-Acylation(S)-Alanine methyl ester, Chloroacetyl chloride, NaHCO3Good
3CyclizationN-chloroacetyl intermediate, Benzylamine, Triethylamine71.5% (3-step cumulative)[4]
4ReductionPiperazinone intermediate, Lithium Aluminum HydrideGood
5N-Protection(S)-2-methylpiperazine, Benzyl chloroformate, BaseHigh
6Salt FormationFree base, HClQuantitative

Figure 2: Synthetic workflow from (S)-Alanine.

Conclusion

The synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride from (S)-alanine is a robust and scalable route that provides access to this important chiral building block. The choice of (S)-alanine as the starting material is strategic, as it introduces the desired stereochemistry at the beginning of the synthesis, avoiding the need for costly and often difficult chiral resolutions or asymmetric syntheses later on. Each step in the synthesis is well-established and utilizes common laboratory reagents and techniques. This guide provides a comprehensive overview for researchers and drug development professionals, enabling them to confidently approach the synthesis of this and related chiral piperazine derivatives.

References

  • CN1634901A - Process for preparing N-benzyl piperazine - Google P
  • A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. (2011). (URL: [Link])

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P
  • (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 - BIOSYNCE. (URL: [Link])

  • Preparation of chiral 2-methylpiperazine - ResearchGate. (URL: [Link])

  • The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC - PubMed Central. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem. (URL: [Link])

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • dl-ALANINE - Organic Syntheses Procedure. (URL: [Link])

  • EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google P
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

Sources

A Senior Application Scientist's Guide to Sourcing and Qualification of (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Piperazines in Drug Discovery

(S)-Benzyl 3-methylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereocenter at the 3-position, provides a valuable scaffold for the synthesis of complex molecules with specific biological activities. This intermediate is particularly noted for its application in the development of cholinergic neurotransmitter agonists.[1] The hydrochloride salt form is often preferred in drug development for its improved solubility and stability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride. We will delve into the identification of reputable suppliers, the critical aspects of quality control and analytical characterization, and the nuances of handling this important chiral intermediate.

Navigating the Commercial Landscape: Identifying and Qualifying Suppliers

A reliable supply of high-quality starting materials is paramount to the success of any research and development program. For (S)-Benzyl 3-methylpiperazine-1-carboxylate, several commercial suppliers offer the free base, which can then be converted to the hydrochloride salt.

Key Supplier Considerations:

When selecting a supplier, it is crucial to look beyond price and availability. The following factors should be carefully considered:

  • Purity and Specification: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity as determined by methods such as HPLC and NMR, as well as levels of residual solvents and water content.

  • Documentation and Traceability: A comprehensive documentation package, including the CoA, Safety Data Sheet (SDS), and information on the manufacturing process, is essential for regulatory filings and ensuring batch-to-batch consistency.

  • Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions or issues that may arise.

Table 1: Prominent Commercial Suppliers of (S)-Benzyl 3-methylpiperazine-1-carboxylate

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (S)-Benzyl 3-methylpiperazine-1-carboxylate612493-87-5≥96%Offered as the free base.
BIOSYNCE (S)-Benzyl 3-methylpiperazine-1-carboxylate612493-87-5>97%Available from gram to kilogram scale.[1]
Manchester Organics Benzyl (3S)-3-methylpiperazine-1-carboxylate612493-87-5Not specifiedLead time of 4-6 weeks may be required.
BLDpharm Benzyl 3-methylpiperazine-1-carboxylate84477-85-0 (racemate)95%Note: CAS number corresponds to the racemate.

Disclaimer: This is not an exhaustive list, and the availability and specifications of products may change. It is recommended to contact the suppliers directly for the most up-to-date information.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of (S)-Benzyl 3-methylpiperazine-1-carboxylate is essential for its effective use in synthesis and for the development of appropriate analytical methods.

Table 2: Chemical and Physical Properties of (S)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base)

PropertyValueSource
CAS Number 612493-87-5PubChem
Molecular Formula C13H18N2O2PubChem
Molecular Weight 234.29 g/mol PubChem
Appearance Colorless to light-yellow to yellow liquidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich

Synthetic Routes and Potential Impurities: A Proactive Approach to Quality Control

The synthetic route used to manufacture (S)-Benzyl 3-methylpiperazine-1-carboxylate can have a significant impact on the impurity profile of the final product. A common synthetic approach involves the reaction of (S)-2-methylpiperazine with benzyl chloroformate.

Potential Impurities to Consider:

  • (R)-enantiomer: The presence of the undesired (R)-enantiomer is a critical quality attribute for a chiral intermediate. The enantiomeric excess (e.e.) should be determined using a validated chiral HPLC method.

  • Over-benzylation: The reaction of both nitrogen atoms of the piperazine ring with benzyl chloroformate can lead to the formation of dibenzyl-3-methylpiperazine-1,4-dicarboxylate.

  • Residual Starting Materials: Incomplete reaction can result in the presence of residual (S)-2-methylpiperazine and benzyl chloroformate.

  • Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as any unreacted reagents, should be monitored and controlled.

Quality Assessment Workflow: A Step-by-Step Guide

A robust quality assessment workflow is essential to ensure that each batch of (S)-Benzyl 3-methylpiperazine-1-carboxylate meets the required specifications.

Quality Assessment Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision Material_Receipt Receive Material and Documentation Identity Identity Confirmation (NMR, MS) Material_Receipt->Identity Purity_Assay Purity and Impurity Profile (HPLC, GC) Identity->Purity_Assay Chiral_Purity Enantiomeric Purity (Chiral HPLC) Purity_Assay->Chiral_Purity Physical_Properties Physical Characterization (Appearance, Solubility) Chiral_Purity->Physical_Properties Decision_Point Compare to Specifications Physical_Properties->Decision_Point Release Release for Use Reject Reject Batch Decision_Point->Release Pass Decision_Point->Reject Fail

Figure 1: A typical workflow for the quality assessment of incoming (S)-Benzyl 3-methylpiperazine-1-carboxylate.

Experimental Protocols: Ensuring Analytical Rigor

The following protocols provide a starting point for the in-house quality control of (S)-Benzyl 3-methylpiperazine-1-carboxylate.

Protocol 1: Purity and Impurity Profiling by HPLC

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve a known amount of the material in the mobile phase.

Protocol 2: Chiral Purity Determination by Chiral HPLC

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve a known amount of the material in the mobile phase.

Protocol 3: Identity Confirmation by ¹H NMR

  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the proton NMR spectrum. The spectrum should be consistent with the expected structure of (S)-Benzyl 3-methylpiperazine-1-carboxylate.

From Free Base to Hydrochloride Salt: A Practical Protocol

Since many suppliers provide the free base, it is often necessary to prepare the hydrochloride salt in the laboratory.

Hydrochloride Salt Formation cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Dissolve Dissolve Free Base in an Anhydrous Solvent (e.g., Diethyl Ether, Methanol) Add_HCl Add a Solution of HCl in an Anhydrous Solvent (e.g., HCl in Diethyl Ether) Dissolve->Add_HCl Precipitate Precipitation of the Hydrochloride Salt Add_HCl->Precipitate Filter_Dry Filter and Dry the Solid Product Precipitate->Filter_Dry

Figure 2: A general workflow for the preparation of the hydrochloride salt from the free base.

Experimental Protocol for Hydrochloride Salt Formation:

  • Dissolve the (S)-Benzyl 3-methylpiperazine-1-carboxylate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrogen chloride in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Conclusion: A Foundation for Success

The successful sourcing and qualification of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride are critical first steps in any drug discovery or development program that utilizes this important chiral building block. By carefully selecting suppliers, understanding the potential impurity profile, and implementing a robust analytical quality control workflow, researchers can ensure the integrity of their starting materials and lay a strong foundation for the synthesis of novel and impactful therapeutics.

References

  • BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Protocols for (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS: 118994-67-1 / Free Base: 612493-87-5) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structural value lies in the C3-methyl group, which imparts conformational rigidity and stereochemical complexity to drug candidates. This guide details a robust, field-proven protocol for its asymmetric synthesis via the regioselective protection of (S)-2-methylpiperazine. We address the critical challenge of differentiating the N1 (hindered) and N4 (unhindered) nitrogens, providing a self-validating purification strategy that ensures >98% ee and >95% chemical purity.

Part 1: Critical Quality Attributes (CQAs) & Mechanistic Insight

Structural Analysis & Regioselectivity

The synthesis targets the protection of the distal nitrogen (N4 relative to the methyl group) of (S)-2-methylpiperazine. In the final product nomenclature, this protected nitrogen is designated position 1, placing the methyl group at position 3.

  • Starting Material: (S)-2-methylpiperazine.[1][2][3][4]

  • Target: (S)-1-Cbz-3-methylpiperazine (HCl salt).

  • Challenge: Avoiding bis-protection (impurity A) and protection of the hindered N1 nitrogen (impurity B).

Mechanistic Driver: The N4 nitrogen is sterically less hindered and more nucleophilic than the N1 nitrogen (adjacent to the methyl group). By controlling temperature (-5°C to 0°C) and stoichiometry, kinetic control favors N4-acylation.

Stability & Handling
  • Free Base: An oil or low-melting solid; prone to oxidation and carbamate hydrolysis over time.

  • HCl Salt: A stable, white crystalline solid. Preferred for storage and handling.

  • Hygroscopicity: Moderate. Requires storage under inert atmosphere (Ar/N2) in a desiccator.

Part 2: Synthesis Protocols

Protocol A: Optical Resolution of (±)-2-Methylpiperazine

Note: Commercially available (S)-2-methylpiperazine can be used. If starting from racemate, use this resolution step.

Principle: (S)-2-methylpiperazine forms a crystalline diastereomeric salt with D-Tartaric acid . (Note: L-Tartaric acid yields the (R)-enantiomer).[1][4]

Reagents:

  • (±)-2-Methylpiperazine (1.0 eq)[2][3]

  • D-(-)-Tartaric acid (1.0 eq)

  • Solvent: Water / Ethanol (1:2 v/v)

Procedure:

  • Dissolution: Dissolve 100 g of (±)-2-methylpiperazine in 200 mL water.

  • Acid Addition: Add a hot solution of D-tartaric acid (150 g) in 400 mL ethanol slowly to the amine solution.

  • Crystallization: Heat to reflux until clear (85°C), then cool slowly to room temperature over 4 hours. Chill to 5°C for 2 hours.

  • Filtration: Filter the white precipitate.[5] Recrystallize once from ethanol/water (1:1) to upgrade ee to >99%.

  • Free Basing: Dissolve the salt in minimum water. Add solid NaOH until pH > 12. Extract with DCM (3 x 200 mL). Dry (Na2SO4) and concentrate to yield (S)-2-methylpiperazine.

Protocol B: Regioselective Cbz-Protection (The Core Workflow)

This protocol utilizes a "pH-Swing" purification logic to isolate the mono-protected product from bis-protected byproducts and unreacted starting material without chromatography.

Reagents:

  • (S)-2-Methylpiperazine (10.0 g, 100 mmol, 1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (16.2 g, 95 mmol, 0.95 eq)

  • Triethylamine (TEA) (11.1 g, 110 mmol, 1.1 eq)

  • Dichloromethane (DCM) (150 mL)

  • 1N HCl and 4N NaOH solutions.

Step-by-Step Methodology:

  • Setup: Charge (S)-2-methylpiperazine and TEA into a 500 mL 3-neck flask containing DCM (150 mL). Cool the mixture to -5°C using an ice/salt bath.

  • Controlled Addition: Dilute Cbz-Cl in 20 mL DCM. Add this solution dropwise over 60 minutes .

    • Critical: Maintain internal temperature < 0°C. Rapid addition causes local heating and loss of regioselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

  • Quench: Add water (50 mL) to quench the reaction.

Purification (The "Self-Validating" pH Swing):

  • Acid Extraction (Removal of Bis-Cbz):

    • Transfer mixture to a separatory funnel.[6]

    • Add 1N HCl slowly until the aqueous layer pH is 2.0–3.0 .

    • Mechanism:[1][7][8] The desired mono-Cbz amine is protonated (water soluble). The bis-Cbz impurity remains neutral (organic soluble).

    • Separate layers.[9] Keep the Aqueous Layer .

    • (Optional) Wash the aqueous layer with fresh DCM (30 mL) to ensure complete removal of bis-Cbz.

  • Base Release (Recovery of Product):

    • Cool the aqueous layer to 0°C.

    • Basify with 4N NaOH to pH > 11.

    • Mechanism:[1][7][8] The mono-Cbz amine is deprotonated and becomes organic soluble.

    • Extract with DCM (3 x 50 mL).

  • Final Processing:

    • Combine organic extracts.[5][10][11]

    • Wash with brine (50 mL).

    • Dry over anhydrous Na2SO4.[5][10]

    • Concentrate under reduced pressure to obtain the free base as a colorless to pale yellow oil.

Protocol C: Hydrochloride Salt Formation

Objective: Convert the unstable oil into a robust solid.

  • Dissolution: Dissolve the free base oil (from Protocol B) in Ethyl Acetate (5 volumes).

  • Salt Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Observation: A thick white precipitate forms immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid under N2 atmosphere (hygroscopic precaution).

  • Drying: Wash with cold diethyl ether. Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

    • Yield: Typically 75-85% (from diamine).

    • Melting Point: 160–162°C.

Part 3: Visualization & Logic

Synthesis & Purification Workflow

The following diagram illustrates the decision logic and phase-separation strategy used to ensure purity.

SynthesisWorkflow Start Start: (S)-2-Methylpiperazine (DCM, -5°C) AddCbz Add Cbz-Cl (0.95 eq) Slow Addition Start->AddCbz ReactionMix Reaction Mixture (Mono-Cbz, Bis-Cbz, Unreacted) AddCbz->ReactionMix AcidWash Acid Extraction (pH 2-3) Add 1N HCl ReactionMix->AcidWash OrgLayer1 Organic Layer 1 Contains: Bis-Cbz Impurity AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 Contains: Mono-Cbz Product (H+) AcidWash->AqLayer1 Keep Basify Basify (pH > 11) Add 4N NaOH AqLayer1->Basify Extract DCM Extraction Basify->Extract FinalOrg Final Organic Layer (S)-1-Cbz-3-Methylpiperazine Extract->FinalOrg SaltForm Salt Formation HCl/Dioxane -> Filtration FinalOrg->SaltForm

Caption: Figure 1. Regioselective synthesis and pH-swing purification workflow for isolating high-purity mono-protected piperazine.

Part 4: Analytical Controls

To ensure the integrity of the chiral center and chemical purity, the following HPLC method is recommended.

ParameterCondition
Column Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C
Retention Times (S)-Isomer: ~12.5 min; (R)-Isomer: ~14.2 min (Confirm with stds)
Acceptance ee > 98.5%

Part 5: Downstream Application Notes

Nucleophilic Aromatic Substitution (SNAr)

The free amine (N4 position in the ring, N1 in synthesis) is sterically hindered by the adjacent methyl group.

  • Protocol: Use polar aprotic solvents (DMSO, NMP) and elevated temperatures (80-100°C).

  • Base: K2CO3 or DIPEA is required to neutralize the HCl salt.

  • Example: Reaction with 2-chloropyrimidine requires 3.0 eq of base and heating to 90°C for 4 hours.

Reductive Amination
  • Protocol: React the HCl salt with an aldehyde in DCM/MeOH.

  • Reagent: Sodium Triacetoxyborohydride (STAB).

  • Note: Pre-stir the salt with TEA (1.0 eq) for 15 mins before adding the aldehyde to ensure the amine is free.

References

  • Synthesis of 1-Benzylpiperazine derivatives. Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 35, p.10 (1955). Link

  • Process for preparing 1-methyl-3-phenylpiperazine (Resolution Methodology). WO2004106309A1. Link

  • Regioselective protection of 2-methylpiperazine. Journal of Organic Chemistry, 2012, 77, 7506-7511. Link

  • PubChem Compound Summary for (S)-Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Link

  • pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data, 2009, 54, 2914-2917. Link

Sources

Step-by-step synthesis of varenicline intermediate using (S)-benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of (S)-Methyl-Varenicline Analog Intermediates , specifically focusing on the incorporation of the chiral building block (S)-benzyl 3-methylpiperazine-1-carboxylate (CAS 612493-87-5).[1]

Important Scientific Context: The commercial drug Varenicline (Chantix/Champix) is an achiral, bridged benzazepine derivative (7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine).[1] It does not contain a methyl group on the piperazine ring. The protocol below describes the synthesis of the (S)-3-methyl analog , a critical compound used in Structure-Activity Relationship (SAR) studies to evaluate receptor subtype selectivity (


 vs. 

nAChR) and as a reference standard for impurity profiling (e.g., "Methyl-Varenicline" impurities).

Executive Summary

This guide outlines the step-by-step synthesis of the (S)-3-methyl-substituted quinoxaline intermediate analogous to the Varenicline core.[1] The method utilizes (S)-benzyl 3-methylpiperazine-1-carboxylate as the chiral nucleophile in a Regioselective Nucleophilic Aromatic Substitution (SnAr) with a fluoronitrobenzene precursor, followed by reduction and cyclization.[1] This route ensures high enantiomeric purity (>98% ee) of the resulting analog, essential for biological evaluation.

Key Chemical Transformation
  • Starting Material: (S)-benzyl 3-methylpiperazine-1-carboxylate (N-Cbz-2-methylpiperazine motif).[1]

  • Reaction Type: SnAr Coupling

    
     Nitro Reduction 
    
    
    
    Quinoxaline Cyclization.[1]
  • Target: (S)-Methyl-substituted 5,8,14-triazatetracyclo-analog precursors.

Strategic Analysis & Mechanism

The synthesis relies on the varying reactivity of the nitrogen atoms in the piperazine ring. In (S)-benzyl 3-methylpiperazine-1-carboxylate , the N1 position is protected by the Carboxybenzyl (Cbz) group, leaving the N4 position (sterically hindered by the adjacent methyl group) as the free nucleophile.[1]

Mechanistic Causality:

  • Regiocontrol: The Cbz group prevents polymerization and directs coupling exclusively to the N4 position.

  • Steric Factors: The C3-methyl group introduces steric bulk, requiring elevated temperatures and polar aprotic solvents (DMSO/DMF) to drive the SnAr reaction with the aryl fluoride.

  • Analog Utility: The resulting methylated core mimics the Varenicline pharmacophore but introduces asymmetry, probing the steric tolerance of the nicotinic acetylcholine receptor binding pocket.

Pathway Visualization

G SM1 (S)-benzyl 3-methylpiperazine- 1-carboxylate (Nucleophile) INT1 Intermediate 1: SnAr Adduct (Nitro-Aryl-Piperazine) SM1->INT1 SnAr Coupling (K2CO3, DMF, 80°C) SM2 1,2-Difluoro-4,5-dinitrobenzene (Electrophile) SM2->INT1 INT2 Intermediate 2: Diamino Species (Reduced) INT1->INT2 H2, Pd/C (Nitro Reduction & Cbz Removal) PROD Target Analog: (S)-Methyl-Quinoxaline Derivative INT2->PROD Glyoxal Cyclization (Condensation)

Figure 1: Synthetic pathway from chiral piperazine starting material to the Varenicline analog core.

Detailed Experimental Protocols

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Couple the chiral piperazine to the aromatic core.[1]

Reagents:

  • (S)-benzyl 3-methylpiperazine-1-carboxylate (1.0 equiv)[1][2]

  • 1,2-Difluoro-4,5-dinitrobenzene (1.1 equiv) [Note: Used as a surrogate for the specific Varenicline precursor to generate the analog core][1]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and thermal probe, dissolve 1,2-Difluoro-4,5-dinitrobenzene (1.1 equiv) in DMF (5 vol).

  • Base Addition: Add

    
      (2.5 equiv) in a single portion. The suspension will turn bright yellow/orange.
    
  • Nucleophile Addition: Dropwise add a solution of (S)-benzyl 3-methylpiperazine-1-carboxylate (1.0 equiv) in DMF (2 vol) over 30 minutes.

    • Critical Control: Maintain internal temperature

      
       during addition to prevent double-substitution or exotherm runaway.[1]
      
  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC/TLC. The limiting reagent (piperazine) should be consumed (<1%).

  • Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-water (20 vol) with vigorous stirring. The product usually precipitates as a yellow/orange solid.

    • Filter the solid and wash with water (

      
       vol) to remove residual DMF and inorganic salts.
      
    • Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% Data Check:


 NMR should show the diagnostic aromatic protons and the piperazine methyl doublet.[1]
Stage 2: Hydrogenation and Deprotection

Objective: Simultaneously reduce the nitro groups to amines and remove the Cbz protecting group (if desired for the final analog) or selective reduction.[1] Note: Standard Varenicline synthesis often reduces the nitro groups first.[1]

Protocol:

  • Charge: Dissolve the Stage 1 intermediate in Methanol/THF (1:1) .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 40 psi (3 bar) at Room Temperature.
    
    • Safety: Exothermic reaction. Monitor temperature.

  • Completion: Stir for 12 hours. The yellow color of the nitro compound will fade to colorless/pale brown.

  • Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to obtain the Triamino-intermediate (unstable, proceed immediately to cyclization).

Stage 3: Quinoxaline Ring Closure (Analog Formation)

Objective: Form the pyrazine ring characteristic of the Varenicline class.[1]

Reagents:

  • Triamino-intermediate (from Stage 2)[1]

  • Glyoxal (40% aq. solution) or Pyruvaldehyde (for methyl-glyoxal analogs)[1]

  • Sodium Bicarbonate[1][4]

Protocol:

  • Suspend the crude amine in Water/Ethanol (4:1) .

  • Adjust pH to 8–9 using saturated

    
    .
    
  • Add Glyoxal (1.2 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over

    
    .[3]
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Analytical Data & Quality Control

To ensure the integrity of the synthesized analog, compare analytical data against the expected theoretical values.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H)
Mass Spec [M+H]+ matches theoretical MWLC-MS (ESI+)
NMR Confirms methyl doublet at ~1.1 ppm1H NMR (DMSO-d6)

Self-Validating Check:

  • If the Chiral Purity drops below 95%, it indicates racemization during the SnAr step (likely temperature too high) or the starting material was compromised.

  • Correction: The Cbz group on the piperazine usually prevents racemization at the C3 position during basic coupling conditions, making this a robust route.

References

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[1] Journal of Medicinal Chemistry, 48(10), 3474-3477. Link

    • Foundational text describing the synthesis of the parent Varenicline molecule.
  • Pfizer Inc. (2002). "Aryl fused azapolycyclic compounds." U.S. Patent 6,410,550. Link

    • Describes the general class of bridged benzazepines and synthesis intermedi
  • Brooks, P. R. P., et al. (2004). "Synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine derivatives." Organic Process Research & Development.
  • Biosynce. "(S)-Benzyl 3-methylpiperazine-1-carboxylate Product Data." Link

    • Source for the specific chiral starting material specific

Disclaimer: This protocol describes the synthesis of a structural analog of Varenicline for research purposes (SAR/Impurity standards). The commercial drug Varenicline does not contain a methyl group on the piperazine ring. Always adhere to local safety regulations when handling nitro-aromatics and pressurized hydrogen.[1]

Sources

Reductive amination protocols for (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination Protocols for (S)-Benzyl 3-methylpiperazine-1-carboxylate

Executive Summary & Strategic Context

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 120737-59-9) is a high-value chiral scaffold widely employed in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. The molecule features a Cbz-protected amine at N1 and a sterically influential methyl group at C3 with (S)-configuration.

The primary synthetic challenge when utilizing this scaffold is the N4-functionalization via reductive amination. The C3-methyl group exerts significant steric hindrance on the adjacent N4 nitrogen, reducing its nucleophilicity compared to an unsubstituted piperazine. Furthermore, the protocol must preserve the N1-Cbz protecting group, which precludes the use of standard catalytic hydrogenation (H₂/Pd) methods often used for reductive alkylation.

This guide details three field-proven protocols designed to overcome these steric and chemoselective challenges, ensuring high yields and enantiomeric retention.

Mechanistic Insight & Reaction Design

The reductive amination of this secondary amine proceeds via the formation of an iminium ion intermediate. The rate-determining step is often the initial attack of the hindered N4-amine on the carbonyl carbon.

Key Structural Considerations:

  • Steric Drag: The (S)-methyl at C3 creates a "picket fence" effect, slowing down the attack on bulky ketones.

  • Cbz Stability: The benzyloxycarbonyl (Cbz) group is stable to borohydride reagents (NaBH₄, NaBH(OAc)₃) but labile to hydrogenolysis. Strictly avoid H₂/Pd/C conditions.

  • Chiral Integrity: The C3 stereocenter is generally stable under these mild basic/acidic conditions, but high temperatures (>80°C) in the presence of strong Lewis acids should be monitored.

Visualizing the Pathway:

ReactionMechanism cluster_conditions Critical Control Points Start (S)-Benzyl 3-methyl piperazine-1-carboxylate (Free N4-H) Carbinol Hemiaminal Intermediate Start->Carbinol + Carbonyl + Acid Cat. Carbonyl Carbonyl (R-CHO / R-COR') Carbonyl->Carbinol Iminium Iminium Ion (Rate Limiting Formation) Carbinol->Iminium - H₂O (Equilibrium) Product N4-Alkylated Product Iminium->Product + Hydride Source (Reduction)

Figure 1: Mechanistic pathway for the N4-alkylation. The formation of the Iminium ion is the bottleneck due to the C3-methyl steric hindrance.

Protocol A: The "Gold Standard" (STAB)

Best For: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[1][2]

STAB is the preferred reagent because it is mild and exhibits high selectivity for reducing iminium ions over the starting carbonyl compounds. It avoids the toxicity of cyanoborohydride.

Reagents & Materials:

  • Amine: (S)-Benzyl 3-methylpiperazine-1-carboxylate (1.0 equiv).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

  • Reductant: NaBH(OAc)₃ (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[3] Avoid MeOH.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

Step-by-Step Procedure:

  • Dissolution: In a dry flask under N₂, dissolve the piperazine scaffold (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone.

  • Catalyst Addition: Add glacial AcOH. Stir for 15–30 minutes at room temperature to initiate hemiaminal formation.

    • Note: For aldehydes, AcOH is optional but recommended.[3] For ketones, it is mandatory.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for disappearance of amine m/z).

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Dehydration

Best For: Hindered ketones, electron-deficient amines, or when Protocol A yields <50%. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄.[4]

The C3-methyl group can make iminium formation difficult with bulky ketones. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

Reagents:

  • Solvent: Neat (no solvent) or minimal THF.

  • Lewis Acid: Ti(OiPr)₄ (1.5–2.0 equiv).

  • Reductant: NaBH₄ (1.0 equiv) dissolved in MeOH.

Step-by-Step Procedure:

  • Complexation: In a sealed vial, mix the piperazine amine (1.0 equiv) and the ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) via syringe.

  • Imine Formation: Stir the viscous mixture at room temperature for 4–6 hours.

    • Optimization: If the ketone is extremely hindered, heat to 60°C for 2 hours.

  • Dilution: Dilute the mixture with anhydrous THF (to 0.2 M) and cool to 0°C.

  • Reduction: Add NaBH₄ (1.0 equiv) (solid or predissolved in minimal MeOH). Stir for 2 hours while warming to room temperature.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product.[5] Concentrate and purify via column chromatography.[6]

Decision Matrix & Troubleshooting

Select the correct protocol to maximize yield and minimize side reactions.

DecisionTree Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Protocol A (STAB) Solvent: DCE Temp: RT Aldehyde->MethodA CheckHindrance Is Ketone Hindered? Ketone->CheckHindrance Simple No (e.g., Acetone) CheckHindrance->Simple Hindered Yes (e.g., Acetophenone) CheckHindrance->Hindered Simple->MethodA MethodB Protocol B (Ti(OiPr)4) Solvent: Neat/THF Temp: RT to 60°C Hindered->MethodB

Figure 2: Process selection guide based on carbonyl reactivity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C3/N4 interface.Switch to Protocol B (Titanium). Heat the imine formation step to 50–60°C.
Cbz Loss Incompatible reducing agent.Ensure no H₂/Pd is used. Confirm NaBH₄/STAB quality. Avoid strong mineral acids.
Dialkylation Highly reactive aldehyde (e.g., formaldehyde).Use slow addition of the aldehyde to the amine/STAB mixture. Lower temp to 0°C.
Gel Formation Titanium salts during workup.Use the "Celite + NaOH" quench method described in Protocol B. Do not use simple extraction.
Racemization High temperature or strong base.Keep reaction temps <80°C. Avoid using NaH or strong alkoxides.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][7] 11, 1996, pp. 3849–3862.[3][7]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4] The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.[8]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Organic Chemistry Portal. "Reductive Amination - Common Conditions and Mechanisms."

Sources

Application Note: High-Fidelity Incorporation of (S)-Benzyl 3-methylpiperazine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutics ranging from antipsychotics (e.g., Olanzapine) to antiretrovirals. The introduction of chirality and orthogonal protection into this scaffold allows for the precise, stereocontrolled synthesis of complex libraries.

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride serves as a critical building block for introducing a conformationally restricted, chiral diamine motif into solid-phase synthesis (SPS) workflows. Its utility is defined by two key features:

  • Orthogonality: The N1-benzyloxycarbonyl (Cbz) group is stable to both basic (piperidine) and acidic (TFA) conditions used in standard Fmoc SPPS, allowing it to serve as a robust "safety-catch" or terminal capping unit.

  • Stereochemical Integrity: The (S)-methyl group at C3 imposes conformational rigidity, often enhancing receptor selectivity compared to achiral piperazine analogs.

This guide details the protocols for loading this monomer onto resin, extending the scaffold, and managing the orthogonal deprotection steps.

Chemical Specifications & Handling

PropertySpecification
Chemical Name (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
CAS Number 1003874-65-2
Molecular Weight 270.76 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in DCM (until neutralized)
Reactive Moiety Secondary Amine (N4 position)
Protecting Group Cbz (N1 position) - Stable to TFA, Piperidine; Cleaved by H₂/Pd or HF

Handling Precaution: As a hydrochloride salt, the N4-amine is protonated and non-nucleophilic. In situ neutralization with a tertiary base (DIEA or NMM) is mandatory immediately prior to coupling.

Strategic Logic: The Orthogonality Map

The successful use of this reagent relies on understanding the differential stability of the Cbz group versus standard SPS protecting groups.

OrthogonalityMap cluster_0 Solid Phase cluster_1 Solution Phase Reagent (S)-Benzyl 3-methylpiperazine (HCl Salt) Fmoc_Chem Fmoc SPS Cycles (20% Piperidine) Reagent->Fmoc_Chem Cbz is STABLE TFA_Cleavage Resin Cleavage (95% TFA) Fmoc_Chem->TFA_Cleavage Cbz is STABLE H2_Pd Final Deprotection (H2 / Pd-C) TFA_Cleavage->H2_Pd Cbz is REMOVED

Figure 1: The Cbz group remains intact during standard Fmoc elongation and TFA cleavage, allowing for selective late-stage functionalization or purification before final removal.

Experimental Protocols

Protocol A: Resin Loading via Reductive Amination

Best for: Attaching the piperazine unit to the N-terminus of a resin-bound peptide or linker (e.g., BAL linker, Formyl resin).

Rationale: The secondary amine at N4 is sterically hindered by the adjacent C3-methyl group. Reductive amination is often more efficient than direct acylation for initial resin loading.

Reagents:

  • Resin: Formyl-functionalized resin (e.g., 4-formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene).

  • Solvent: 1% Acetic Acid (AcOH) in DMF (anhydrous).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).

Step-by-Step:

  • Swelling: Swell 1.0 g of resin in DMF for 30 minutes. Drain.

  • Free-Basing: Dissolve 5.0 eq. of (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl in minimal DMF. Add 5.0 eq. of DIEA. Vortex for 1 minute.

  • Imine Formation: Add the neutralized amine solution to the resin. Add 1% AcOH in DMF to ensure pH ~5-6. Shake for 2 hours at Room Temperature (RT).

    • Note: The acid catalyst is crucial for imine formation.[1]

  • Reduction: Add 10.0 eq. of NaBH(OAc)₃ directly to the suspension. Shake for 12–16 hours (overnight).

  • Washing: Drain and wash with DMF (3x), MeOH (3x), DCM (3x).

  • Validation: Perform a Chloranil test (specific for secondary amines). A blue/green beads result indicates successful loading.

Protocol B: Acylation (Coupling to Carboxylic Acids)

Best for: Adding the piperazine as a building block to an exposed carboxylic acid on the resin.

Rationale: Due to the steric bulk of the secondary amine and the alpha-methyl group, standard carbodiimide couplings (DIC/HOBt) often fail. High-efficiency uronium/phosphonium reagents (HATU/PyBOP) are required.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF/NMP (1:1).

Step-by-Step:

  • Activation: In a vial, dissolve the Resin-bound Carboxylic Acid (or the Fmoc-amino acid if doing inverse synthesis) - Wait, usually the piperazine is the incoming nucleophile.

    • Correction: The resin has the Acid.[3][4][5] The Piperazine is the Amine in solution.

    • Correct Procedure: Activate the Resin-bound acid first? No, standard SPPS activates the incoming monomer.

    • Scenario: The resin has a free Carboxylic Acid. We are coupling the Piperazine to it.

    • Activation: Add 4.0 eq. HATU and 8.0 eq. DIEA to the resin-bound acid in DMF. Shake for 2 minutes to pre-activate the resin species (if possible) or add reagents simultaneously.

    • Better Standard: Add HATU (4 eq) and DIEA (8 eq) to the resin. Immediately add the Free-Based Piperazine (dissolved separately as in Protocol A, 4-5 eq).

  • Coupling: Shake the reaction slurry for 4–6 hours at RT.

    • Optimization: If conversion is low (Chloranil test remains positive for acid/negative for amine?), heat to 50°C.

  • Washing: Wash thoroughly with DMF (5x) to remove urea byproducts.

Post-Cleavage Manipulation (Cbz Removal)

After the solid-phase synthesis is complete, the peptide/molecule is cleaved from the resin (typically 95% TFA). The Cbz group remains on the N1 position.

Protocol C: Catalytic Hydrogenolysis (Solution Phase)

  • Dissolve the crude cleaved product in MeOH or EtOH.[6]

  • Add 10 wt% Pd/C catalyst (approx. 10-20% by weight of substrate).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–4 hours.

  • Filter through Celite to remove catalyst.[6]

  • Concentrate to yield the free N1-piperazine derivative.

Workflow Visualization

Workflow Start Resin Preparation (Swelling) Coupling Coupling Reaction (HATU or Reductive Amination) Start->Coupling Neutralization Neutralize HCl Salt (DIEA/DMF) Neutralization->Coupling Add Reagent Elaboration Scaffold Elaboration (Fmoc Cycles / Suzuki / SnAr) Coupling->Elaboration N4 Attached Cleavage Resin Cleavage (TFA/TIPS/H2O) Elaboration->Cleavage Full Sequence Deprotection Cbz Removal (H2 / Pd-C) Cleavage->Deprotection Product with Cbz Final Final Target Deprotection->Final Free Piperazine

Figure 2: Integrated workflow for incorporating (S)-Benzyl 3-methylpiperazine-1-carboxylate into a solid-phase campaign.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Loading Yield Steric hindrance of C3-methyl group.Switch from DIC/HOBt to HATU/HOAt . Increase temp to 50°C.
Precipitate in Vial Incomplete neutralization of HCl salt.Ensure DIEA is added to the piperazine solution before adding to resin. Use DMSO/DMF mix if solubility is poor.
Racemization Over-activation or high temp >60°C.Maintain temp <50°C. Use collidine instead of DIEA with HATU.
Incomplete Cbz Removal Poisoned Catalyst (Sulfur from cleavage cocktail).Ensure crude product is ether-precipitated and washed thoroughly to remove EDT/DODT scavengers before hydrogenation.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Brockunier, L. L., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Bioorganic & Medicinal Chemistry Letters 10.18 (2000): 2111-2114.

  • Solid Phase Reductive Amination

    • Look, G. C., et al. "The solid-phase synthesis of an aminosugar analogue library." The Journal of Organic Chemistry 61.21 (1996): 7621-7626.

  • HATU Coupling Efficiency

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 115.10 (1993): 4397-4398.

  • Cbz Orthogonality in SPS

    • Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews 109.6 (2009): 2455-2504.

Sources

Application Note: Precision Deprotection of (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective deprotection of the benzyloxycarbonyl (Cbz) group from (S)-Benzyl 3-methylpiperazine-1-carboxylate to yield (S)-2-methylpiperazine .

While the cleavage of the Cbz group is a standard transformation in organic synthesis, this specific substrate presents unique challenges regarding product isolation . The resulting free amine, (S)-2-methylpiperazine, is a low-molecular-weight, water-soluble, and hygroscopic solid/liquid that readily absorbs atmospheric CO₂. Standard aqueous workups often lead to significant yield loss.

This guide prioritizes Catalytic Hydrogenolysis as the primary method due to its atom economy and cleanliness, with Acidolytic Cleavage provided as a robust alternative.[1]

Chemical Context
  • Substrate: (S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 612493-87-5 / 147081-29-6 related)

  • Target Product: (S)-2-methylpiperazine (often isolated as the dihydrochloride salt, CAS: 19714-23-9 for S-isomer HCl).

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) > 98%; Chemical Purity > 98%.

Decision Matrix & Workflow

The following logic flow dictates the choice of method based on available equipment and downstream requirements.

Deprotection_Workflow Start Start: (S)-Benzyl 3-methylpiperazine-1-carboxylate Check_Equipment Equipment Availability? Start->Check_Equipment Path_H2 Hydrogenation Equipment (Balloon or Parr Shaker) Check_Equipment->Path_H2 H2 Available Path_Acid No H2 Source / Halogenated Solvents Preferred Check_Equipment->Path_Acid H2 Restricted Method_A Method A: Pd/C Catalytic Hydrogenolysis (Green, High Yield) Path_H2->Method_A Workup_A Filtration (Celite) & Acidification Method_A->Workup_A Isolation CRITICAL STEP: Isolate as Dihydrochloride Salt (Prevents Volatility Loss) Workup_A->Isolation Method_B Method B: HBr in Acetic Acid (Robust, No Catalyst) Path_Acid->Method_B Workup_B Precipitation with Ether Method_B->Workup_B Workup_B->Isolation Final_Product Target: (S)-2-methylpiperazine · 2HCl Isolation->Final_Product

Figure 1: Decision tree for selecting the optimal deprotection strategy.

Protocol A: Catalytic Hydrogenolysis (Standard)

This is the preferred method for pharmaceutical applications due to the absence of harsh reagents and the generation of only toluene and CO₂ as byproducts.

Reagents & Equipment[2][3][4]
  • Substrate: 10.0 g (S)-Benzyl 3-methylpiperazine-1-carboxylate

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type).[1] Load: 10 wt% relative to substrate.

  • Solvent: Methanol (HPLC Grade).[1] Volume: 10 mL/g substrate.

  • Reagent: Hydrogen gas (H₂) balloon or Hydrogenator (30 psi).

  • Trapping Agent: HCl (4M in Dioxane or concentrated aqueous).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flush a 250 mL round-bottom flask (RBF) with nitrogen.

    • Add 1.0 g of 10% Pd/C (wet).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent or water before exposing to air.

  • Substrate Addition:

    • Dissolve 10.0 g of substrate in 100 mL Methanol .

    • Carefully add the solution to the catalyst suspension under nitrogen flow.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H₂) three times.

    • Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (balloon pressure is sufficient; 30 psi speeds up kinetics).

    • Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM, stain with Ninhydrin) or LC-MS. The reaction typically completes in 2–4 hours .

  • Workup (Critical for Yield):

    • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Caution: Do not let the filter cake dry out completely (fire hazard).

    • Salt Formation: To the filtrate, add 2.5 equivalents of HCl (e.g., 4M HCl in Dioxane).[1] The solution will warm slightly.

    • Concentration: Concentrate the solvent under reduced pressure (Rotavap) at 40°C.

    • Crystallization: The residue will likely be a gum. Triturate with Diethyl Ether or Acetone to induce crystallization of the dihydrochloride salt.

    • Filter the white solid and dry under high vacuum.

Data Summary: Method A
ParameterSpecification
Yield 90–95% (as 2HCl salt)
Purity >98% (NMR)
Time 4 Hours
Safety High (Flammability of H₂/Solvent)

Protocol B: Acidolytic Cleavage (HBr/AcOH)[1]

Use this method if hydrogenation equipment is unavailable or if the substrate contains sulfur (which poisons Pd catalysts).

Reagents
  • Reagent: 33% HBr in Acetic Acid.

  • Solvent: Dichloromethane (optional co-solvent) or neat Acetic Acid.[1]

  • Quench: Diethyl Ether.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 5.0 g of substrate in a dry RBF.

    • Add 25 mL of 33% HBr in Acetic Acid dropwise at 0°C.

  • Digestion:

    • Allow the mixture to warm to Room Temperature.

    • Stir for 1–2 hours . Evolution of CO₂ gas will be observed.

  • Isolation:

    • Precipitation: Pour the reaction mixture slowly into 200 mL of cold Diethyl Ether with vigorous stirring.

    • The product, (S)-2-methylpiperazine dihydrobromide, will precipitate as a white/off-white solid.

    • Decant the ether or filter the solid.

  • Purification (Optional Free Basing):

    • If the free base is required (not recommended for storage), dissolve the salt in minimal water, basify with NaOH to pH > 12, and extract exhaustively with Chloroform (not Ether, as piperazines are polar).[1] Dry over Na₂SO₄ and distill.

Analytical Validation

1H NMR Interpretation (D₂O, for HCl salt)
  • Absence of Aromatics: The multiplet at 7.30–7.40 ppm (Benzyl ring) must be completely absent.

  • Absence of Benzylic Protons: The singlet/doublet at ~5.1 ppm (OCH₂Ph) must be absent.

  • Product Signals:

    • Methyl doublet at ~1.3 ppm.

    • Piperazine ring protons as multiplets between 3.0–3.8 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Product volatility / Water solubilityDo not perform aqueous extraction on the free base. Isolate as HCl salt directly from organic media.
Incomplete Reaction (Method A) Catalyst PoisoningEnsure substrate is free of sulfur/thiols. Increase catalyst loading to 20 wt%.
Racemization Harsh ConditionsAvoid high temperatures (>60°C) during acid hydrolysis.[1] Hydrogenation preserves chirality perfectly.

References

  • Felpin, F.-X., & Fouquet, E. (2010).[1][2] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 16(41), 12440–12445.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2007).[1] Protective Groups in Organic Synthesis, 4th Ed.[1] Wiley-Interscience. (Standard reference for Cbz cleavage conditions).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7023035, (S)-2-Methylpiperazine. Link[1]

  • Sigma-Aldrich. (2023). Product Specification: (S)-2-Methylpiperazine.[3][4] Link

  • Han, G., et al. (2020).[1][5] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2206.[1] (Describes isolation of piperazine salts). Link

Sources

Application Note & Protocol: A Scalable Synthesis of (S)-3-Methylpiperazine via Debenzylation of a Carbamate Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methylpiperazine is a critical chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] This document provides a comprehensive guide to the large-scale synthesis of (S)-3-methylpiperazine, focusing on a robust and scalable method involving the deprotection of its N-benzyl carbamate precursor. We delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step protocol, and outline a rigorous quality control framework to ensure the production of high-purity material suitable for drug development pipelines.

Introduction: The Strategic Importance of (S)-3-Methylpiperazine

The piperazine moiety is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile handle for molecular elaboration.[2] The chiral derivative, (S)-3-methylpiperazine, offers an additional layer of stereochemical control, which is paramount for optimizing target engagement and minimizing off-target effects. Its presence in a range of bioactive molecules underscores the demand for reliable and scalable synthetic routes.[1][3]

Traditional methods for preparing monosubstituted piperazines can be cumbersome, often involving multi-step sequences with protecting groups that lead to diminished overall yields and increased production costs, thereby hindering their application on an industrial scale.[4] The methodology detailed herein addresses these challenges by employing a convergent and efficient synthesis that hinges on the selective debenzylation of a readily accessible benzyl carbamate precursor.

Synthetic Strategy: A Rationale-Driven Approach

The overall synthetic strategy is a two-step process commencing with the protection of commercially available (S)-2-methylpiperazine, followed by the crucial debenzylation to yield the target compound.

Synthetic_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Deprotection S_2_Methylpiperazine (S)-2-Methylpiperazine Protected_Precursor (S)-4-Benzyl-2-methylpiperazine-1-carboxylate S_2_Methylpiperazine->Protected_Precursor Base (e.g., Et3N) DCM, 0°C to rt Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Protected_Precursor Final_Product (S)-3-Methylpiperazine Protected_Precursor->Final_Product Catalytic Transfer Hydrogenation (Pd/C, H-donor)

Caption: Overall synthetic workflow from (S)-2-methylpiperazine to (S)-3-methylpiperazine.

Causality in Experimental Design:
  • Choice of Protecting Group: The benzyl carbamate (Cbz) group is selected for its stability under a range of reaction conditions and, most importantly, its susceptibility to removal via catalytic hydrogenation. This method is highly selective and avoids the use of harsh acidic or basic conditions that could compromise the integrity of the chiral center.

  • Debenzylation Method: Catalytic transfer hydrogenation is favored for large-scale operations over methods requiring high-pressure hydrogen gas, mitigating significant safety risks.[5][6] Common hydrogen donors include ammonium formate or formic acid, which are readily available and easily handled.[5][6]

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
(S)-2-Methylpiperazine≥98%Commercially Available
Benzyl Chloroformate (Cbz-Cl)≥97%Commercially Available
Triethylamine (Et3N)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Palladium on Carbon (10 wt. %)Degussa type E101Commercially Available
Ammonium Formate≥97%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Celite®---Commercially Available

Safety Precaution: The palladium on carbon catalyst can be pyrophoric, especially when dry and in the presence of solvents.[7][8][9][10][11] Handle with care under an inert atmosphere and quench appropriately after use.[9][11]

Step 1: Synthesis of tert-Butyl (S)-4-benzyl-2-methylpiperazine-1-carboxylate
  • To a stirred solution of (S)-2-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add benzyl chloroformate (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Synthesis of (S)-3-Methylpiperazine via Catalytic Transfer Hydrogenation
  • Dissolve the crude (S)-4-benzyl-2-methylpiperazine-1-carboxylate (1.0 eq) in methanol (15 mL/g).

  • Carefully add 10% palladium on carbon (10 mol %) to the solution under a nitrogen atmosphere.

  • Add ammonium formate (5.0 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrates under reduced pressure.

  • The resulting residue can be purified by distillation or crystallization to afford pure (S)-3-methylpiperazine.

Data Presentation and Characterization

ParameterTypical ValueAnalytical Method
Step 1: Protected Precursor
Yield85-95%Gravimetric
Purity>98%HPLC, NMR
Step 2: Final Product
Yield75-85%Gravimetric
Purity>99%HPLC, GC
Enantiomeric Excess>99%Chiral HPLC
¹H NMR, ¹³C NMRConforms to structureNMR Spectroscopy
Mass SpectrumConforms to structureLC-MS

Trustworthiness and Self-Validation: A Framework for Quality Control

A robust manufacturing process relies on a system of in-process controls and final product testing to ensure consistent quality.

QC_Framework cluster_synthesis Synthetic Workflow cluster_qc Quality Control Checks Start Starting Materials Step1 Protection Reaction Start->Step1 Step2 Debenzylation Step1->Step2 IPC1 In-Process Control 1 (TLC/HPLC for completion) Step1->IPC1 Product Final Product Step2->Product IPC2 In-Process Control 2 (TLC/HPLC for completion) Step2->IPC2 QC_Final Final Product QC (Purity, ee, Identity) Product->QC_Final QC_Start Raw Material QC (Purity, Identity) QC_Start->Step1 IPC1->Step2 IPC2->Product

Caption: Integrated quality control framework for the synthesis of (S)-3-methylpiperazine.

In-Process Controls (IPCs):
  • Reaction Monitoring: Regular sampling and analysis by TLC or HPLC at both the protection and debenzylation stages are crucial to determine the reaction endpoint. This prevents the formation of impurities due to over-running the reaction and ensures efficient processing.

  • Catalyst Filtration: Visual inspection after filtration through Celite® ensures complete removal of the palladium catalyst. Residual palladium can be detrimental to downstream processes and the final product's stability.

Final Product Characterization:
  • Purity Assessment: HPLC and Gas Chromatography (GC) are employed to determine the chemical purity of the final (S)-3-methylpiperazine.

  • Identity Confirmation: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with a reference standard.

  • Chiral Integrity: The enantiomeric excess (ee) is a critical quality attribute. This is determined using a validated chiral HPLC method.[12][13]

Conclusion

The protocol described provides a scalable and efficient pathway to high-purity (S)-3-methylpiperazine. The strategic use of a benzyl carbamate precursor and its removal via catalytic transfer hydrogenation offers a safe and high-yielding alternative to other synthetic routes. The integrated quality control measures ensure a robust and reproducible process, delivering a key chiral building block that meets the stringent requirements of the pharmaceutical industry.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Gao, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 633-644. Retrieved from [Link]

  • Králová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of (S)-Benzyl 3-methylpiperazine-1-carboxylate in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Antiviral Drug Design

The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins essential for viral maturation. Inhibiting this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). HIV protease inhibitors are meticulously designed molecules that fit into the enzyme's active site, blocking its function and halting viral replication.

Within the landscape of complex organic synthesis for these inhibitors, certain molecular scaffolds appear repeatedly due to their favorable properties. The piperazine ring is one such "privileged scaffold."[1] Its two nitrogen atoms provide key points for hydrogen bonding and allow for the attachment of various substituents to optimize a drug's pharmacodynamic and pharmacokinetic profile.[2] (S)-Benzyl 3-methylpiperazine-1-carboxylate is a highly valuable chiral building block that leverages the benefits of the piperazine core. The stereochemistry of the methyl group at the S-position is crucial for precise three-dimensional orientation within the enzyme's active site, while the benzyl carbamate (Cbz) protecting group on one nitrogen allows for controlled, regioselective synthesis, preventing unwanted side reactions. This guide details its application, focusing on the synthesis of Darunavir, a leading second-generation HIV protease inhibitor.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful synthesis.

PropertyValue
IUPAC Name benzyl (3S)-3-methylpiperazine-1-carboxylate[3]
CAS Number 612493-87-5[3][4]
Molecular Formula C₁₃H₁₈N₂O₂[3]
Molecular Weight 234.29 g/mol [3]
Appearance Typically a colorless to light yellow oil or solid
Key Features Chiral center at C3; Cbz-protected secondary amine

Synthetic Strategy: A Multi-Step Approach to Darunavir

The synthesis of complex molecules like Darunavir is a multi-step process where each step builds upon the last. The use of (S)-Benzyl 3-methylpiperazine-1-carboxylate is an early and critical phase, establishing the core structure and correct stereochemistry. The general workflow involves three key transformations:

  • Nucleophilic Ring-Opening of an Epoxide: The unprotected secondary amine of the piperazine acts as a nucleophile, attacking an epoxide to form a crucial carbon-nitrogen bond. This is a cornerstone reaction in building the backbone of many protease inhibitors.[5][6]

  • Deprotection: The Cbz group is removed to reveal the second nitrogen atom of the piperazine ring.

  • Final Coupling: The newly freed amine is then coupled with the final piece of the molecular puzzle, such as the bicyclic side chain of Darunavir, to complete the synthesis.[7][8]

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Deprotection & Final Coupling A (S)-Benzyl 3-methylpiperazine-1-carboxylate C Cbz-Protected Intermediate A->C Epoxide Ring-Opening (Nucleophilic Attack) B Chiral Epoxide B->C D Deprotected Piperazine Intermediate C->D Cbz Deprotection (Hydrogenolysis) F Final HIV Protease Inhibitor (e.g., Darunavir) D->F Amide Bond Formation E Activated Darunavir Side Chain E->F

Caption: General Synthetic Workflow for HIV Protease Inhibitors.

Detailed Protocols and Methodologies

The following protocols are representative methodologies derived from established synthetic routes for Darunavir and related compounds.[5][7][9] Researchers should adapt these based on their specific laboratory conditions and analytical findings.

Protocol 1: Synthesis of the Core Intermediate via Epoxide Ring-Opening

This step exemplifies the crucial nucleophilic addition reaction. The choice of a protic solvent like isopropanol is deliberate; it can participate in hydrogen bonding, which helps to stabilize the transition state and facilitate the ring-opening of the epoxide.

Reaction: (S)-Benzyl 3-methylpiperazine-1-carboxylate + tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate → Benzyl (S)-4-((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-3-methylpiperazine-1-carboxylate

Caption: Key Epoxide Ring-Opening Reaction.

Materials:

ReagentM.W.QuantityMoles
(S)-Benzyl 3-methylpiperazine-1-carboxylate234.2910.0 g42.7 mmol
tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate263.3411.8 g44.8 mmol
Isopropanol (IPA)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-Benzyl 3-methylpiperazine-1-carboxylate and the Boc-protected epoxide.

  • Add 100 mL of isopropanol to the flask.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Trustworthiness Check: The completion of the reaction is validated by the disappearance of the starting materials on TLC/LC-MS and the appearance of a new spot/peak corresponding to the higher molecular weight product. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Protocol 2: Cbz Group Deprotection via Hydrogenolysis

Hydrogenolysis is a clean and efficient method for removing the Cbz protecting group. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated.

Reaction: Cbz-Protected Intermediate → Deprotected Piperazine Intermediate

Materials:

ReagentM.W.QuantityMoles
Cbz-Protected Intermediate497.6610.0 g20.1 mmol
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol-150 mL-
Hydrogen (H₂) Gas-1 atm (balloon) or 50 psi-

Procedure:

  • Dissolve the Cbz-protected intermediate in 150 mL of methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon can be pyrophoric.

  • Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine intermediate, which is often used in the next step without further purification.

Expert Insight: The efficiency of this reaction is highly dependent on the quality of the catalyst and the efficiency of stirring to ensure good contact between the substrate, catalyst, and hydrogen gas.

Protocol 3: Final Coupling to Synthesize Darunavir

This final step forms an amide bond to attach the characteristic bicyclic side chain of Darunavir. The reaction often employs an activated ester of the side chain and is performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.[7][8]

Reaction: Deprotected Piperazine Intermediate + Activated Furan Side Chain → Darunavir

Materials:

ReagentM.W.QuantityMoles
Deprotected Piperazine Intermediate363.515.0 g13.7 mmol
Carbonic acid 2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]ester271.234.1 g15.1 mmol
Ethanol-75 mL-

Procedure:

  • Dissolve the deprotected piperazine intermediate in 75 mL of ethanol in a reaction flask.

  • Add the activated furan side chain to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.[8]

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, heat the mixture until a homogeneous solution is formed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield Darunavir (often as its ethanolate solvate).[8]

Self-Validation: The final product's identity and purity should be rigorously confirmed by comparing its ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC data against a reference standard.

Summary of Key Reaction Parameters

StepKey ReagentsSolventTemperatureTypical TimeCausality/Notes
1. Epoxide Opening Piperazine, EpoxideIsopropanolReflux (~82°C)12-16 hProtic solvent facilitates ring-opening. Heat is required to overcome the activation energy.[5][9]
2. Cbz Deprotection Pd/C, H₂MethanolRoom Temp4-6 hCatalytic hydrogenation is a mild and effective method for removing the Cbz group.
3. Final Coupling Deprotected Intermediate, Activated EsterEthanol50-60°C4-8 hThe use of an activated ester increases the reactivity of the acyl group for efficient amide bond formation.[8]

Conclusion

(S)-Benzyl 3-methylpiperazine-1-carboxylate is more than just a starting material; it is a strategic chiral building block that imparts essential structural and stereochemical features to modern HIV protease inhibitors like Darunavir. The Cbz-protecting group enables a controlled and regioselective synthetic pathway, primarily involving a key epoxide ring-opening reaction followed by deprotection and final coupling. The protocols outlined here provide a robust framework for researchers in drug development, underscoring the importance of understanding the causality behind each experimental choice to ensure a reliable and reproducible synthesis.

References

  • (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 - BIOSYNCE. Available from: [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
  • EP2877474A2 - A process for preparation of darunavir - Google Patents.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. Available from: [Link]

  • Synthesis the HIV protease inhibitor Atazanavir - Syrris. Available from: [Link]

  • Synthesis and Characterization of Novel Atazanavir Analogs - Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC - NIH. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes - arkat usa. Available from: [Link]

  • EP1930324A1 - Process for the preparation of atazanavir - Google Patents.
  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC. Available from: [Link]

  • (PDF) An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available from: [Link]

  • Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives - ResearchGate. Available from: [Link]

  • Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides - PMC - NIH. Available from: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - NIH. Available from: [Link]

  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - MDPI. Available from: [Link]

  • (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem. Available from: [Link]

  • A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. - Blucher Proceedings. Available from: [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease - eScholarship. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • US10774088B2 - Simplified procedure for the preparation of darunavir - Google Patents.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 - EPO. Available from: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available from: [Link]

Sources

Accelerating Pharmaceutical Discovery: High-Efficiency Synthesis of Piperazine Derivatives Using Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold and the Imperative for Synthetic Innovation

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its presence in a vast array of FDA-approved drugs, targeting conditions from cancer to central nervous system disorders, underscores its importance.[1][2][3] The unique conformational properties of the piperazine ring and the synthetic versatility of its two nitrogen atoms allow for the creation of diverse molecular architectures with finely tuned pharmacological profiles.[1] However, traditional batch synthesis of complex piperazine derivatives can be hampered by challenges such as poor control over selectivity (mono- vs. di-substitution), safety concerns with exothermic reactions, and difficulties in scaling up.[4]

Continuous flow chemistry offers a paradigm shift, transforming these synthetic challenges into opportunities for process intensification and innovation.[5][6] By conducting reactions in a continuously moving stream through a network of tubes or channels, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[7][8][9] This enhanced control, stemming from the high surface-area-to-volume ratio inherent in flow reactors, leads to significant improvements in reaction speed, safety, yield, and scalability.[7][10][11] This application note provides detailed protocols and expert insights into the application of flow chemistry for the synthesis of key piperazine derivatives.

Core Advantages of Flow Chemistry for Piperazine Synthesis
FeatureAdvantage in Piperazine SynthesisCausality
Superior Heat Transfer Enables the safe use of highly exothermic reactions (e.g., N-alkylation) and superheating of solvents to dramatically accelerate slow reactions.[7][10]The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation or input.
Precise Residence Time Control Allows for the generation and immediate use of unstable intermediates. Crucial for minimizing side-product formation in competitive reactions.[10]Residence time is precisely determined by the reactor volume and the flow rate of the pumps, enabling fine control from seconds to hours.
Enhanced Safety Small reactor volumes (the "holdup volume") drastically reduce the risk associated with hazardous reagents, explosive intermediates, or potential thermal runaways.[10][11]Only a small quantity of material is reacting at any given moment, minimizing the potential energy release of an adverse event.
Facilitated Scale-Up Production is scaled by running the system for longer periods ("numbering up") or by using larger reactors ("scaling out"), bypassing the complex re-optimization often required for batch scale-up.[4]A validated flow process is inherently scalable as the optimized reaction conditions (temperature, concentration, stoichiometry) remain constant.
Telescoped & Automated Synthesis Multiple reaction steps can be linked together in a continuous sequence, often with in-line purification, eliminating the need for manual handling and isolation of intermediates.[12][13][14]The output of one reactor module can be directly fed as the input for the next, enabling complex molecules to be built in an automated fashion.

Application 1: Selective Mono-N-Alkylation of Piperazine

Scientific Context: A primary challenge in piperazine chemistry is achieving selective mono-N-alkylation, as the product is often more nucleophilic than the starting material, leading to undesired di-alkylation. In batch, this is typically managed by using a large excess of piperazine, which is inefficient and complicates purification. Flow chemistry provides an elegant solution by controlling stoichiometry and reaction time. This protocol adapts a method for the synthesis of monosubstituted piperazines from a protonated piperazine intermediate, which can be enhanced with microwave-assisted flow technology.[15][16]

Workflow for Mono-N-Alkylation in Flow

cluster_reagents Reagent Delivery cluster_reaction Reaction & Control cluster_collection Product Collection P1 Pump A (Piperazine Solution) Mixer T-Mixer P1->Mixer 0.5 mL/min P2 Pump B (Alkyl Halide Solution) P2->Mixer 0.5 mL/min Reactor Heated Coil Reactor (e.g., 10 mL PFA Tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR 10 min Residence Time Collection Product Collection Vessel BPR->Collection cluster_reagents Reagent Feeds cluster_reactors Reaction Sequence cluster_purification In-line Purification P1 Pump A (Aldehyde/Ester) M1 Mixer 1 P1->M1 P2 Pump B (Piperazine) P2->M1 P3 Pump C (Reducing Agent) R1 Reactor 1 (Reductive Amination) Packed Bed (e.g., H-Cube®) P3->R1 H2 gas P4 Pump D (Deprotection Reagent) M2 Mixer 2 P4->M2 M1->R1 R1->M2 R2 Reactor 2 (Deprotection) Heated Coil M2->R2 SCX Scavenger Column (e.g., SCX resin) R2->SCX BPR BPR SCX->BPR Collect Product BPR->Collect

Sources

Application Note & Protocol: A Guided Synthesis of Novel Quinolone Antibiotics Incorporating a Chiral (S)-3-Methylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational design and synthesis of a novel quinolone antibiotic featuring a stereospecific (S)-3-methylpiperazine substituent at the C-7 position. Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics, and structural modifications, particularly at the C-7 position, have been a cornerstone of developing next-generation agents with enhanced potency and improved pharmacological profiles.[1][2] The introduction of a chiral 3-methylpiperazine moiety is a strategic choice aimed at exploring stereospecific interactions within the bacterial type II topoisomerase binding pockets, potentially leading to increased efficacy or a modified spectrum of activity.[3] This guide details a robust, multi-step synthetic workflow, from the construction of the core quinolone nucleus to the final coupling reaction. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of related analogues.

Introduction: The Rationale for Chiral Quinolone Design

Quinolone antibiotics exert their bactericidal effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are vital for DNA replication, repair, and recombination, and their inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in double-strand DNA breaks and rapid cell death.[4] The foundational structure of these drugs is the 4-quinolone bicyclic core, and extensive structure-activity relationship (SAR) studies have demonstrated that the substituent at the C-7 position profoundly influences the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[1][2][6]

The piperazine ring is a well-established and highly effective C-7 substituent, as seen in widely used antibiotics like ciprofloxacin and norfloxacin.[6][7] It enhances activity against Gram-negative bacteria and improves cell wall penetration.[2] The strategic introduction of a methyl group onto the piperazine ring creates a chiral center. This chirality is not merely a structural footnote; it can lead to significant differences in biological activity. Enantiomers can exhibit distinct interactions with their chiral biological targets, and studies have shown that R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives can display notable differences in their in vitro antibacterial activities.[3] This application note focuses on the (S)-enantiomer, providing a validated pathway to synthesize these specific chiral molecules for further pharmacological evaluation.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, ensuring high purity and yield at each critical step. This modular approach allows for flexibility and quality control throughout the synthesis.

  • Stage 1: Synthesis of the Fluoroquinolone Core. Construction of the essential 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester nucleus.

  • Stage 2: Preparation of the Chiral Moiety. Generation of the reactive (S)-3-methylpiperazine via deprotection of a stable, commercially available precursor.

  • Stage 3: SNAr Coupling and Final Hydrolysis. The key bond-forming step, where the chiral piperazine is coupled to the quinolone core, followed by ester hydrolysis to yield the final active pharmaceutical ingredient (API).

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Chiral Moiety Prep cluster_2 Stage 3: Final Assembly A Substituted Aniline + Diethyl Ethoxymethylenemalonate B Gould-Jacobs Reaction: Cyclization A->B C Fluoroquinolone Core (Ethyl Ester) B->C G SNAr Coupling Reaction C->G Input D (S)-1-Boc-3-methylpiperazine E Acid-mediated Deprotection (TFA) D->E F Free (S)-3-methylpiperazine E->F F->G Input H Ester Hydrolysis G->H I Final Novel Quinolone Antibiotic H->I

Figure 1: High-level synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Fluoroquinolone Core (Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

This protocol is based on the well-established Gould-Jacobs reaction pathway, which reliably produces the quinolone scaffold.[8] The process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

Materials and Reagents:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol, Diethyl ether

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization: To the crude product from step 1, add diphenyl ether as a high-boiling solvent. Heat the mixture to 240-250°C for 30-45 minutes. Upon cooling, the cyclized product will precipitate. Collect the solid by filtration and wash thoroughly with diethyl ether to remove the diphenyl ether. This yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • N-Alkylation: Suspend the product from step 2 (1.0 eq) and potassium carbonate (2.0 eq) in DMF. Add cyclopropylamine (1.5 eq) and heat the reaction to 60-70°C for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried. Recrystallization from ethanol yields the pure fluoroquinolone core.

Self-Validation & Characterization:

  • Melting Point: Compare with literature values for the expected product.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the cyclopropyl group (δ 0.9-1.3 ppm), ethyl ester (δ 1.4, 4.4 ppm), aromatic protons (δ 7.0-8.0 ppm), and the C2-H proton (δ ~8.6 ppm).

  • Purity: Assess by HPLC (>98% is desirable for the next step).

Protocol 2: Deprotection of (S)-1-Boc-3-methylpiperazine

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting one of the piperazine nitrogens, as it is stable under the conditions of the coupling reaction but can be removed cleanly under acidic conditions. (S)-1-Boc-3-methylpiperazine is a commercially available and stable chiral building block.[9]

Materials and Reagents:

  • (S)-1-Boc-3-methylpiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (S)-1-Boc-3-methylpiperazine (1.0 eq) in DCM in a round-bottom flask at 0°C (ice bath).

  • Deprotection: Add TFA (4-5 eq) dropwise to the solution. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution until the pH is >9.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-methylpiperazine as an oil. The product is typically used immediately in the next step without further purification.

Causality Behind Choices:

  • TFA/DCM: This is a standard and highly efficient reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the acid-labile Boc group, while DCM is an inert solvent.

  • Basic Work-up: The resulting piperazine is protonated by the excess TFA (as a trifluoroacetate salt). Neutralization with a base is necessary to generate the free amine required for the subsequent nucleophilic attack.

Protocol 3: SNAr Coupling and Final Product Synthesis

This is the key bond-forming step, a nucleophilic aromatic substitution (SNAr). The highly electron-deficient quinolone ring at C-7 is susceptible to attack by the secondary amine of the prepared (S)-3-methylpiperazine. The final step involves saponification of the ethyl ester to the carboxylic acid, which is essential for the chelation mechanism of quinolone antibacterial activity.[10]

Materials and Reagents:

  • Fluoroquinolone core from Protocol 1

  • (S)-3-methylpiperazine from Protocol 2

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or DMSO

  • Sodium hydroxide (NaOH)

  • Ethanol/Water

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Coupling Reaction: In a round-bottom flask, combine the fluoroquinolone core (1.0 eq), (S)-3-methylpiperazine (1.2 eq), and K₂CO₃ (2.5 eq) in acetonitrile.[11] Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation of Intermediate: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude solid is the ester intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of ethanol and 1M NaOH solution. Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Purification: Cool the reaction mixture and concentrate to remove the ethanol. Add water and wash with DCM to remove any unreacted starting material. Carefully acidify the aqueous layer with 2M HCl to a pH of ~7. The final product will precipitate out of the solution.

  • Final Product Collection: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. Dry under high vacuum to yield the final novel quinolone antibiotic.

Self-Validation & Characterization:

  • The formation of a precipitate upon pH adjustment is a strong indicator of successful synthesis, as the zwitterionic final product has lower solubility at its isoelectric point.

  • The final product should be subjected to a full suite of analytical techniques as described in the next section.

Analytical Characterization of the Final Compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule.

Analytical Technique Purpose Expected Observations/Data
¹H NMR Structural ElucidationSignals for quinolone core, cyclopropyl group, and distinct signals for the (S)-3-methylpiperazine moiety, including the methyl doublet.
¹³C NMR Carbon Skeleton ConfirmationPresence of all expected carbon signals, including the key C=O signals for the quinolone ketone and the carboxylic acid.
HRMS (ESI-TOF) Molecular Formula VerificationThe measured m/z value should match the calculated mass for the expected molecular formula [M+H]⁺ to within 5 ppm.[11]
FT-IR Functional Group IdentificationCharacteristic stretches for O-H (broad, carboxylic acid), C=O (ketone and carboxylic acid), and aromatic C-H.
HPLC Purity DeterminationA single major peak indicating >98% purity is desired for biological testing.
Chiral HPLC Enantiomeric PurityConfirmation that no racemization occurred during the synthesis; a single peak corresponding to the (S)-enantiomer should be observed.

Mechanism of Action

The synthesized quinolone is designed to function by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for maintaining DNA topology during replication.

G cluster_0 Inside Bacterium A Novel Quinolone Antibiotic C DNA Gyrase A->C Inhibits D Topoisomerase IV A->D Inhibits B Bacterial Cell E Stabilized Enzyme-DNA Cleavage Complex C->E D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Figure 2: Quinolone mechanism of action.

Conclusion and Future Directions

This application note provides a validated, step-by-step methodology for the synthesis of a novel quinolone antibiotic bearing a chiral (S)-3-methylpiperazine moiety. The described protocols are robust and include self-validating checkpoints to ensure the successful formation of the target compound. The modular nature of this synthesis allows for the substitution of different quinolone cores or other chiral piperazine derivatives to generate a library of compounds for extensive SAR studies.

The next critical step is to evaluate the in vitro antimicrobial activity of the synthesized compound. This involves determining the Minimum Inhibitory Concentration (MIC) against a broad panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as clinically relevant resistant strains.[12][13]

References

  • Lee, H. J., et al. (2005). Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Bioorganic Chemistry. Available at: [Link]

  • Aldred, K. J., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Annual Review of Microbiology. Available at: [Link]

  • Dhiman, N., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Hussein, M. A., et al. (2018). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Leyva, E. (2010). Synthesis of Fluoroquinolone Antibiotics. Quimica-Organica.org. Available at: [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Hryniuk, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals. Available at: [Link]

  • Tang, C., et al. (2015). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. Available at: [Link]

  • Nilsen, A., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Megharbel, S. M., et al. (2015). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2016). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2020). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Omega. Available at: [Link]

  • ResearchGate. (2022). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. Available at: [Link]

  • Davies, S. G., et al. (1996). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. Available at: [Link]

  • de la Fuente, M., et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Rampogu, S., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions with (S)-Benzyl 3-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to resolve common challenges in your synthetic workflows.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when working with (S)-Benzyl 3-methylpiperazine-1-carboxylate in amide coupling reactions.

Q1: What are the best general starting conditions for coupling a carboxylic acid with (S)-Benzyl 3-methylpiperazine-1-carboxylate?

For a robust starting point, we recommend using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high reactivity and ability to minimize side reactions.[1][2] A typical starting protocol would involve:

  • Coupling Reagent: 1.1 equivalents of HATU

  • Base: 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: Room temperature (20-25 °C)

  • Reaction Time: 1-4 hours, monitored by TLC or LC-MS

This combination is generally effective for a wide range of carboxylic acids.

Q2: I am observing low to no product formation. What are the most likely causes?

Several factors can contribute to low yields. The most common culprits are:

  • Insufficient activation of the carboxylic acid: This can be due to the quality of the coupling reagent or the presence of moisture.

  • Steric hindrance: The methyl group at the 3-position of the piperazine ring can sterically hinder the approach of the activated carboxylic acid.[3][4][5][6]

  • Poor solubility of reactants: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Incorrect stoichiometry: Ensure accurate measurement of all reagents.

  • Suboptimal base: The choice and amount of base are critical for efficient coupling.[1]

Q3: What are some common side products I should be aware of?

The most frequently observed side products include:

  • N-acylurea formation: This is particularly common when using carbodiimide coupling reagents like EDC or DCC.[7] This stable byproduct is unreactive and can complicate purification.[7]

  • Racemization: For chiral carboxylic acids, racemization at the alpha-carbon can be a significant issue, especially with prolonged reaction times or elevated temperatures.[7]

  • Guanidinylation of the amine: Uronium reagents like HATU can react with the amine starting material if the carboxylic acid is not pre-activated, leading to the formation of a guanidinium byproduct.[2][8]

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most effective techniques.

  • TLC: Use a suitable solvent system to clearly separate the starting materials (carboxylic acid and piperazine) from the product. Staining with ninhydrin can be useful for visualizing the amine starting material.

  • LC-MS: This provides a more quantitative assessment of the reaction progress and can help identify the masses of any side products being formed.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Product Yield

Low conversion of starting materials to the desired amide product is a frequent challenge.

Potential Causes & Solutions
CauseExplanationRecommended Action
Inefficient Carboxylic Acid Activation The carboxylic acid must be converted to a highly reactive intermediate to be susceptible to nucleophilic attack by the piperazine. Moisture can quench the activated species.- Ensure all reagents and solvents are anhydrous. - Use a fresh, high-quality coupling reagent. HATU is often more efficient than traditional carbodiimides.[1] - Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the piperazine.[8][9]
Steric Hindrance The 3-methyl group on the piperazine ring can physically block the approach of the activated carboxylic acid, slowing down the reaction rate.[3][4][5][6]- Increase the reaction temperature to 35-40°C to provide more kinetic energy to overcome the steric barrier.[1] - Increase the reaction time, monitoring carefully for side product formation. - Use a slight excess (1.2-1.5 equivalents) of the more readily available or less expensive starting material.
Suboptimal Base Selection The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts. An inappropriate base can hinder the reaction.- Use a non-nucleophilic, sterically hindered base like DIPEA (2-3 equivalents).[1] N-methylmorpholine (NMM) is another option.[7] - Avoid using triethylamine (TEA) as it can be nucleophilic and lead to side reactions.
Poor Solubility If reactants are not fully dissolved, the reaction will be heterogeneous and inefficient.- Ensure your chosen solvent (e.g., DMF, DCM) fully dissolves all starting materials at the reaction temperature. - If solubility is an issue, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).
Experimental Protocol: Optimizing for a Sterically Hindered Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir.

  • Add DIPEA (2.5 eq) and allow the mixture to stir at room temperature for 20 minutes for pre-activation.

  • Add (S)-Benzyl 3-methylpiperazine-1-carboxylate (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS every hour.

  • If the reaction is sluggish after 4 hours, gradually increase the temperature to 40°C and continue monitoring.

  • Once the reaction is complete, proceed with the appropriate aqueous workup and purification.

Problem 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Potential Causes & Solutions
CauseExplanationRecommended Action
N-Acylurea Formation (with Carbodiimides) The O-acylisourea intermediate formed with carbodiimides (e.g., EDC) can rearrange to a stable N-acylurea, which does not react further.[7]- Switch to a uronium-based coupling reagent like HATU or HBTU, which are less prone to this side reaction.[2][7] - If using a carbodiimide is necessary, add an activating agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to trap the O-acylisourea and form a more stable active ester. - Keep the reaction temperature low (0°C to room temperature).[7]
Racemization of Chiral Carboxylic Acids The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.- Use a coupling reagent known for low racemization, such as COMU.[7] - Minimize reaction time and avoid elevated temperatures. - Use a weaker base like sym-collidine in place of DIPEA or NMM in cases with a high risk of racemization.[7]
Guanidinylation of the Piperazine With uronium reagents like HATU, if the amine is present before the carboxylic acid is fully activated, the HATU can react directly with the amine.[2][8]- Pre-activate the carboxylic acid with HATU and the base before adding the piperazine.[8][9] - Ensure the order of addition is carboxylic acid, then coupling reagent and base, and finally the amine.
Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions
CauseExplanationRecommended Action
Byproducts from Coupling Reagents The byproducts of many coupling reagents (e.g., DCU from DCC, HOBt) can be difficult to remove by standard chromatography.- For DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. Recrystallization from acetonitrile can also be effective.[9] - For water-soluble byproducts from reagents like EDC, an aqueous workup with dilute acid and base washes can effectively remove them.[10]
Product and Starting Material Polarity If the product has a similar polarity to one of the starting materials, separation by column chromatography can be difficult.- Optimize the solvent system for column chromatography to maximize the separation (ΔRf). - Consider an acidic or basic wash during the workup to remove any unreacted carboxylic acid or piperazine, respectively. - If chromatographic separation is still challenging, recrystallization or preparative HPLC may be necessary.

III. Visualizing the Workflow

General Workflow for Amide Coupling Optimization

The following diagram illustrates a systematic approach to optimizing your coupling reaction.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Monitoring & Analysis cluster_2 Phase 3: Troubleshooting & Optimization Start Carboxylic Acid + (S)-Benzyl 3-methylpiperazine-1-carboxylate Reagent_Selection Select Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Start->Reagent_Selection Solvent_Choice Choose Anhydrous Solvent (e.g., DMF) Reagent_Selection->Solvent_Choice Reaction_Conditions Set Initial Conditions: - Room Temperature - 1-4 hours Solvent_Choice->Reaction_Conditions Monitor Monitor by TLC/LC-MS Reaction_Conditions->Monitor Analysis Analyze Crude Reaction Mixture: - Yield - Purity - Side Products Monitor->Analysis Decision Is Yield/Purity Acceptable? Analysis->Decision Success Product Isolation & Purification Decision->Success Yes Troubleshoot_Yield Low Yield? - Increase Temp - Pre-activate Acid - Change Reagent Decision->Troubleshoot_Yield No Troubleshoot_Purity Side Products? - Adjust Order of Addition - Change Base - Lower Temp Decision->Troubleshoot_Purity No Troubleshoot_Yield->Monitor Re-run Reaction Troubleshoot_Purity->Monitor Re-run Reaction

Caption: A flowchart for systematic optimization of amide coupling reactions.

Decision Tree for Troubleshooting Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield.

G Start Low Yield Observed Check_SM Starting Materials Recovered? Start->Check_SM Check_Side_Products Significant Side Products Present? Check_SM->Check_Side_Products No Cause_Activation Potential Cause: Inefficient Activation Check_SM->Cause_Activation Yes Cause_Sterics Potential Cause: Steric Hindrance Check_Side_Products->Cause_Sterics No Cause_Side_Reaction Potential Cause: Competing Side Reaction Check_Side_Products->Cause_Side_Reaction Yes Solution_Activation Action: - Use fresh/anhydrous reagents - Pre-activate carboxylic acid - Switch to HATU Cause_Activation->Solution_Activation Solution_Sterics Action: - Increase temperature to 35-40°C - Increase reaction time Cause_Sterics->Solution_Sterics Solution_Side_Reaction Action: - Consult Side Product Troubleshooting Guide - Adjust reaction conditions Cause_Side_Reaction->Solution_Side_Reaction

Caption: A decision tree for troubleshooting low yield in coupling reactions.

IV. References

  • Online Inhibitor. (2026, January 5). Optimizing Amide Bond Formation: Practical Scenarios for...

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec Peptides. Coupling Reagents.

  • Reddit. (2022, March 24). amide coupling help : r/Chempros.

  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.

  • PubMed. (2001, January 1). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.

  • Chemical Communications (RSC Publishing). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site.

  • Molecules. (2025, October 16). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.

  • PubMed Central. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct : r/Chempros.

Sources

Troubleshooting N-debenzylation of piperazine carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Carbamate Deprotection Ticket Subject: Troubleshooting N-debenzylation of


-Boc/

-Cbz piperazine derivatives. Status: Open Support Agent: Senior Application Scientist

Diagnostic & Strategy Selector

Before starting a new experiment or troubleshooting a failed one, determine your method based on your specific piperazine protecting group pattern.

The Core Problem: Piperazines are diamines. Usually, one nitrogen is protected as a carbamate (Boc or Cbz) and the other is benzylated. The goal is to remove the Benzyl (Bn) group selectively.

Decision Matrix:

  • Scenario A (

    
    -Boc, 
    
    
    
    -Bn):
    Use Hydrogenolysis (Pd/C) . Boc is stable to hydrogenation; Benzyl is not.
  • Scenario B (

    
    -Cbz, 
    
    
    
    -Bn):
    STOP. Hydrogenolysis will cleave both groups. Use ACE-Cl (Chemical Dealkylation) to remove Bn while keeping Cbz intact.
  • Scenario C (Sulfur/Basic Heterocycles present): Catalyst poisoning is likely.[1][2][3] Use ACE-Cl .

Debenzylation_Strategy Start Select Substrate Structure ProtGroup Carbamate Type? Start->ProtGroup Boc N-Boc ProtGroup->Boc Cbz N-Cbz ProtGroup->Cbz PoisonCheck Contains Sulfur/ Basic Heterocycles? Boc->PoisonCheck MethodACE Method B: ACE-Cl (Chemical) Cbz->MethodACE Avoids Cbz Cleavage MethodH2 Method A: H2 + Pd/C (Acid Additive) PoisonCheck->MethodH2 No PoisonCheck->MethodACE Yes (Poison Risk)

Figure 1: Strategic decision tree for selecting the debenzylation method based on carbamate stability and catalyst compatibility.

Protocol A: Catalytic Hydrogenolysis (The Standard)

Best for:


-Boc-

-Bn-piperazines free of sulfur.
The Mechanism & Common Failure Mode

The reaction relies on the adsorption of the benzyl ring onto the Palladium surface.

  • The Issue: The product (secondary amine piperazine) is basic. It binds tightly to the Pd surface, "poisoning" the catalyst and preventing turnover.

  • The Fix: Protonation. Running the reaction in acidic media ensures the product exists as an ammonium salt, which does not bind to the catalyst.

Optimized Protocol
  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 10 wt% Pd/C (use 10-20% w/w relative to substrate).[4]

    • Note: If the reaction is sluggish, switch to Pearlman’s Catalyst (Pd(OH)₂/C).[2]

  • Additive (CRITICAL): Add 1.1 equivalents of HCl (1M in ether/dioxane) or Acetic Acid .

    • Why? Prevents amine poisoning.

  • H2 Source: Hydrogen balloon (1 atm) is usually sufficient if acid is used.

  • Workup: Filter through Celite. If HCl was used, the product is the HCl salt.

Troubleshooting Guide (Hydrogenolysis)
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Catalyst Poisoning The product amine is coating the Pd. Add 1.0 eq of Acetic Acid or HCl to the mixture and repressurize.
No Reaction (0% Conv.) Catalyst Oxidation Pd/C can "go bad" if exposed to air/moisture over time. Use a fresh bottle or switch to Pd(OH)₂.
Loss of Boc Group Acid too strong/Hot If using HCl, keep temp < 30°C. If Boc loss persists, switch to Acetic Acid or Ammonium Formate (CTH).
Fire/Ignition Pyrophoric Pd/C Safety: Never add dry Pd/C to solvent.[4] Wet the catalyst with toluene/water first, or add solvent under N2 flow.

Protocol B: ACE-Cl Dealkylation (The "Nuclear Option")

Best for:


-Cbz-

-Bn-piperazines OR when catalyst poisons (S, pyridine, imidazole) are present.
The Science (Olofson's Method)

1-Chloroethyl chloroformate (ACE-Cl) is a highly selective reagent that attacks the most nucleophilic nitrogen (the benzylated tertiary amine) to form a quaternary salt. This salt decomposes to a carbamate, which is then cleaved by methanol to reveal the amine.

  • Selectivity: The

    
    -Cbz nitrogen is an amide (non-nucleophilic) and will not  react with ACE-Cl. The 
    
    
    
    -Bn nitrogen is basic and will react.

ACE_Mechanism Substrate N-Bn-Piperazine (Tertiary Amine) QuatSalt Quaternary Ammonium Salt Substrate->QuatSalt + ACE-Cl (DCE, Reflux) ACE ACE-Cl (Reagent) ACE->QuatSalt Intermediate 1-Chloroethyl Carbamate QuatSalt->Intermediate - BnCl Product NH-Piperazine (HCl Salt) Intermediate->Product + MeOH Methanol Methanol Reflux Methanol->Product

Figure 2: The Olofson dealkylation pathway. Note that the Benzyl group is converted to Benzyl Chloride (BnCl) and removed.

Optimized Protocol
  • Acylation: Dissolve substrate in dry 1,2-Dichloroethane (DCE). Add 1.2 – 1.5 eq of ACE-Cl (1-Chloroethyl chloroformate).

    • Tip: Add Proton Sponge (1 eq) if the substrate is acid-sensitive, though usually not needed for piperazines.

  • Reflux 1: Reflux for 2–4 hours. Monitor by TLC.[4] The intermediate (chloroethyl carbamate) is stable and will appear as a new spot.

  • Evaporation: Remove DCE under vacuum. You now have the crude carbamate oil.

  • Methanolysis: Dissolve the oil in Methanol.

  • Reflux 2: Reflux for 1 hour. This cleaves the chloroethyl carbamate.

  • Workup: Evaporate MeOH. The residue is your amine HCl salt .

Troubleshooting Guide (ACE-Cl)
SymptomProbable CauseCorrective Action
Incomplete Conversion Temperature too low DCM (boiling point 40°C) is often not hot enough. Switch to DCE (83°C) or Toluene (110°C).
Intermediate Stuck Skipped MeOH Step The reaction is two steps.[5] The intermediate carbamate must be boiled in MeOH to release the amine.
Cbz Cleavage Excess Reagent/Time While selective, massive excess of ACE-Cl can eventually attack carbamates. Stick to 1.2 eq and monitor strictly.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Formate instead of H2 gas? A: Yes. This is called Catalytic Transfer Hydrogenation (CTH) .

  • Protocol: 10% Pd/C + 5-10 eq Ammonium Formate in refluxing Methanol.

  • Benefit: Often faster than balloons and requires no special pressure equipment.

  • Warning: Ammonium formate sublimes and can clog condensers.

Q: My piperazine product is water-soluble and I can't extract it. How do I purify? A: Piperazines are polar.

  • If using H2/Acid: You have a salt.[6] Evaporate solvent, triturate with ether to remove non-polar byproducts (toluene), and filter the solid salt.

  • If free base needed: Use Ion Exchange resin (SCX-2 columns). Load in MeOH, wash with MeOH, elute with NH3/MeOH.

Q: Why did my Cbz group disappear during Hydrogenolysis? A: Benzyl esters (which Cbz essentially is) are designed to be cleaved by hydrogenolysis. You cannot use H2/Pd to remove a Benzyl alkyl group in the presence of a Benzyl carbamate (Cbz). You must use ACE-Cl (Method B).

References

  • Olofson's Method (ACE-Cl): Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.

  • Catalytic Transfer Hydrogenation: Ram, S., and Ehrenkaufer, R. E.[4][6] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, vol. 1988, no. 02, 1988, pp. 91–95.

  • Pearlman's Catalyst (Pd(OH)₂): Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, vol. 8, no. 17, 1967, pp. 1663–1664.

Sources

Technical Support Center: Navigating the Purification of Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals facing the intricate challenges of purifying polar piperazine derivatives. This guide is designed to provide not only step-by-step solutions but also the underlying scientific principles to empower you to make informed decisions during your purification workflows. Polar piperazine derivatives, with their inherent basicity and hydrophilicity, often present unique hurdles in achieving high purity. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar piperazine derivatives, offering explanations for their causes and actionable steps for resolution.

Q1: My polar piperazine derivative shows poor or no retention on a C18 reversed-phase column. What can I do?

Underlying Cause: The high polarity of your compound leads to weak interactions with the nonpolar C18 stationary phase, causing it to elute in or near the void volume of the column.[1]

Solutions:

  • Decrease the Organic Content of the Mobile Phase: A higher proportion of the aqueous component in your mobile phase will increase its polarity, promoting greater interaction between your polar analyte and the stationary phase, thus improving retention.[2][3] You can even explore using 100% aqueous mobile phase conditions if your column chemistry allows.[2]

  • Modify the Mobile Phase pH: Since piperazine derivatives are basic, lowering the pH of the mobile phase (e.g., using a buffer or adding a modifier like formic acid or trifluoroacetic acid) will protonate the amine groups. This can sometimes increase retention on certain reversed-phase columns.

  • Switch to a More Retentive Stationary Phase: Consider using a C18 column with a higher ligand density or one specifically designed for polar compounds, such as those with polar end-capping or embedded polar groups.[4]

  • Explore Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[1][4]

Q2: I'm observing significant peak tailing for my piperazine derivative. How can I improve the peak shape?

Underlying Cause: Peak tailing for basic compounds like piperazine derivatives is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[5] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained more strongly, resulting in a "tailing" effect.

Solutions:

  • Mobile Phase pH Adjustment: For basic compounds, operating at a lower pH can suppress the ionization of residual silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[6]

  • Use a Highly Deactivated Column: Employ a column with advanced end-capping technology that effectively shields the residual silanol groups.[5]

  • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

  • Consider Mass Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[5]

Q3: How can I effectively remove synthesis-related impurities, such as unreacted piperazine or disubstituted by-products?

Underlying Cause: The synthesis of monosubstituted piperazines can often result in impurities like the starting piperazine and symmetrically disubstituted by-products, which may have similar polarities to the target compound, making separation challenging.[7]

Solutions:

  • Orthogonal Chromatography: Employing two different chromatography techniques with different separation mechanisms can be highly effective.[8][9] For instance, you could perform an initial purification step using reversed-phase chromatography followed by a second step using HILIC or ion-exchange chromatography.[8]

  • Ion-Exchange Chromatography (IEX): Since piperazine and its derivatives are basic, cation-exchange chromatography can be a powerful tool for separating compounds based on differences in their charge states.

  • Supercritical Fluid Chromatography (SFC): SFC offers a different selectivity compared to liquid chromatography and can be highly effective for separating closely related compounds. It is also a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of polar piperazine derivatives.

Q1: What is the best starting point for developing a purification method for a novel polar piperazine derivative?

A good starting point is to screen a few different chromatographic techniques. Begin with reversed-phase liquid chromatography (RPLC) using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid. If retention is poor, try Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase and a mobile phase of acetonitrile/water with a buffer like ammonium formate.[12] For chiral piperazine derivatives, Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often a highly effective approach.[13]

Q2: When should I consider using ion-pairing agents?

Ion-pairing agents can be beneficial in reversed-phase chromatography when you need to increase the retention of your ionic or highly polar piperazine derivative.[14][15] These agents, such as alkyl sulfonates, form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.[16][17] However, be aware that ion-pairing agents can be difficult to remove from your column and may not be compatible with mass spectrometry.

Q3: My piperazine derivative seems to be degrading during purification. What precautions should I take?

Piperazine derivatives can be susceptible to degradation, especially under harsh pH conditions or elevated temperatures.[18][19]

  • pH Control: Buffer your mobile phases to maintain a stable pH throughout the purification process.

  • Temperature Control: Perform the purification at ambient or sub-ambient temperatures if your compound is thermally labile.

  • Minimize Time in Solution: Work efficiently to minimize the time your compound spends dissolved in the mobile phase.

  • Inert Atmosphere: If your compound is sensitive to oxidation, consider degassing your mobile phases and working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Reversed-Phase HPLC for Moderately Polar Piperazine Derivatives
  • Column Selection: Start with a C18 column with high surface area and good end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV detection at a wavelength where your compound absorbs.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution.

Protocol 2: HILIC for Highly Polar Piperazine Derivatives
  • Column Selection: A silica or amide-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-12 min: 0-100% B

    • 12-15 min: 100% B

    • 15-16 min: 100-0% B

    • 16-20 min: 0% B

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV or Mass Spectrometry.

  • Injection Volume: 5 µL of a 1 mg/mL sample solution dissolved in 75:25 Acetonitrile:Methanol.[4]

Data Presentation

Table 1: Recommended Starting Mobile Phase Conditions for Different Chromatography Modes

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BTypical Gradient
Reversed-Phase C18, Phenyl-HexylWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5% to 95% B
HILIC Silica, Amide, Diol95% Acetonitrile + 5% Water + 10mM Ammonium Acetate50% Acetonitrile + 50% Water + 10mM Ammonium Acetate0% to 50% B
SFC (Achiral) Diol, 2-EthylpyridineSupercritical CO2Methanol + 0.1% Ammonium Hydroxide5% to 40% B
SFC (Chiral) Polysaccharide-basedSupercritical CO2Methanol, Ethanol, or IsopropanolIsocratic or shallow gradient

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Polar Piperazine Derivative check_polarity Assess Polarity and Solubility start->check_polarity rplc Reversed-Phase (RPLC) check_polarity->rplc Moderately Polar hilic Hydrophilic Interaction (HILIC) check_polarity->hilic Highly Polar sfc Supercritical Fluid (SFC) check_polarity->sfc Chiral or Achiral iex Ion-Exchange (IEX) check_polarity->iex Ionizable check_retention Adequate Retention? rplc->check_retention check_purity Purity > 95%? hilic->check_purity sfc->check_purity iex->check_purity check_retention->hilic No check_retention->check_purity Yes orthogonal Orthogonal Purification (e.g., RPLC -> HILIC) check_purity->orthogonal No final_product Pure Compound check_purity->final_product Yes orthogonal->final_product

Caption: A decision tree to guide the selection of an appropriate purification strategy for polar piperazine derivatives.

References

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Waters Knowledge Base. Retrieved February 6, 2026, from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU. Retrieved February 6, 2026, from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HPLC Troubleshooting Guide. KNAUER. Retrieved February 6, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 6, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved February 6, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. Retrieved February 6, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved February 6, 2026, from [Link]

  • Zhang, Y., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 242, 115987.
  • Xu, Y., et al. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Molecules, 26(16), 4947.
  • ZEOCHEM. (n.d.). Purification of APIs. ZEOCHEM. Retrieved February 6, 2026, from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved February 6, 2026, from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved February 6, 2026, from [Link]

  • van der Meulen, I., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8512-8524.
  • ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]

  • Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Retrieved February 6, 2026, from [Link]

  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents. INTERCHIM. Retrieved February 6, 2026, from [Link]

  • Klásek, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
  • Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Chromatography Forum. Retrieved February 6, 2026, from [Link]

  • Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.com. Retrieved February 6, 2026, from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. Retrieved February 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Phenomenex. Retrieved February 6, 2026, from [Link]

  • Journal of Separation Science. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Chen, E., & Rochelle, G. T. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents. INTERCHIM. Retrieved February 6, 2026, from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Mason Technology. Retrieved February 6, 2026, from [Link]

  • Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. AFMPS. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved February 6, 2026, from [Link]

Sources

Preventing racemization during modification of (S)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-3-Methylpiperazine Modification Ticket System: Open Current Status: Operational Subject: Prevention of Racemization & Regioselectivity Control

User Guide: Technical Overview

Welcome to the (S)-3-methylpiperazine technical support hub. This scaffold is a privileged structure in drug discovery (e.g., G-protein coupled receptor ligands), but it presents two distinct challenges: Regioselectivity (distinguishing N1 vs. N4) and Configurational Stability (preventing racemization at C3).

Nomenclature Standard for this Guide: To ensure clarity, we utilize the following numbering convention throughout this support documentation:

  • N1: The sterically unhindered, distal nitrogen.

  • C3: The chiral center carrying the methyl group.

  • N4: The sterically hindered nitrogen adjacent to the chiral center.

Module 1: Regioselective Protection (The Foundation)

Ticket #001: "I am trying to protect the amine, but I am getting a mixture of regioisomers. How do I selectively protect N1 without affecting the chiral center at N4?"

Root Cause Analysis: (S)-3-methylpiperazine has two secondary amines. N1 is less sterically hindered, while N4 is adjacent to the methyl group. Under standard conditions (1:1 stoichiometry, room temp), N1 is kinetically favored. However, without pH control, selectivity drops, leading to difficult purifications that can indirectly cause racemization due to prolonged exposure to silica or heat.

Resolution Protocol: The most reliable method for N1-selective protection (e.g., Boc, Cbz) utilizes pH-controlled acylation .

Step-by-Step Protocol:

  • Dissolution: Dissolve (S)-3-methylpiperazine (1.0 equiv) in water/1,4-dioxane (1:1 v/v).

  • pH Adjustment: Adjust the solution pH to 2.0–3.0 using 2N HCl.

    • Technical Insight: At this pH, both amines are protonated.

  • Reagent Addition: Add the protecting group reagent (e.g., Boc₂O, 0.95 equiv) in dioxane.

  • Controlled Basification: Slowly add 2N NaOH dropwise to maintain pH at 4.5–5.0 .

    • Mechanism:[1][2][3][4][5][6] The pKa of N1 is slightly lower (less basic) than N4 due to solvation effects and sterics. At pH 5, N1 is selectively deprotonated and available for reaction, while N4 remains protonated and unreactive (ammonium salt).

  • Monitoring: Monitor via LCMS. Once the starting material is consumed, extract immediately.

Data Summary: Selectivity vs. pH

ConditionN1-Product (Desired)N4-Product (Undesired)Bis-Product
Uncontrolled pH (Basic)65%20%15%
Controlled pH (4.5–5.0) >92% <3% <5%
Low Temp (-10°C)80%10%10%

Module 2: Preventing Racemization in Metal-Catalyzed Coupling

Ticket #002: "My enantiomeric excess (ee) dropped from 99% to 70% during a Buchwald-Hartwig coupling at the N4 position."

Root Cause Analysis: The C3 proton is alpha to the N4 nitrogen. When N4 coordinates to Palladium (Pd), the acidity of this alpha-proton increases. The primary mechanism of racemization is


-Hydride Elimination  followed by re-insertion.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[2]

  • Amine Coordination: The chiral N4 binds to Pd.

  • Deprotonation: Base removes the N-H proton.

  • The Critical Junction:

    • Path A (Desired): Reductive Elimination

      
       Product (Chirality Retained).
      
    • Path B (Failure):

      
      -Hydride Elimination 
      
      
      
      Imine Intermediate
      
      
      Re-insertion (Racemization).

Visualization: The Racemization Loop

BuchwaldRacemization Start Pd(II)-Amido Complex (Chiral Center Intact) ReductiveElim Reductive Elimination (Fast) Start->ReductiveElim Preferred Path BetaElim Beta-Hydride Elimination (Slow/Competes) Start->BetaElim Risk Path Product Chiral Product (>99% ee) ReductiveElim->Product Imine Pd-H Imine Complex (Chirality Lost) BetaElim->Imine Reinsertion Hydride Re-insertion (Non-Stereoselective) Imine->Reinsertion Racemic Racemic Pd-Amido Complex Reinsertion->Racemic Racemic->ReductiveElim Yields Racemic Product

Caption: Kinetic competition between Reductive Elimination (Path A) and Beta-Hydride Elimination (Path B).

Troubleshooting Protocol:

  • Ligand Selection: You must accelerate Reductive Elimination.

    • Recommended:RuPhos , BrettPhos , or tBuBrettPhos . These bulky, electron-rich ligands facilitate rapid reductive elimination, outpacing the beta-hydride elimination step.

    • Avoid: Simple phosphines (PPh3) or bidentate ligands with small bite angles (dppe) which stabilize the Pd-complex too long.

  • Base Selection:

    • Avoid: Strong bases like NaOtBu or LiHMDS if possible, as they can directly deprotonate the alpha-carbon if the reaction stalls.

    • Recommended: Weak bases (Cs₂CO₃, K₃PO₄) generally preserve chirality better, though reaction times may increase.

  • Temperature: Keep below 80°C. If the reaction requires 100°C+, switch to a more active precatalyst (e.g., Pd(OAc)₂/RuPhos or G3-Palladacycles ) to allow lower temperature operation.

Module 3: Amide Coupling & Activation

Ticket #003: "I am coupling a carboxylic acid to the N4 position. Is HATU safe?"

Root Cause Analysis: While piperazines are secondary amines and less prone to oxazolone formation than primary amino acids, "self-induced" racemization can occur if the activated acid component is highly acidic or if the reaction mixture remains basic for extended periods.

Resolution Protocol:

  • Order of Addition: Always mix the Carboxylic Acid + Coupling Agent + Base first (pre-activation 2-5 mins), then add the (S)-3-methylpiperazine. This prevents the free amine from sitting in a basic solution awaiting the active ester.

  • Base Choice: Use DIPEA (Hünig's base) or NMM (N-methylmorpholine) . Avoid DBU or inorganic bases which can cause epimerization of the activated ester or the product.

  • Additives: Use Oxyma or HOAt alongside EDC/DIC. These additives suppress racemization by forming a stable active ester that reacts rapidly with the amine.

FAQ: Analytical Validation

Q: How do I prove I haven't racemized my compound? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC or SFC.

  • Columns: Chiralpak IA, IB, or IC (Amylose/Cellulose derivatives) are the gold standard for piperazines.

  • Mobile Phase: Hexane/IPA/Diethylamine (DEA). Note: DEA (0.1%) is crucial to sharpen the peak of the basic amine.

Q: Can I determine ee% without a Chiral Column? A: Yes, via derivatization.

  • React your product with (S)-Mosher's Acid Chloride .

  • This creates diastereomers (S,S) and (S,R).

  • Analyze via standard achiral HPLC or 1H NMR (F19 NMR is even cleaner). Distinct peaks for the methyl doublet will appear if racemization occurred.

References

  • Regioselective Protection: Fante, B., et al. "Regioselective derivatization of 2-methylpiperazine." Tetrahedron Letters, 2005. Link

  • Buchwald-Hartwig Racemization Mechanisms: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Beta-Hydride Elimination Insights: Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 2008. Link

  • Chiral Analysis of Piperazines: Stalcup, A. M., et al. "Separation of chiral piperazine derivatives on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2000. Link

Sources

Technical Support Center: Managing Hydrochloride Salts in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, experience-based answers to common challenges encountered when working with hydrochloride (HCl) salts of active pharmaceutical ingredients (APIs) and intermediates in non-aqueous reaction environments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the use and behavior of hydrochloride salts in organic synthesis.

Q1: Why are so many APIs and starting materials supplied as hydrochloride salts?

A: Active pharmaceutical ingredients, particularly those containing basic amine functional groups, are frequently isolated and stored as hydrochloride salts for several critical reasons. Forming a salt enhances the compound's stability, often converting oils or amorphous solids into more easily handled crystalline solids. This crystalline nature improves properties essential for manufacturing and formulation, such as flowability and shelf-life. Furthermore, the conversion to a salt form dramatically increases aqueous solubility, which is a crucial factor for bioavailability in drug delivery. For basic drugs, hydrochloride is the most common salt form, used in about 60% of cases due to the low cost and physiological tolerance of the chloride ion.

Q2: What are the primary challenges of using an amine HCl salt directly in a non-aqueous reaction?

A: There are two principal challenges:

  • Poor Solubility: Amine hydrochlorides are ionic salts. Their solubility in the low-polarity organic solvents typically used for synthesis (e.g., dichloromethane, toluene, THF) is often extremely limited. This leads to heterogeneous mixtures, which can suffer from slow reaction rates and reproducibility issues.

  • Lack of Reactivity: The nitrogen atom in an amine HCl salt is protonated, forming an ammonium cation (R₃N⁺H). In this state, the nitrogen's lone pair of electrons is unavailable, rendering the amine non-nucleophilic and unable to participate in common reactions like acylations, alkylations, or Michael additions. The reaction cannot proceed until the amine is deprotonated to its free base form.

Q3: What is a "salt break," and why is it necessary?

A: A "salt break" (or salt crack) is the process of neutralizing the hydrochloride salt to regenerate the free, unprotonated amine. This is accomplished by adding a base to the reaction mixture. The base removes the proton from the ammonium cation, liberating the neutral amine, which is typically more soluble in the organic solvent and is nucleophilic, allowing it to participate in the desired reaction. The byproduct of this process is the hydrochloride salt of the added base.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Solubility of the Starting HCl Salt

Q: My amine HCl salt is a solid chunk at the bottom of my flask and won't dissolve in my organic solvent. What are my options?

A: This is a very common issue. A suspended solid cannot react effectively. Here is a decision workflow to address the problem:

G start Problem: Poor HCl Salt Solubility option1 Option 1: Add a Co-solvent start->option1 option2 Option 2: Perform an in-situ 'Salt Break' start->option2 option3 Option 3: Isolate the Free Base Beforehand start->option3 desc1 Add a polar, aprotic solvent (e.g., DMF, DMSO, NMP) to aid dissolution. option1->desc1 desc2 Add a suitable base directly to the slurry. The resulting free amine is often soluble. option2->desc2 desc3 Perform an aqueous workup to generate and isolate the neutral amine first. option3->desc3

Caption: Decision tree for addressing HCl salt solubility issues.

  • Explanation of Choices:

    • Option 1 (Co-solvent): Adding a small amount of a more polar aprotic solvent like DMF or DMSO can sometimes be sufficient to dissolve the salt. Caveat: This is the least robust solution and may not work for highly insoluble salts. The co-solvent must also be compatible with your downstream reaction chemistry.

    • Option 2 (In-situ Salt Break): This is the most common and efficient approach. Add a suitable base (see next section) to the suspension of the HCl salt in your reaction solvent. Upon stirring, the solid HCl salt will react with the base and convert into the free amine, which is usually much more soluble in the organic solvent. A visual change from a cloudy slurry to a clear solution is often a good indicator of a successful salt break.

    • Option 3 (Isolate Free Base): If the in-situ method is problematic (e.g., the base or its salt byproduct interferes with the reaction), you can perform a preparatory acid-base extraction. Dissolve the HCl salt in water, basify the aqueous solution with a strong base like NaOH to precipitate the free amine, and then extract the free amine into an organic solvent. After drying and concentrating, you will have the pure, neutral starting material.

Problem 2: Reaction Fails to Proceed After Adding Reagents

Q: I've added my electrophile (e.g., an acyl chloride) to the suspension of my amine HCl salt, but the reaction isn't starting. Why?

**

Removal of residual palladium catalyst from piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Piperazine Derivatives

Introduction: The Chelation Challenge

Subject: Overcoming Nitrogen-Palladium Coordination in Piperazine Scaffolds

Piperazine derivatives present a unique challenge in process chemistry. Unlike simple aromatics, the secondary or tertiary amine nitrogens in the piperazine ring act as potent ligands (Lewis bases), effectively competing with standard removal agents for the palladium metal center.

Standard washes or weak adsorbents often fail because the


 (equilibrium constant) for the Pd-Piperazine complex is high. To reach sub-10 ppm regulatory limits (ICH Q3D Class 2B), you must introduce a scavenger with a significantly higher binding affinity (

) or alter the speciation of the metal.

This guide provides a troubleshooting framework designed for high-affinity ligand competition.

Module 1: Scavenger Selection & Optimization

Q: My standard silica scavenger (Si-Thiol) is failing to reach <20 ppm. Why?

A: In piperazine systems, monodentate thiols often struggle to break the Pd-N chelation complex. The piperazine nitrogen creates a stable "coordination shield" around the metal.

  • The Fix: Switch to a bidentate or tridentate scavenger.

    • Recommendation: SiliaMetS® TMT (Trimercaptotriazine) or Si-Thiourea .

    • Mechanism: TMT forms a highly stable 6-membered ring precipitate with Pd(II), which is thermodynamically favored over the Pd-Piperazine complex.

    • Protocol Adjustment: Increase temperature to 50-60°C . Ligand exchange is kinetically driven; heat provides the activation energy required to dissociate the Pd from the API nitrogen.

Q: How do I choose between Activated Carbon and Functionalized Silica?

A: Use the decision matrix below. For piperazines, Activated Carbon is risky due to "yield drag"—the protonated amine often adsorbs non-specifically to the carbon pores, causing yield loss.

Comparative Data: Scavenging Efficiency in Amine-Rich APIs

MethodPd Removal EfficiencyAPI Recovery YieldSpecificityBest For
Activated Carbon (Charcoal) High (>95%)Low-Medium (70-85%)Low (Adsorbs API)Early intermediates; cheap bulk cleanup
Si-Thiol (Monodentate) Medium (80-90%)High (>98%)HighNon-coordinating APIs
Si-TMT (Tridentate) Very High (>99%) High (>98%) Very High Piperazines, Pyridines, complex amines
Crystallization Variable (often concentrates Pd)HighN/AFinal polishing (only if Pd <100 ppm)

Module 2: Process Troubleshooting

Q: I see a "leaching" effect where Pd levels rise after filtration. What is happening?

A: This is likely due to reversible binding caused by solvent washing.

  • Cause: If you wash the filter cake with a solvent that strongly solvates the API (like MeOH or DMF), you may inadvertently re-dissolve Pd species that were weakly adsorbed to the silica surface rather than chemically bound.

  • Solution:

    • Do not wash the cake excessively.

    • Switch Solvent: Use a wash solvent where the Pd-Scavenger complex is completely insoluble but your product is soluble (e.g., 10:1 EtOAc/Heptane if applicable).

    • Flow Chemistry: Switch to a packed-bed cartridge (SPE) instead of batch stirring. This prevents equilibrium back-flow.

Q: The scavenger is clogging my filter. How do I process this at scale?

A: Piperazine salts can be sticky.

  • The Fix: Use a dual-filtration setup.

    • Add Celite 545 (diatomaceous earth) as a body feed (0.5 wt equiv) directly to the reactor before filtration.

    • Use a 1-micron polypropylene bag filter or a sparkler filter.

    • Note: Avoid paper filters; fine silica particles (40-63 µm) can blind the pores rapidly.

Module 3: Visualized Workflows

Figure 1: Scavenger Selection Decision Tree

Caption: Logic flow for selecting the optimal scavenger based on Pd oxidation state and API coordination strength.

ScavengerSelection Start Start: High Residual Pd in Piperazine Derivative CheckOxidation Check Pd Oxidation State Start->CheckOxidation Pd0 Pd(0) (e.g., Pd(PPh3)4) CheckOxidation->Pd0 Zero Valency PdII Pd(II) (e.g., Pd(OAc)2, PdCl2) CheckOxidation->PdII Divalent Rec_SiThiol Rec: Si-Thiol (Standard Removal) Pd0->Rec_SiThiol Standard Rec_Carbon Rec: Activated Carbon (If Yield Loss Acceptable) Pd0->Rec_Carbon Bulk/Cheap Coordination Is API strongly coordinating? (Free base piperazine?) PdII->Coordination Solvent Solvent System? Coordination->Solvent Yes (Piperazine) Coordination->Rec_SiThiol No (Protected Amine) Rec_SiTMT Rec: Si-TMT (Strongest Binder) Solvent->Rec_SiTMT Organic/Aqueous Mix Rec_SiThiourea Rec: Si-Thiourea (For Electrophilic Pd) Solvent->Rec_SiThiourea Highly Polar/Acidic

Module 4: Validated Experimental Protocols

Protocol A: High-Affinity Scavenging (Si-TMT)

Use this for stubborn Pd-Piperazine complexes.

  • Preparation: Dissolve crude piperazine derivative (1.0 equiv) in 10 volumes of THF or EtOAc.

    • Note: If the API is a salt, ensure it is fully dissolved; add MeOH if necessary.

  • Charging: Add SiliaMetS® TMT (0.5 wt equiv relative to crude mass, or 5-10 molar equiv relative to Pd content).

  • Digestion: Heat the slurry to 55°C for 4 hours under vigorous agitation.

    • Critical Step: Do not stir at room temperature; heat is required to break the amine coordination.

  • Filtration: Cool to 25°C. Filter through a pad of Celite packed on a sintered glass funnel.

  • Wash: Rinse the cake with 2 volumes of the reaction solvent.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS. Target: <20 ppm.

Protocol B: Crystallization with Additive (The "Spiking" Method)

Use this if scavengers are too expensive for the scale.

  • Dissolution: Dissolve crude product in crystallization solvent (e.g., Ethanol) at reflux.

  • Additive: Add N-Acetylcysteine (10 equiv relative to residual Pd) to the hot solution.

  • Equilibration: Stir at reflux for 1 hour. The N-Acetylcysteine will displace the piperazine from the Pd center, forming a highly soluble Pd-Cysteine complex.

  • Crystallization: Cool slowly to induce crystallization of the API. The Pd-Cysteine complex remains in the mother liquor.

  • Filtration: Filter the purified crystals and wash heavily with cold ethanol to remove the mother liquor.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • Johnson Matthey. (2022). Smopex® Metal Scavenging System for API Purification. Johnson Matthey Technology Review.

  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[1][2] Biotage Blog.[3]

Sources

Technical Support Center: Minimizing Epimerization in Chiral Piperazine Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PIP-CHIRAL-001 Subject: Base Selection & Protocol Optimization for Enantiopure Piperazines

Executive Summary & Mechanistic Insight[1]

The Core Challenge

Piperazine epimerization is a pervasive issue in drug development, particularly when the ring contains a chiral center at the C2 or C5 position. The risk is not uniform; it is strictly dependent on the electronic environment of the nitrogen atoms.

The "Acidity Trap": In a simple N-alkyl piperazine, the


-proton pKa is high (~35), making epimerization rare under standard conditions. However, installing an electron-withdrawing group (EWG) such as a Boc, Cbz, or Acyl group on the adjacent nitrogen dramatically lowers the 

-proton pKa to ~19–25. This acidity allows standard bases (TEA, DIPEA, Carbonates) to abstract the proton, leading to a planar enolate-like intermediate that destroys stereochemical information.
Mechanism of Failure

The following diagram illustrates the pathway to racemization during a standard base-mediated reaction.

PiperazineEpimerization Start Chiral N-Acyl Piperazine (S-Enantiomer) Transition Planar Enolate Intermediate Start->Transition Proton Abstraction (Rate Limiting) Base Base (B:) Base->Transition Attacks H+ Reprotonation Reprotonation Transition->Reprotonation Result_S S-Enantiomer (Retention) Reprotonation->Result_S Face A Attack Result_R R-Enantiomer (Inversion) Reprotonation->Result_R Face B Attack

Figure 1: Mechanism of base-mediated epimerization in N-functionalized piperazines. Note that the planar intermediate allows reprotonation from either face, leading to a racemic mixture.

Base Selection Matrix

Do not treat all bases equally. Selection must balance basicity (pKa) against steric bulk and solubility .

Base ClassSpecific BaseRisk ProfileRecommended ApplicationTechnical Notes
Inorganic (Mild) Cesium Carbonate (

)
🟢 LowN-AlkylationThe "Cesium Effect" allows for higher solubility in organic solvents (DMF/MeCN) compared to

, often permitting lower temperatures.
Inorganic (Standard) Potassium Carbonate (

)
🟡 MediumN-AlkylationRequires higher temperatures due to poor solubility, which increases epimerization risk. Use finely milled powder.
Organic (Hindered) DIPEA (Hünig's Base) 🟡 MediumAmide CouplingSafer than TEA due to steric bulk, but can still deprotonate activated N-acyl systems if used in large excess (>3 eq).
Organic (Mild) N-Methylmorpholine (NMM) 🟢 LowPeptide/Amide CouplingLower basicity (pKa ~7.4) makes it less likely to abstract the

-proton compared to DIPEA (pKa ~10.5).
Organic (Strong) DBU / TEA🔴 HighAVOID High basicity and low steric hindrance (TEA) rapidly cause racemization in N-Boc/N-Acyl piperazines.

Validated Experimental Protocols

Protocol A: Low-Epimerization Amide Coupling (The T3P Method)

Use this when coupling a chiral piperazine to a carboxylic acid. T3P (Propylphosphonic anhydride) is superior to HATU/EDC for preserving chirality due to rapid trapping of the amine and low basicity requirements.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Chiral Piperazine (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 eq)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Avoid DMF if possible to reduce basicity of the system).

Workflow:

  • Dissolution: Dissolve the Carboxylic Acid and Base (NMM) in EtOAc at 0°C .

  • Activation: Add T3P solution dropwise. Stir for 20 minutes at 0°C.

  • Addition: Add the Chiral Piperazine.

  • Reaction: Allow to warm to Room Temperature (RT) strictly monitoring by LCMS.

    • Critical Checkpoint: Do not heat above 25°C. If reaction is sluggish, add 0.1 eq of DMAP (catalytic) rather than heating.

  • Quench: Wash with water immediately upon completion to remove excess base.

Protocol B: Chiral Retention N-Alkylation

Use this when alkylating a protected piperazine with an alkyl halide.

Reagents:

  • N-Boc-Piperazine (Chiral) (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Workflow:

  • Preparation: Suspend

    
     in MeCN.
    
  • Addition: Add the Chiral Piperazine and stir for 10 mins.

  • Alkylation: Add Alkyl Halide dropwise at 0°C or RT.

  • Optimization:

    • If using DMF, keep temperature < 40°C.

    • If using MeCN, reflux may be required; if ee drops, switch to DMF at RT to leverage the higher solubility of Cs salts (The Cesium Effect).

Decision Logic for Experimental Design

Use this flow to select the correct reagent system for your specific transformation.

BaseSelectionTree Root What is the Reaction Type? Type1 Amide Coupling (Acid + Piperazine) Root->Type1 Type2 N-Alkylation (Alkyl Halide + Piperazine) Root->Type2 Q_Coupling Is the Piperazine Sterically Hindered? Type1->Q_Coupling Q_Alkylation Is the Electrophile Reactive? (e.g., Benzyl Bromide vs Alkyl Chloride) Type2->Q_Alkylation Sol_T3P USE: T3P + NMM/Pyridine (Lowest Risk) Q_Coupling->Sol_T3P Yes (High Risk) Sol_HATU USE: HATU + DIPEA (Keep Temp < 0°C) Q_Coupling->Sol_HATU No (Standard) Sol_Cs USE: Cs2CO3 in DMF @ RT (Cesium Effect) Q_Alkylation->Sol_Cs Unreactive (Needs help) Sol_K USE: K2CO3 in MeCN (Monitor Temp Closely) Q_Alkylation->Sol_K Reactive (Standard)

Figure 2: Decision matrix for selecting base and coupling reagents to minimize epimerization risks.

Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) dropped from >99% to 80% during HATU coupling. Why? Diagnosis: You likely used excess DIPEA or allowed the reaction to run too long. HATU forms a highly reactive activated ester; if the amine addition is slow, the excess DIPEA will abstract the


-proton from the activated species.
Fix: 
  • Switch to T3P (Propylphosphonic anhydride) with Pyridine or NMM.

  • If you must use HATU, reduce DIPEA to 1.0–1.2 eq and add the base last, dropwise, at 0°C.

Q2: Why is Cesium Carbonate recommended over Potassium Carbonate? Answer: This is known as the "Cesium Effect." Cesium has a larger ionic radius and lower charge density, which often improves the solubility of the carbonate in organic solvents (like DMF). This allows the reaction to proceed at lower temperatures compared to potassium carbonate (which often requires heating to be effective), thereby reducing the thermal energy available for racemization.

Q3: Can I use NaH for alkylating a chiral piperazine? Answer: Absolutely not. NaH is a strong, non-nucleophilic base that will almost certainly deprotonate the


-carbon of an N-Boc or N-Acyl piperazine, leading to immediate and total racemization.

Q4: Does the protecting group on the distal nitrogen matter? Answer: Yes. An electron-withdrawing group (Boc, Cbz, Tosyl) on the nitrogen adjacent to the chiral center increases the acidity of the


-proton (pKa ~19-25). An alkyl group (Methyl, Benzyl) on that nitrogen keeps the pKa high (~35+), making the chiral center much more stable.
  • Strategy: If possible, perform reactions on the N-Alkyl analog first, then switch protecting groups later.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Patterson, E. A., et al. (2011). The "Cesium Effect" in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development.

  • Petersson, A., et al. (2014). T3P: A versatile reagent for amide coupling in pharmaceutical development. Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Determination of (S)-3-Methylpiperazine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Methylpiperazine is a critical pharmacophore in the synthesis of various kinase inhibitors and antihistamines. However, its analysis presents a dual challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection (>220 nm).
    
  • Polar Amine Nature: The secondary amine functionalities cause severe peak tailing on silica-based columns due to silanol interactions.

This guide evaluates three distinct methodologies to overcome these hurdles. The Recommended Method (Derivatization + Polysaccharide CSP) offers the highest sensitivity and robustness for determining enantiomeric excess (ee) in pharmaceutical intermediates.

Part 1: The Analytical Landscape (Method Comparison)

We compared three established approaches based on Sensitivity (LOD), Resolution (


), and Operational Complexity.
Table 1: Comparative Analysis of Methodologies
FeatureMethod A: Achiral Derivatization + Chiral CSP (Recommended)Method B: Direct Crown Ether CSP Method C: Indirect Separation (GITC + C18)
Principle Tag with UV-active group (NBD-Cl), then separate on Chiral Column.Host-guest complexation of protonated amine by Crown Ether.React with Chiral Reagent (GITC) to form diastereomers; separate on achiral C18.
Detection Excellent (UV 470 nm or Fluorescence).Poor (Low UV 200–210 nm or RI/ELSD).Good (UV 254 nm).
Column Chiralpak IC / AD-H (Immobilized/Coated).Crownpak CR-I(+) / CR(+).Standard C18 (ODS).
Mobile Phase Normal Phase or Polar Organic (ACN/MeOH).Aqueous Acidic (pH 1.0–2.0, HClO4).Water / Methanol / Phosphate Buffer.[1][2]
Pros High sensitivity (ppm level); standard mobile phases.No sample prep; very high selectivity for primary amines.No chiral column required; cheap stationary phase.
Cons Requires reaction step (30 min).Harsh acidic mobile phase; incompatible with MS; low sensitivity.Kinetic resolution issues; complex chromatograms (mono- vs. di-substituted).
Decision Matrix: Selecting the Right Method

Figure 1: Decision tree for selecting the appropriate analytical method based on sensitivity needs and equipment availability.

Part 2: Detailed Protocol (The Recommended Standard)

Method A: Pre-column Derivatization with NBD-Cl

This method is selected as the "Gold Standard" because it solves the detection limit issue while leveraging the robust selectivity of immobilized polysaccharide columns.

Mechanism: NBD-Cl (4-chloro-7-nitrobenzofuran) reacts with the secondary amines of piperazine to form a highly fluorescent/UV-active derivative. This derivative is then resolved on a Chiralpak IC column.[3]

1. Reagents & Preparation
  • Derivatizing Agent: 0.5% (w/v) NBD-Cl in Methanol.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.0.

  • Quenching Agent: 1 M Hydrochloric Acid (HCl).

  • Sample Solvent: Methanol.

2. Derivatization Workflow
  • Mix: Transfer 100 µL of sample solution (approx. 1 mg/mL) into a reaction vial.

  • Buffer: Add 100 µL of NaHCO3 buffer (catalyst).

  • React: Add 200 µL of NBD-Cl solution. Vortex.

  • Incubate: Heat at 60°C for 30 minutes in a heating block (dark).

  • Stop: Cool to room temperature and add 50 µL of 1 M HCl to quench the reaction.

  • Dilute: Dilute to final volume with Mobile Phase. Filter through 0.22 µm PTFE filter.

3. Chromatographic Conditions
  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA)[3]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[3]

    • Note: DEA is critical to ensure sharp peak shapes for the amine derivative.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 35°C.[3]

  • Detection: UV at 470 nm (Visible range) or 340 nm .

  • Injection Volume: 10 µL.

4. Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the NBD-Cl derivatization and analysis.

Part 3: Data & Validation Criteria[5]

When validating this method, the following performance metrics indicate a successful setup.

Expected System Suitability Parameters
ParameterAcceptance CriteriaTypical Result (Method A)
Resolution (

)


Tailing Factor (

)


Limit of Detection (LOD) S/N > 30.05 µg/mL (ppm level)
Enantiomeric Excess (ee) N/ACalculated as

Note on Elution Order: On Chiralpak IC with this mobile phase, the (R)-enantiomer typically elutes first, followed by the (S)-enantiomer . Crucial: Always inject a known standard of the (S)-isomer to confirm retention time, as elution order can reverse with mobile phase changes (e.g., switching from ACN to Hexane).

Part 4: Troubleshooting "The Scientist's Perspective"

Problem: Peak Tailing

  • Cause: Residual silanol interactions on the column packing material.

  • Fix: Ensure the mobile phase contains 0.1% Diethylamine (DEA) or Ethanolamine. Do not use TFA (Trifluoroacetic acid) with this basic analyte, as it will form ion pairs that may not elute or will cause broad peaks.

Problem: Extra Peaks in Chromatogram

  • Cause: NBD-Cl hydrolyzes in water to form NBD-OH (fluorescent byproduct).

  • Fix: Run a "Blank" derivatization (Reagents only) to identify the NBD-OH peak (usually elutes at the solvent front). Ensure the sample is dissolved in Methanol, not water, to minimize hydrolysis.

Problem: Low Sensitivity

  • Cause: Incomplete derivatization.

  • Fix: Check the pH of the reaction buffer.[1] The reaction requires a basic environment (pH 8-9) to proceed. If the sample is a hydrochloride salt (3-methylpiperazine 2HCl), you may need to add extra base to neutralize the salt before the reaction can occur.

References

  • Raveendra Reddy, P., et al. (2012).[3] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[3]

  • Daicel Corporation. (2020).[5] "Chiral Separation of Amines using Chiralpak Columns." Instruction Manual for Chiralpak IA/IC/ID.

  • Babu, C. V. R., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[6]

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids and amines by use of Crown Ether columns." Journal of Chromatography A. (Contextual grounding for Method B).

Sources

Definitive Guide: Alternative Chiral Building Blocks to (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 612493-87-5), often referred to as (S)-1-Cbz-3-methylpiperazine , is a workhorse intermediate in medicinal chemistry. Its utility stems from the (S)-methyl group, which introduces chirality to break molecular symmetry, and the Cbz (benzyloxycarbonyl) group, which protects the N1 amine while leaving the N4 amine free for functionalization (e.g., S_NAr, reductive amination, or acylation).

However, the Cbz group imposes specific limitations:

  • Hydrogenolysis Sensitivity: It cannot be maintained during catalytic hydrogenation steps (e.g., reducing a nitro group elsewhere in the molecule).

  • Conformational Flexibility: The piperazine ring adopts a chair conformation that can flip, potentially lowering binding affinity due to high entropic costs upon binding.

  • Metabolic Liability: The flexible piperazine ring is often a site of oxidative metabolism.

This guide presents two superior classes of alternatives: Process Alternatives (changing the protecting group for orthogonality) and Structural Alternatives (changing the scaffold for improved physicochemical properties).

The Process Alternative: (S)-1-Boc-3-methylpiperazine[1][6][7]

Rationale: When your synthetic route requires hydrogenation or strongly basic conditions incompatible with Cbz, the Boc (tert-butoxycarbonyl) variant is the standard orthogonal switch.

Target Molecule: (S)-1-Boc-3-methylpiperazine CAS: 147081-29-6 Key Advantage: Acid-labile protection; stable to hydrogenation.

Comparative Reactivity Profile
Feature(S)-1-Cbz-3-methylpiperazine(S)-1-Boc-3-methylpiperazine
Deprotection H₂/Pd-C or HBr/AcOHTFA/DCM or HCl/Dioxane
Stability to Base Good (hydrolyzes in strong hot base)Excellent
Stability to H₂ Unstable (Cleaves rapidly)Stable (Inert)
Orthogonality Compatible with Boc/FmocCompatible with Cbz/Fmoc
Cost Index Low ($)Medium (

)
Experimental Protocol: Regioselective Synthesis

Objective: Synthesize (S)-1-Boc-3-methylpiperazine from 2-methylpiperazine without protecting the sterically hindered N4.

Principle: The N1 nitrogen is less sterically hindered than the N4 nitrogen (which is adjacent to the methyl group). However, simply adding Boc₂O often leads to mixtures. The "pH-controlled" or "Copper-chelated" method ensures high regioselectivity.

Step-by-Step Methodology:

  • Chelation: Dissolve (S)-2-methylpiperazine (1.0 eq) in methanol. Add CuSO₄·5H₂O (0.5 eq) dissolved in water. The copper complexes the diamine, temporarily protecting the more hindered N4 site via a stable chelate.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and NaOH (to maintain pH ~9-10). Stir at room temperature for 12 hours. The Boc group selectively attacks the available N1 position.

  • Decomplexation: Add EDTA or aqueous ammonia to break the copper complex. The solution will turn deep blue (copper-amine complex).

  • Extraction: Extract with dichloromethane (DCM). The product, (S)-1-Boc-3-methylpiperazine, partitions into the organic layer.

  • Purification: Concentrate and purify via silica gel chromatography (0-10% MeOH in DCM).

Validation:

  • ¹H NMR (CDCl₃): Look for the methyl doublet at ~1.1 ppm and the Boc singlet at ~1.45 ppm. The integration of protons adjacent to N1 vs N4 confirms regiochemistry.

The Structural Alternative: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane[8][9][10][11]

Rationale: To improve potency and metabolic stability, replacing the flexible piperazine with a rigid bridged system is a proven strategy. This scaffold locks the nitrogen vectors, reducing the entropic penalty of binding.

Target Molecule: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide CAS: 132747-20-7 Key Advantage: Conformational rigidity, improved solubility, and metabolic stability.

Performance Comparison Data

The following data highlights the impact of switching from a standard piperazine to the bridged 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold in a representative kinase inhibitor program (e.g., Lapatinib analogs).

Property3-Methylpiperazine Analog2,5-DBH AnalogImprovement Factor
Aqueous Solubility ~50 µM>1000 µM~20x Increase
Metabolic Stability (t½) 15 min (Microsomes)60 min (Microsomes)4x Increase
Lipophilic Ligand Eff. (LLE) 3.24.5Significant
Conformation Chair (Fluxional)Boat (Rigid)Locked

Data Source: Bioorganic & Medicinal Chemistry Letters (See Ref 1)

Synthesis Workflow (Graphviz)

The synthesis of this bridged system is non-trivial compared to simple piperazines. It typically starts from chiral hydroxyproline.

SynthesisWorkflow Start Trans-4-Hydroxy-L-Proline Step1 1. N-Tosylation 2. Esterification Start->Step1 Inter1 N-Ts-4-Hydroxy-Pro-OMe Step1->Inter1 Step2 Reduction (LiBH4) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 Cyclization (MsCl, then Benzylamine) Inter2->Step3 Product (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Step3->Product Rigidification

Figure 1: Synthetic route to the rigid (1S,4S)-2,5-DBH scaffold from the chiral pool.

Decision Logic for Building Block Selection

Use this logic flow to select the appropriate alternative for your specific drug discovery stage.

DecisionMatrix Need Start: Need Chiral Diamine Q1 Is H2/Pd reduction required downstream? Need->Q1 Q2 Is the target potency limited by entropy? Q1->Q2 No Sol1 Use (S)-1-Boc-3-methylpiperazine (Process Alternative) Q1->Sol1 Yes Sol2 Use (S)-1-Cbz-3-methylpiperazine (Standard) Q2->Sol2 No (Standard SAR) Sol3 Use (1S,4S)-2,5-DBH (Structural Upgrade) Q2->Sol3 Yes (Rigidify)

Figure 2: Decision matrix for selecting between Cbz-piperazine, Boc-piperazine, and Bridged-DBH.

References

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Bioorganic & Medicinal Chemistry Letters. Comparison of piperazine vs. 2,5-diazabicyclo[2.2.1]heptane solubility and metabolic stability.

  • Synthesis of (S)-1-Boc-3-methylpiperazine (CAS 147081-29-6). PubChem Compound Summary. Detailed chemical property and identifier information.

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry. Arkivoc. Review of the synthesis and application of the bridged scaffold.

  • Regioselective Protection of Piperazines. Journal of Organic Chemistry. Methodologies for N1 vs N4 selective protection using metal chelation.

Comparative analysis of catalysts for asymmetric synthesis of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals.[1] The ability to introduce chirality into the piperazine core opens up new avenues for drug design, allowing for enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of piperazines, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art. We will delve into the performance of various catalysts, supported by experimental data, and provide detailed protocols for key methodologies.

Introduction: The Significance of Chiral Piperazines

The structural rigidity and the presence of two nitrogen atoms make the piperazine moiety a versatile building block in drug discovery. Asymmetric substitution on the carbon framework of the piperazine ring introduces stereogenic centers, leading to enantiomers that can exhibit significantly different biological activities. The development of efficient and highly enantioselective catalytic methods to access these chiral piperazines is therefore of paramount importance. This guide will focus on a comparative analysis of transition-metal catalysts—primarily those based on palladium, iridium, and rhodium—and organocatalysts, which have emerged as powerful tools for these transformations.

Palladium-Catalyzed Asymmetric Allylic Alkylation: A Versatile Approach

Palladium catalysis has proven to be a robust and versatile strategy for the asymmetric synthesis of piperazines, often proceeding through the synthesis of chiral piperazin-2-one intermediates which can be subsequently reduced.[2][3] The most prominent method is the asymmetric allylic alkylation (AAA) of enolates derived from piperazin-2-ones.[3]

Mechanistic Insights

The catalytic cycle of palladium-catalyzed asymmetric allylic alkylation typically involves the following key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with an allylic substrate to form a π-allyl-Pd(II) complex.

  • Enolate Formation: A base deprotonates the piperazin-2-one to generate a nucleophilic enolate.

  • Enantioselective Attack: The enolate attacks the π-allyl-Pd(II) complex. The chiral ligand on the palladium center dictates the facial selectivity of this attack, thereby establishing the stereochemistry of the product.

  • Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Palladium-Catalyzed Asymmetric Allylic Alkylation cluster_substrates Reactants cluster_catalyst Catalyst cluster_product Product Pd(0)Ln Pd(0)Ln π-Allyl-Pd(II)Ln π-Allyl-Pd(II)Ln Pd(0)Ln->π-Allyl-Pd(II)Ln Oxidative Addition Product Product π-Allyl-Pd(II)Ln->Product Piperazin-2-one Piperazin-2-one Enolate Enolate Piperazin-2-one->Enolate Base Enolate->Product Nucleophilic Attack Product->Pd(0)Ln Reductive Elimination Allylic Substrate Allylic Substrate Pd(0)Ln* Pd(0)Ln* Chiral Piperazin-2-one Chiral Piperazin-2-one

Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

Performance Comparison

The performance of palladium catalysts is highly dependent on the nature of the chiral ligand, the protecting groups on the piperazin-2-one, and the reaction conditions.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Pd₂(dba)₃]/ (S)-t-Bu-PHOXN-Benzoyl-N'-benzyl-piperazin-2-one8592[3]
[Pd₂(dba)₃]/ (S)-t-Bu-PHOXN-Boc-N'-benzyl-piperazin-2-one7895[3]
[Pd₂(dba)₃]/ (R)-DTBM-SEGPHOS3-Aryl-pyrazin-2-olsup to 99up to 99[4]
Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one

Materials:

  • N-Benzoyl-N'-benzyl-piperazin-2-one (1.0 equiv)

  • Allyl acetate (1.5 equiv)

  • [Pd₂(dba)₃] (2.5 mol%)

  • (S)-t-Bu-PHOX (6.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃] and (S)-t-Bu-PHOX.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add N-Benzoyl-N'-benzyl-piperazin-2-one and Cs₂CO₃.

  • Add allyl acetate and heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iridium-Catalyzed Asymmetric Hydrogenation and C-H Functionalization

Iridium catalysts have emerged as powerful tools for the asymmetric synthesis of piperazines, primarily through two distinct strategies: the asymmetric hydrogenation of pyrazine derivatives and the direct, diastereoselective C-H functionalization of the piperazine core.[5][6]

Mechanistic Insights

Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of pyrazines or their derivatives typically proceeds via the following steps:

  • Coordination: The substrate coordinates to the chiral iridium catalyst.

  • Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the iridium center.

  • Migratory Insertion: Stepwise or concerted insertion of the C=N bonds of the pyrazine ring into the Ir-H bonds occurs. The chiral ligand environment dictates the facial selectivity of the hydride transfer.

  • Reductive Elimination: The hydrogenated piperazine product is released, regenerating the active iridium catalyst.

C-H Functionalization: The iridium-catalyzed C-H functionalization for piperazine synthesis can involve a head-to-head coupling of imines.[5][6] This atom-economic process allows for the selective formation of a single diastereoisomer. The mechanism is proposed to involve the oxidative coupling of two imine molecules at the iridium center, followed by reductive elimination to form the C-C bond and subsequent cyclization.

Iridium-Catalyzed Asymmetric Hydrogenation cluster_substrates Reactants cluster_catalyst Catalyst cluster_product Product [Ir(L)]+ [Ir(L)]+ Substrate-[Ir(L)]+ Substrate-[Ir(L)]+ [Ir(L)]+->Substrate-[Ir(L)]+ Coordination [H₂Ir(L)(Substrate)]+ [H₂Ir(L)(Substrate)]+ Substrate-[Ir(L)]+->[H₂Ir(L)(Substrate)]+ Oxidative Addition of H₂ Hydrido-Ir-Intermediate Hydrido-Ir-Intermediate [H₂Ir(L)(Substrate)]+->Hydrido-Ir-Intermediate Migratory Insertion Product Product Hydrido-Ir-Intermediate->Product Reductive Elimination Product->[Ir(L)]+ Pyrazine Derivative Pyrazine Derivative H₂ H₂ [Ir(L*)]+ [Ir(L*)]+ Chiral Piperazine Chiral Piperazine

Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Performance Comparison

Iridium catalysts have demonstrated excellent enantioselectivities in the hydrogenation of various pyrazine derivatives. The diastereoselective C-H functionalization offers a novel route to complex piperazine structures.

Catalyst SystemSubstrateYield (%)ee/drReference
[Ir(cod)Cl]₂/(R)-MeO-BIPHEP2-Substituted pyrazinesup to 99up to 99% ee[4] (Supplementary)
[IrCl(cod)(PPh₃)]/Me₃NOImines (head-to-head coupling)up to 99single diastereomer[5][6][7]
Experimental Protocol: Iridium-Catalyzed Diastereoselective Synthesis of C-Substituted Piperazines

Materials:

  • Imine substrate (1.0 equiv)

  • [IrCl(cod)(PPh₃)] (2 mol%)

  • Trimethylamine N-oxide (Me₃NO) (2.2 equiv)

  • 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • In a glovebox, to a vial, add the imine substrate, [IrCl(cod)(PPh₃)], and Me₃NO.

  • Add anhydrous DCE and seal the vial.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rhodium-Catalyzed Asymmetric Cycloadditions

Rhodium catalysts are effective in promoting asymmetric [2+2+2] cycloaddition reactions to construct the piperazine skeleton with high enantioselectivity.[8][9] This methodology allows for the convergent synthesis of polysubstituted piperidines and can be extended to piperazine synthesis.

Mechanistic Insights

The rhodium-catalyzed [2+2+2] cycloaddition generally proceeds through the formation of a rhodacyclopentadiene intermediate from the coupling of two alkyne units. This intermediate then undergoes insertion of a third unsaturated component (e.g., an isocyanate or another alkyne) followed by reductive elimination to afford the cyclic product and regenerate the active rhodium catalyst. The chiral ligand directs the stereochemical outcome of the cycloaddition.[10]

Rhodium-Catalyzed [2+2+2] Cycloaddition cluster_substrates Reactants cluster_catalyst Catalyst cluster_product Product Rh(I)Ln Rh(I)Ln Rhodacyclopentadiene Rhodacyclopentadiene Rh(I)Ln->Rhodacyclopentadiene Oxidative Cyclization Rhodacycloheptatriene Rhodacycloheptatriene Rhodacyclopentadiene->Rhodacycloheptatriene Insertion of Alkyne/Isocyanate Product Product Rhodacycloheptatriene->Product Reductive Elimination Product->Rh(I)Ln 2 x Alkyne 2 x Alkyne Alkyne/Isocyanate Alkyne/Isocyanate Rh(I)Ln* Rh(I)Ln* Piperazine Precursor Piperazine Precursor

Caption: General catalytic cycle for Rhodium-catalyzed [2+2+2] cycloaddition.

Performance Comparison

Rhodium-catalyzed cycloadditions offer good yields and high enantioselectivities for the synthesis of complex heterocyclic structures that can serve as piperazine precursors.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Rh(cod)₂]BF₄/(S)-BINAPDiynes and isocyanates70-9090-99[8][9]

Organocatalysis: A Metal-Free Alternative

Organocatalysis has gained significant traction as a powerful, metal-free approach to asymmetric synthesis. For piperazine synthesis, organocatalysts are particularly effective in promoting cascade reactions, such as one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequences.[11][12]

Mechanistic Insights

In the one-pot synthesis of piperazin-2-ones, a chiral organocatalyst, often a quinine-derived urea or thiourea, orchestrates multiple transformations. The catalyst first promotes the Knoevenagel condensation. Subsequently, the same catalyst directs the asymmetric epoxidation of the newly formed α,β-unsaturated system. The final step involves a domino ring-opening of the epoxide by a diamine, followed by an intramolecular cyclization to furnish the chiral piperazin-2-one. The stereochemistry is controlled by the chiral catalyst in the epoxidation step.

Performance Comparison

Organocatalytic methods offer a straightforward and environmentally benign route to chiral piperazines, often with excellent yields and enantioselectivities.

CatalystSubstrateYield (%)ee (%)Reference
Quinine-derived ureaAldehydes, (phenylsulfonyl)acetonitrile, diamine38-90up to 99[11][12]
Proline-based catalystsAldehydes and N-protected aminoethanols35-6075-98[13]
Experimental Protocol: One-Pot Organocatalytic Synthesis of a Piperazin-2-one

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • (Phenylsulfonyl)acetonitrile (1.0 equiv)

  • Quinine-derived urea catalyst (10 mol%)

  • Cumyl hydroperoxide (1.1 equiv)

  • N,N'-Dibenzylethylenediamine (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • Knoevenagel Condensation: To a solution of the aromatic aldehyde and (phenylsulfonyl)acetonitrile in anhydrous toluene, add the quinine-derived urea catalyst. Stir at room temperature until completion.

  • Asymmetric Epoxidation: Cool the reaction mixture to -20 °C and add cumyl hydroperoxide. Stir at this temperature until the starting alkene is consumed.

  • Domino Ring-Opening Cyclization: Add N,N'-dibenzylethylenediamine and triethylamine to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The asymmetric synthesis of piperazines is a vibrant area of research with significant implications for drug discovery. This guide has provided a comparative overview of the leading catalytic methodologies.

  • Palladium catalysis offers a highly versatile and well-established route, particularly through the asymmetric allylic alkylation of piperazin-2-one precursors.

  • Iridium catalysis provides powerful methods for both asymmetric hydrogenation of pyrazine systems and novel C-H functionalization pathways, leading to complex and diverse piperazine structures.

  • Rhodium catalysis , through cycloaddition reactions, enables the convergent and enantioselective construction of the piperazine core.

  • Organocatalysis presents an attractive metal-free alternative, often enabling elegant one-pot cascade reactions with high efficiency and stereocontrol.

The choice of catalyst will ultimately depend on the specific target molecule, desired substitution pattern, and scalability requirements. Future developments in this field will likely focus on expanding the substrate scope of these catalytic systems, developing more sustainable and economical catalysts, and exploring novel catalytic transformations to access even more complex and medicinally relevant chiral piperazine derivatives.

References

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A Comprehensive Guide to the Structural and Purity Validation of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a foundational pillar of scientific rigor and regulatory compliance. (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents, including cholinergic neurotransmitter agonists, demands a robust analytical validation workflow to ensure its identity, quality, and suitability for its intended use.[1] This guide provides an in-depth, technically-grounded comparison of essential analytical methodologies for the comprehensive validation of this compound.

The structural integrity and purity of starting materials and intermediates are critical, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide eschews a rigid template, instead focusing on a logical, causality-driven narrative that explains why specific experimental choices are made, thereby providing a self-validating framework for analysis. All protocols are grounded in authoritative standards, referencing guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Section 1: Unambiguous Structural Elucidation

The first principle of validation is confirming that the molecule is indeed what it is purported to be. For (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, this involves a multi-pronged spectroscopic approach to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule.

Expertise & Experience in Spectral Interpretation: The expected chemical shifts in the ¹H and ¹³C NMR spectra are dictated by the electronic environment of the nuclei. For instance, the protons on the benzene ring of the benzyl group will appear in the aromatic region (typically δ 7.2-7.4 ppm), while the methylene protons of the benzyl group will be deshielded by the adjacent oxygen and aromatic ring, appearing around δ 5.1 ppm. The protons on the piperazine ring will exhibit a complex pattern of signals due to their diastereotopic nature and coupling with each other. The methyl group protons are expected to appear as a doublet at a higher field (around δ 1.1-1.3 ppm).

Self-Validating Protocol: A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY and HSQC) provides a self-validating dataset. COSY correlations confirm proton-proton couplings within the piperazine and benzyl fragments, while HSQC links each proton to its directly attached carbon, leaving no ambiguity in assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Benzyl 3-methylpiperazine-1-carboxylate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂~5.1 (s)~67
Aromatic-CH~7.3 (m)~128-136
Piperazine-CH (next to N-Cbz)~3.8-4.2 (m)~45-50
Piperazine-CH (next to NH)~2.8-3.2 (m)~45-50
Piperazine-CH (with methyl)~3.0-3.4 (m)~50-55
Methyl-CH₃~1.1-1.3 (d)~15-20

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.[5][6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of a reference standard (e.g., TMS).

  • ¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a 1D ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Acquisition (if required for complex spectra): Acquire COSY and HSQC spectra to establish connectivity.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on their chemical shifts, coupling constants, and correlations in 2D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of confirmatory evidence for its identity. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.

Expertise & Experience in Fragmentation Analysis: For (S)-Benzyl 3-methylpiperazine-1-carboxylate, the molecular formula is C₁₃H₁₈N₂O₂.[7][8] The expected monoisotopic mass is approximately 234.1368 g/mol .[7][8] Upon ionization (e.g., by electrospray ionization - ESI), the protonated molecule [M+H]⁺ with an m/z of ~235.1441 would be observed. Key fragmentation pathways would involve the loss of the benzyl group (C₇H₇•, 91 Da) or the benzyloxycarbonyl group (C₈H₇O₂•, 135 Da).[9][10][11]

Self-Validating Protocol: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Comparing the observed fragmentation pattern with predicted pathways based on the known structure provides a self-validating check.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is a common choice.

  • Mass Spectrometric Detection: Acquire data in full scan mode to detect the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Compare the accurate mass of the parent ion with the calculated mass for the expected formula. Interpret the fragmentation pattern to confirm the structural components.

Section 2: Rigorous Purity Assessment

Ensuring the purity of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is paramount. This involves assessing both chemical (process-related impurities and degradation products) and stereochemical (enantiomeric) purity.

High-Performance Liquid Chromatography (HPLC): Quantifying Chemical Purity

HPLC is the workhorse technique for separating and quantifying impurities in pharmaceutical compounds. A well-developed and validated HPLC method is essential for routine quality control.

Expertise & Experience in Method Development: For a polar compound like a piperazine derivative, reversed-phase HPLC is a suitable starting point.[12][13] The choice of column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol with an aqueous buffer), and detector (UV is appropriate due to the benzyl chromophore) are critical for achieving good separation of the main peak from any potential impurities. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[14][15][16]

Self-Validating System: A robust HPLC method will demonstrate baseline separation of the main component from all known and potential impurities. Peak purity analysis using a diode array detector (DAD) can further confirm that the main peak is not co-eluting with any impurities.

Table 2: Comparison of HPLC and Chiral HPLC for Purity Analysis

Parameter Standard HPLC (Reversed-Phase) Chiral HPLC
Primary Purpose Quantify chemical impurities (e.g., starting materials, by-products, degradants).Quantify the unwanted enantiomer ((R)-form).
Stationary Phase Achiral (e.g., C18-silica).Chiral Stationary Phase (CSP) (e.g., polysaccharide-based).
Separation Principle Based on hydrophobicity.Based on transient diastereomeric interactions with the CSP.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with buffers.Often normal phase (e.g., hexane/isopropanol) or polar organic mode.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector (set to an appropriate wavelength, e.g., 210 nm or 254 nm).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and a blank. Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Chiral HPLC: Ensuring Enantiomeric Purity

As the compound is the (S)-enantiomer, it is critical to control the level of the unwanted (R)-enantiomer. Chiral HPLC is the gold standard for this separation.

Expertise & Experience in Chiral Separations: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[17] Method development involves screening different CSPs and mobile phases (often in normal phase or polar organic mode) to achieve baseline resolution between the (S) and (R) enantiomers.[17][18]

Self-Validating Protocol: A validated chiral method will demonstrate a clear separation of the two enantiomers, allowing for accurate quantification of the minor enantiomer. The method should be sensitive enough to detect the (R)-enantiomer at the required specification limit (e.g., ≤ 0.1%).

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable Chiral Stationary Phase column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: An isocratic mixture of solvents such as hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject a racemic standard (if available) to confirm the elution order of the enantiomers. Inject the sample and quantify the area percentage of the (R)-enantiomer relative to the total area of both enantiomers.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the analytical validation process for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

G cluster_0 Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Molecular Formula Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Provides Detailed Connectivity MS->Structure_Confirmed Provides Final Confirmation

Caption: Workflow for Structural Elucidation.

G cluster_1 Purity Assessment HPLC HPLC (Reversed-Phase) Chemical_Purity Chemical Purity (>99.5%) HPLC->Chemical_Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity Enantiomeric Purity (e.e. >99%) Chiral_HPLC->Enantiomeric_Purity Overall_Purity Overall Purity Profile Established Chemical_Purity->Overall_Purity Enantiomeric_Purity->Overall_Purity

Caption: Workflow for Purity Assessment.

Conclusion

The validation of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a systematic process that relies on the synergistic use of multiple analytical techniques. By employing a logical, evidence-based approach that combines NMR for detailed structural mapping, mass spectrometry for molecular weight confirmation, and both achiral and chiral HPLC for comprehensive purity analysis, researchers can establish a high degree of confidence in the quality of this critical pharmaceutical intermediate. This guide provides the foundational principles and practical protocols to achieve this, ensuring that the starting point for drug development is built on a solid analytical foundation.

References

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A Comparative Benchmarking Guide to the Synthetic Pathways of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] The introduction of chirality into the piperazine backbone unlocks access to a vast and underexplored three-dimensional chemical space, offering the potential for enhanced target affinity, selectivity, and improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of key synthetic methodologies for accessing chiral piperazines, offering experimental insights and benchmarked yield data to inform pathway selection in research and drug development.

Asymmetric Lithiation-Trapping of N-Boc Piperazines

This method facilitates the direct functionalization of the piperazine ring, offering a route to enantiopure α-substituted piperazines.[4][5] The core principle involves the deprotonation of an α-proton on the piperazine ring using a chiral ligand-organolithium base complex, followed by quenching the resulting chiral organolithium intermediate with an electrophile.

The choice of the chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, is critical for achieving high enantioselectivity.[4][5] The reaction is often sensitive to the nature of the N-substituents and the electrophile used, which can influence both the yield and the stereochemical outcome.[4]

Experimental Protocol: Asymmetric Lithiation and Trapping of N-Boc-N'-cumylpiperazine

This protocol is adapted from the work of O'Brien and coworkers.[5]

  • To a solution of N-Boc-N'-cumylpiperazine (1.0 mmol) and (+)-sparteine (1.2 mmol) in toluene (10 mL) at -78 °C is added n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Methyl chloroformate (1.5 mmol) is added dropwise.

  • The reaction is stirred for a further 2 hours at -78 °C before being quenched with saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the desired 2-substituted piperazine.

Data Summary: Asymmetric Lithiation-Trapping
ElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
MeOCOCl28-32>95:5>98[6][7]
MeIHigh>95:5>98[6][7]

Causality Behind Experimental Choices: The use of a bulky N-cumyl group on the distal nitrogen helps to minimize side reactions such as ring-opening.[6][7] The low reaction temperature (-78 °C) is crucial for maintaining the stability of the organolithium intermediate and ensuring high stereoselectivity.

Advantages:

  • Direct functionalization of the piperazine ring.

  • Access to a range of α-substituted piperazines.

Disadvantages:

  • Requires cryogenic temperatures.

  • The use of stoichiometric amounts of chiral ligands can be costly.

  • Substrate scope can be limited by the stability of the organolithium intermediate.

sub N-Boc-Piperazine lith Lithiated Piperazine Intermediate sub->lith Deprotonation base s-BuLi / (-)-sparteine prod Enantioenriched 2-Substituted Piperazine lith->prod Trapping elec Electrophile (E+)

Caption: Asymmetric Lithiation Workflow.

Synthesis from Chiral Pool: α-Amino Acids

A robust and widely employed strategy for constructing chiral piperazines involves utilizing readily available α-amino acids as chiral starting materials.[8][9][10] This approach guarantees the introduction of a specific stereocenter from the outset. A common pathway involves the reduction of the carboxylic acid moiety to an alcohol, conversion to a leaving group, and subsequent intramolecular cyclization with a suitably protected diamine.

A key transformation in this synthetic sequence is often an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl sulfonium salt.[8]

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines

This protocol is based on a four-step synthesis starting from α-amino acids.[8]

  • Diamine formation: The starting α-amino acid is converted to the corresponding orthogonally protected 1,2-diamine.

  • Aza-Michael Addition: The chiral diamine (1.0 equiv) is dissolved in a suitable solvent, and 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv) is added, followed by a base (e.g., DBU, 1.5 equiv) to generate the vinyl diphenyl sulfonium salt in situ.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and purification by column chromatography yield the desired orthogonally protected 2-substituted piperazine.

Data Summary: Synthesis from α-Amino Acids
Starting Amino AcidOverall Yield (4 steps, %)Reference
L-Alanine55[8]
L-Valine62[8]
L-Phenylalanine60[8]

Causality Behind Experimental Choices: The use of orthogonal protecting groups (e.g., Boc and Cbz) on the diamine allows for selective deprotection and further functionalization of the piperazine nitrogens. The in situ generation of the vinyl sulfonium salt avoids the handling of this potentially unstable reagent.

Advantages:

  • High enantiomeric purity derived from the starting material.

  • Scalable and practical for multigram synthesis.[8]

  • Provides access to orthogonally protected piperazines, which are versatile building blocks.

Disadvantages:

  • Requires a multi-step synthesis.

  • The availability and cost of unnatural amino acids can be a limiting factor for accessing diverse structures.

start α-Amino Acid diamine Protected 1,2-Diamine start->diamine Multi-step conversion michael Aza-Michael Addition diamine->michael Reacts with piperazine Orthogonally Protected Chiral Piperazine michael->piperazine

Caption: Chiral Pool Synthesis Workflow.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral pyrazine derivatives offers an efficient and atom-economical route to chiral piperazines.[11][12][13] This method typically employs a transition metal catalyst (e.g., Iridium or Palladium) complexed with a chiral ligand to achieve high enantioselectivity.[11][12]

One approach involves the hydrogenation of pyrazines activated by alkyl halides, which provides access to a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives with high enantiomeric excess.[12] Another strategy focuses on the asymmetric hydrogenation of pyrazin-2-ols to afford chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines without loss of optical purity.[11][13]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

This protocol is adapted from the work of Zhou and coworkers.[12]

  • To a solution of the pyrazine substrate (0.2 mmol) and [Ir(cod)Cl]2 (0.5 mol %) in a suitable solvent (e.g., THF) is added the chiral ligand (e.g., a phosphine-oxazoline ligand, 1.1 mol %).

  • An alkyl halide (e.g., methyl iodide, 1.2 equiv) is added to activate the pyrazine.

  • The reaction mixture is transferred to an autoclave and pressurized with H2 (50 atm).

  • The reaction is stirred at a specified temperature (e.g., 60 °C) for 24 hours.

  • After cooling and depressurization, the solvent is removed, and the residue is purified by column chromatography.

Data Summary: Catalytic Asymmetric Hydrogenation
Substrate TypeCatalystYield (%)Enantiomeric Excess (ee %)Reference
Activated PyrazinesIridiumUp to 99Up to 96[12]
Pyrazin-2-olsPalladiumUp to 95Up to 90[11][13]

Causality Behind Experimental Choices: The activation of the pyrazine ring with an alkyl halide enhances its reactivity towards hydrogenation. The choice of the chiral ligand is paramount for achieving high enantioselectivity, with different ligands being optimal for different substrates.

Advantages:

  • High atom economy.

  • Access to a broad range of chiral piperazine substitution patterns.

  • High enantioselectivities can be achieved.

Disadvantages:

  • Requires high-pressure hydrogenation equipment.

  • The cost and availability of the chiral ligands and metal catalysts can be a concern for large-scale synthesis.

sub Prochiral Pyrazine prod Chiral Piperazine sub->prod Asymmetric Hydrogenation cat Chiral Metal Catalyst h2 H2

Caption: Asymmetric Hydrogenation Workflow.

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a faster rate than the other.[6][7][14][15] In the context of chiral piperazines, this can be achieved through methods such as enantioselective acylation or lithiation.[6][7][14][15]

A notable example involves the kinetic resolution of 2-arylpiperazines using n-BuLi and a chiral ligand like (+)-sparteine.[6][7] This method allows for the recovery of one enantiomer of the starting material and the formation of a new, enantioenriched 2,2-disubstituted piperazine.[6][7]

Experimental Protocol: Kinetic Resolution of 2-Arylpiperazines by Lithiation

This protocol is based on the work of Clayden and coworkers.[6][7]

  • To a solution of the racemic 2-arylpiperazine (1.0 equiv) and (+)-sparteine (0.8 equiv) in toluene at -78 °C is added n-BuLi (0.6 equiv) dropwise.

  • The mixture is stirred for 30 minutes at -78 °C.

  • An electrophile (e.g., methyl chloroformate, 1.0 equiv) is added, and the reaction is stirred for an additional 2 hours.

  • The reaction is quenched, and the products are separated by chromatography to yield the unreacted, enantioenriched 2-arylpiperazine and the newly formed, enantioenriched 2,2-disubstituted piperazine.

Data Summary: Kinetic Resolution by Lithiation
Recovered 2-Arylpiperazine Yield (%)2,2-Disubstituted Piperazine Yield (%)Enantiomeric Ratio (er) of Recovered MaterialReference
38-4428-32Up to 99:1[6][7]

Causality Behind Experimental Choices: The sub-stoichiometric amount of the organolithium base is critical for achieving a successful kinetic resolution, ensuring that only a portion of the starting material reacts. The chiral ligand directs the deprotonation to preferentially occur on one enantiomer of the racemic piperazine.

Advantages:

  • Provides access to two different enantioenriched piperazine products from a single racemic starting material.

  • High enantioselectivities can be achieved for both the recovered starting material and the product.

Disadvantages:

  • The maximum theoretical yield for a single enantiomer of the starting material is 50%.

  • Requires careful control of stoichiometry and reaction conditions.

rac Racemic Piperazine res Kinetic Resolution rac->res en1 Enantioenriched Piperazine (Unreacted) res->en1 k_slow en2 Enantioenriched Product res->en2 k_fast

Caption: Kinetic Resolution Workflow.

Conclusion

The synthesis of chiral piperazines is a dynamic field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal pathway is contingent upon several factors, including the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials and reagents. Asymmetric lithiation and synthesis from the chiral pool offer reliable routes to specific stereoisomers, while catalytic asymmetric hydrogenation provides an atom-economical approach to a broader range of derivatives. Kinetic resolution presents an effective strategy for resolving racemic mixtures and generating multiple enantioenriched products. A thorough evaluation of the strengths and limitations of each method, as benchmarked in this guide, will enable researchers to make informed decisions in their pursuit of novel chiral piperazine-based molecules.

References

  • Aggarwal, V. K.; O'Brien, P.; et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • de la Torre, A.; et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(3), 559-563. [Link]

  • Zhang, Z.; et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(12), 1913-1916. [Link]

  • Kallan, N. C.; et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 5956-5966. [Link]

  • Stoltz, B. M.; et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Zhou, Y.-G.; et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

  • Stoltz, B. M.; et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(1), 183-187. [Link]

  • Kallan, N. C.; et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4233. [Link]

  • O'Brien, P.; et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

  • Clayden, J.; et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 946-950. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Sharma, A.; et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Andersson, P. G.; et al. (2007). Stereoselective Synthesis of a Novel Chiral Piperazine. European Journal of Organic Chemistry, 2007(14), 2269-2274. [Link]

  • Campos, J.; et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3297-3304. [Link]

  • Bella, M.; et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3469-3480. [Link]

  • Stoltz, B. M.; et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Magriotis, P. A. (2022). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 2(1), 478-490. [Link]

  • Zhang, Z.; et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(12), 1913-1916. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Clayden, J.; et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 946-950. [Link]

  • Turner, N. J.; et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(20), 9225-9231. [Link]

  • Bella, M.; et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3469-3480. [Link]

  • Clayden, J.; et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 946-950. [Link]

  • Bode, J. W.; et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. ETH Research Collection. [Link]

  • Bode, J. W.; et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11039-11049. [Link]

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A Comparative Analysis of (S)- and (R)-Enantiomers in Piperazine-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a pivotal consideration. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of (S)- and (R)-enantiomers of prominent piperazine-based drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective pharmacology of these compounds, supported by experimental data and detailed methodologies, to inform rational drug design and optimization.

The Significance of Stereochemistry in Piperazine Drug Action

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a diverse array of therapeutic agents.[1] When this ring system or its substituents create a chiral center, the resulting enantiomers can interact differently with their biological targets, which are themselves chiral entities such as receptors and enzymes. This stereoselectivity can manifest in variations in binding affinity, efficacy, metabolism, and off-target effects. A thorough understanding of these differences is paramount for developing safer and more effective medications.

This guide will focus on key examples of chiral piperazine-based drugs, including the well-characterized antihistamine cetirizine, the antidepressant nefazodone, and the antiemetic cyclizine, to illustrate the critical impact of stereochemistry on their biological activity.

Case Study 1: Cetirizine and Levocetirizine - A Tale of Two Enantiomers

Cetirizine, a widely used second-generation antihistamine, is a racemic mixture of (R)-cetirizine (levocetirizine) and (S)-cetirizine.[2][3] Levocetirizine is the pharmacologically active enantiomer, responsible for the antihistaminic effects of the racemic mixture.[4]

Comparative Biological Activity

The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor.[5] Levocetirizine exhibits a significantly higher affinity for the H1 receptor compared to both the racemic mixture and the (S)-enantiomer.[5]

CompoundH1 Receptor Binding Affinity (Ki, nM)
Levocetirizine ((R)-cetirizine)~3
Racemic Cetirizine~6
Dextrocetirizine ((S)-cetirizine)~100

Table 1: Comparison of H1 receptor binding affinities for cetirizine enantiomers.

This difference in binding affinity translates to a more potent antihistaminic effect for levocetirizine. Consequently, the standard therapeutic dose of levocetirizine is half that of racemic cetirizine.[6] Furthermore, some studies suggest that levocetirizine may have a more favorable side-effect profile, with a lower incidence of drowsiness compared to racemic cetirizine.[3]

Signaling Pathway of H1 Receptor Antagonism

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[7][8] Levocetirizine, as a potent antagonist, competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling pathway.[9][10]

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response Levocetirizine Levocetirizine ((R)-enantiomer) Levocetirizine->H1R Blocks

Figure 1: Simplified signaling pathway of the H1 receptor and the inhibitory action of Levocetirizine.

Case Study 2: Nefazodone - A Complex Profile of Enantiomers and Metabolites

Nefazodone is an atypical antidepressant with a dual mechanism of action, acting as both a potent 5-HT2A receptor antagonist and a weak serotonin-norepinephrine reuptake inhibitor.[6] While commercially available as a racemic mixture, its enantiomers and their active metabolites contribute differently to its overall pharmacological effect.

Comparative Biological Activity

Detailed quantitative data directly comparing the binding affinities of the (S)- and (R)-enantiomers of nefazodone are not extensively published. However, it is understood that the antidepressant and anxiolytic effects are mediated through the complex interplay of the parent enantiomers and their active metabolites, including hydroxynefazodone and m-chlorophenylpiperazine (mCPP).[11] The racemic mixture of nefazodone has a high affinity for the 5-HT2A receptor.[12]

Compound5-HT2A Receptor Binding Affinity (Ki, nM)Serotonin Transporter (SERT) Inhibition (IC50, nM)Norepinephrine Transporter (NET) Inhibition (IC50, nM)
Racemic Nefazodone5.8 - 7.1290300

Table 2: Receptor binding and transporter inhibition profile of racemic nefazodone.[9][12]

Further research is warranted to fully elucidate the specific contributions of each nefazodone enantiomer to its therapeutic and adverse effect profile.

Case Study 3: Cyclizine - An Antiemetic with Chiral Considerations

Cyclizine is a first-generation antihistamine belonging to the piperazine class, primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[5][13] It acts as a selective H1 receptor antagonist. Although it is a chiral compound, it is most commonly available as a racemic mixture.

Comparative Biological Activity

While cyclizine is known to be a potent H1 receptor antagonist, specific quantitative data comparing the antihistaminic activity of its (S)- and (R)-enantiomers is limited in publicly available literature. The racemic form has been shown to inhibit histamine-induced effects. For instance, racemic cyclizine inhibits anti-IgE-induced histamine release from isolated human lung fragments with an IC50 of 5.42 μM.[11] The development of enantiomerically pure forms and their subsequent pharmacological evaluation would be a valuable area of investigation to determine if one enantiomer offers a superior therapeutic index.

Experimental Methodologies for Comparing Enantiomers

The robust comparison of drug enantiomers relies on a suite of well-defined in vitro and in vivo experimental protocols.

Chiral Separation of Piperazine Enantiomers

The first critical step in comparing enantiomers is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method.

Protocol: Chiral HPLC Separation of Piperazine Derivatives

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an additive like diethylamine to improve peak shape for basic compounds.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic piperazine drug in a suitable solvent at a known concentration.

  • Injection and Elution: Inject the sample onto the chiral column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a suitable detector, typically a UV detector at a wavelength where the compound absorbs.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Chiral_HPLC_Workflow cluster_0 HPLC System Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram (Separated Enantiomers) Data_System->Chromatogram Sample Racemic Drug Sample Sample->Injector

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride. This document synthesizes critical information from established safety data sheets of structurally similar compounds to ensure best practices in a laboratory setting. Given that the toxicological properties of this specific compound may not be fully characterized, a cautious and proactive approach to safety is paramount.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Damage: Can cause severe skin burns and eye damage.[2][3]

  • Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation.[3][4][5]

  • Dermal and Oral Toxicity: Harmful in contact with skin and if swallowed.[3][4][5]

  • Flammability: Dust may form flammable or explosive mixtures with air.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Chemical safety goggles, face shield, compatible chemical-resistant gloves (e.g., nitrile), lab coat, and a government-approved respirator.[4][6]
Solution Preparation and Handling Chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.
Transfer and Reaction Setup Chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.
Waste Disposal Chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust. A face shield provides an additional layer of protection, especially when handling larger quantities of the solid.

  • Hand Protection: Compatible chemical-resistant gloves are essential to prevent skin contact. It is good practice to inspect gloves for any defects before use and to employ proper glove removal techniques to avoid contaminating your skin.[7]

  • Body Protection: A lab coat or chemical protective clothing should be worn to protect your street clothes and skin from contamination.[6]

  • Respiratory Protection: When handling the powdered form, a government-approved respirator is necessary to prevent inhalation of fine particles.[4][6] All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood.[8]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_post Post-Handling & Disposal A Review Safety Data Sheets (of related compounds) B Identify Hazards & Risks A->B C Select & Inspect PPE B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D E Weigh & Aliquot Solid D->E F Prepare Solutions E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Safe Handling Workflow for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

Step-by-Step Handling Procedures

4.1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the available safety data for structurally similar compounds.

  • Engineering Controls: Ensure that a properly functioning chemical fume hood and safety shower/eyewash station are readily accessible.[2][4]

  • Gather Materials: Assemble all necessary equipment and reagents before bringing the chemical into the work area.

4.2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize dust inhalation.[6][8]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[9] Wash your hands thoroughly after handling the compound.

4.3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[2] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[5] If they feel unwell, seek medical advice.

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

  • Waste Segregation: All waste contaminated with (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, including empty containers, disposable labware, and contaminated PPE, should be collected in a designated, properly labeled, and sealed container.[7][10]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[8]

  • Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable for other purposes and then disposed of in a sanitary landfill.[8]

By adhering to these guidelines, researchers can safely handle (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride and minimize the risk of exposure and accidents in the laboratory.

References

  • (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 - BIOSYNCE. (n.d.).
  • Safety Data Sheet - Biosynth. (2022, May 5).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 115870 - Strontium chloride hexahydrate, for analysis - Safety Data Sheet. (n.d.).
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  • Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate - ChemicalBook. (2025, October 18).
  • (S)-1-Boc-3-methylpiperazine - Chem-Impex. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • (S)-1-Boc-3-methylpiperazine | 147081-29-6 - Tokyo Chemical Industry. (n.d.).
  • Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem. (n.d.).
  • Safety Data Sheet: Strontium chloride hexahydrate - Carl ROTH. (n.d.).
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  • MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate - Capot Chemical. (2026, January 15).
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  • SAFETY DATA SHEET. (2018, January 18).

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Retrosynthesis Analysis

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(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.